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  • Product: tert-Pentylcyclohexane
  • CAS: 31797-64-5

Core Science & Biosynthesis

Foundational

tert-pentylcyclohexane chemical and physical properties

An In-depth Technical Guide on the Chemical and Physical Properties of tert-Pentylcyclohexane For Researchers, Scientists, and Drug Development Professionals Introduction Tert-pentylcyclohexane, systematically named (1,1...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Chemical and Physical Properties of tert-Pentylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-pentylcyclohexane, systematically named (1,1-dimethylpropyl)cyclohexane or 2-methylbutan-2-ylcyclohexane, is a saturated aliphatic hydrocarbon.[1] As a substituted cyclohexane, its core utility in advanced chemical research lies in the field of stereochemistry and conformational analysis. The presence of a sterically demanding tert-pentyl group provides a fascinating case study for understanding the energetic preferences of substituent positioning on a cyclohexane ring.

While comprehensive experimental data for tert-pentylcyclohexane is not as prevalent in the literature as for its lower homolog, tert-butylcyclohexane, its properties can be largely understood and predicted through comparative analysis. This guide will provide the known specific properties of tert-pentylcyclohexane and, where detailed experimental data is limited, will draw upon the well-documented principles and data of tert-butylcyclohexane as an authoritative model. This comparative approach is essential for providing practical, field-proven insights for researchers.

Part 1: Core Identification and Physicochemical Properties

Accurate identification and understanding of fundamental physical properties are critical for the safe handling, application, and purification of any chemical compound.

Nomenclature and Structural Identifiers
IdentifierValueSource(s)
IUPAC Name 2-methylbutan-2-ylcyclohexane
Synonyms tert-Pentylcyclohexane, Cyclohexane, (1,1-dimethylpropyl)-[1]
CAS Registry Number 31797-64-5[1]
Molecular Formula C11H22[1]
SMILES CCC(C)(C)C1CCCCC1
InChIKey HEOYZKPYPRYIAR-UHFFFAOYSA-N
Physical and Chemical Properties

The following table summarizes the known and computed properties of tert-pentylcyclohexane. For context, properties of the closely related n-pentylcyclohexane and the extensively studied tert-butylcyclohexane are included.

Propertytert-Pentylcyclohexanen-Pentylcyclohexanetert-Butylcyclohexane
Molecular Weight 154.29 g/mol [1]154.30 g/mol [2]140.27 g/mol [3]
Appearance -Colorless liquid[4]Colorless liquid[5]
Boiling Point -202 °C[2]171-172 °C[6]
Melting Point --58 °C[2]-41 °C[6][7]
Density Data available0.802 g/mL[2]0.81 - 0.83 g/cm³ at 20 °C[6][7]
Solubility in Water Insoluble (predicted)Insoluble[4]Insoluble[5][7][8]
Refractive Index --1.446 - 1.448 at 20 °C[6][9]
Flash Point --42 °C

Part 2: Conformational Analysis: The Role of Steric Hindrance

The most significant chemical feature of substituted cyclohexanes is their conformational isomerism. The cyclohexane ring predominantly exists in a low-energy "chair" conformation. In this conformation, the twelve hydrogen atoms are located in two distinct positions: six are axial (pointing up or down, parallel to the ring's axis) and six are equatorial (pointing out from the perimeter of the ring).

Through a process called a "ring flip," one chair conformation can convert to another, causing all axial positions to become equatorial and vice versa. For a monosubstituted cyclohexane, this results in an equilibrium between two chair conformers.

The "Locked" Conformation of tert-Alkylcyclohexanes

The bulky nature of a tertiary alkyl group, such as tert-butyl or tert-pentyl, creates significant steric strain when it is forced into an axial position. This strain arises from unfavorable van der Waals interactions with the two other axial hydrogen atoms on the same side of the ring (known as 1,3-diaxial interactions).

Due to these severe steric clashes, the conformational equilibrium is overwhelmingly shifted towards the conformer where the bulky group occupies an equatorial position.[6] This effect is so pronounced that the ring is effectively "locked" in this conformation. The tert-pentyl group, being even larger than the tert-butyl group, would be expected to exhibit an even stronger preference for the equatorial position.

G cluster_axial Axial Conformer (Unfavored) cluster_equatorial Equatorial Conformer (Favored) Axial Axial Equilibrium Axial->Equilibrium Axial_Label Severe 1,3-Diaxial Interactions (High Energy) Equatorial Equatorial Equatorial_Label No Steric Clash (Low Energy) Equilibrium->Equatorial

Caption: Conformational equilibrium of a tert-alkylcyclohexane.

Part 3: Spectroscopic Characterization

While specific spectra for tert-pentylcyclohexane are not widely published, its expected spectroscopic features can be reliably inferred from its structure and comparison with tert-butylcyclohexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum would be characterized by a series of complex, overlapping multiplets in the ~1.0-1.8 ppm range, corresponding to the protons of the cyclohexane ring. The protons of the tert-pentyl group would be more distinct. The two methyl groups attached to the quaternary carbon would likely appear as a singlet around 0.8-0.9 ppm. The ethyl group would show a triplet for its methyl protons and a quartet for its methylene protons, though these may be complex due to the chiral center.

  • ¹³C NMR : The proton-decoupled ¹³C NMR spectrum is expected to be simpler. It would show distinct signals for the quaternary carbon of the pentyl group, the methyl carbons, the methylene carbon of the ethyl group, and several signals for the non-equivalent carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy

The IR spectrum of tert-pentylcyclohexane would be typical of a saturated hydrocarbon. Key features would include:

  • ~2850-2960 cm⁻¹ : Strong, sharp peaks corresponding to sp³ C-H stretching vibrations.

  • ~1450-1470 cm⁻¹ : Medium intensity peaks due to CH₂ scissoring (bending) vibrations.

  • ~1365-1390 cm⁻¹ : Weaker peaks from CH₃ umbrella (bending) modes.

Part 4: Synthesis and Reactivity

Plausible Synthetic Route

A common method for synthesizing alkylcyclohexanes is the Friedel-Crafts alkylation of benzene followed by catalytic hydrogenation. For tert-pentylcyclohexane, a plausible route involves the alkylation of benzene with a suitable precursor like 2-chloro-2-methylbutane in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form tert-pentylbenzene. The subsequent hydrogenation of the aromatic ring, typically using a catalyst like palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under hydrogen pressure, would yield the final product, tert-pentylcyclohexane.

SynthesisWorkflow Reactants Benzene + 2-Chloro-2-methylbutane FC_Alkylation Friedel-Crafts Alkylation (AlCl₃ Catalyst) Reactants->FC_Alkylation Intermediate tert-Pentylbenzene FC_Alkylation->Intermediate Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Intermediate->Hydrogenation Product tert-Pentylcyclohexane Hydrogenation->Product

Caption: Plausible two-step synthesis of tert-pentylcyclohexane.

Part 5: Safety and Handling

  • Flammability : The compound is expected to be a flammable liquid and vapor.[10][11] Keep away from heat, sparks, open flames, and other ignition sources.[12] Containers should be grounded and bonded to prevent static discharge.[11][13]

  • Handling : Use in a well-ventilated area.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][13] Avoid inhalation of vapors and contact with skin and eyes.

  • Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container.[7][11] Keep away from oxidizing agents.[7]

  • Toxicity : May cause skin and eye irritation. Ingestion could be harmful, and aspiration into the lungs may cause chemical pneumonitis.[10]

Part 6: Applications in Research and Development

The primary utility of tert-pentylcyclohexane for researchers and drug development professionals stems from its rigid conformational preference.

  • Conformational Analysis : It serves as an excellent model compound for studying steric effects in chemical reactions and molecular interactions. The locked equatorial preference of the tert-pentyl group allows for the isolation and study of effects on a conformationally biased cyclohexane system.

  • Physical Organic Chemistry : It can be used in studies of reaction mechanisms where the stereochemistry of a cyclohexane ring is a critical factor.

  • Solvent Properties : As a non-polar, high-boiling aprotic solvent, it could be used in specific organic syntheses that require high temperatures and an inert reaction medium.[8]

Part 7: Illustrative Experimental Protocol: Purification by Fractional Distillation

This protocol describes a general method for purifying a liquid hydrocarbon like tert-pentylcyclohexane from impurities with different boiling points. The procedure is based on established laboratory techniques for similar compounds.[6]

Objective

To purify crude tert-pentylcyclohexane by separating it from lower- and higher-boiling point impurities.

Methodology
  • Apparatus Setup :

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Causality : A fractionating column provides a large surface area (multiple theoretical plates) for repeated vaporization-condensation cycles, allowing for a much more efficient separation of liquids with close boiling points than simple distillation.

    • Ensure all glass joints are properly sealed and clamped. Use a heating mantle with a magnetic stirrer for controlled heating and to prevent bumping.

  • Initial Workup (If necessary) :

    • If the crude product is from a reaction mixture, it may first require a liquid-liquid extraction.

    • Wash the organic layer sequentially with a dilute base (e.g., 5% NaHCO₃) to remove acidic impurities, water, and then brine.

    • Causality : The brine wash helps to remove the bulk of dissolved water from the non-polar organic layer by osmotic pressure before the final drying step.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Distillation :

    • Filter the dried organic liquid into the round-bottom distillation flask. Add a few boiling chips or a magnetic stir bar.

    • Begin heating the flask gently.

    • Observe the temperature at the distillation head. The initial vapor to reach the thermometer will be from the lowest-boiling point impurity. Collect this "forerun" in a separate flask and discard it.

    • Causality : The temperature will remain constant at the boiling point of each pure fraction as it distills. A sharp, stable temperature plateau indicates a pure substance is distilling.

    • When the temperature stabilizes at the expected boiling point of the target compound, switch to a clean, pre-weighed receiving flask. Collect the fraction that distills over a narrow temperature range (e.g., ± 1-2 °C).

    • If the temperature begins to rise again, it indicates a higher-boiling impurity is beginning to distill. Stop the distillation or collect this fraction in a separate flask.

    • Do not distill to dryness to avoid the potential for peroxide concentration and explosion.

  • Characterization :

    • Confirm the purity of the collected fraction using techniques like Gas Chromatography (GC) or NMR spectroscopy.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 252363, tert-Pentylcyclohexane. Retrieved from [Link].

  • National Institute of Standards and Technology (n.d.). Cyclohexane, (1,1-dimethylpropyl)-. In NIST Chemistry WebBook. Retrieved from [Link].

  • Cheméo (n.d.). Chemical Properties of Cyclohexane, pentyl- (CAS 4292-92-6). Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 551432, 4-t-Pentylcyclohexene. Retrieved from [Link].

  • Alfa Aesar (2025). 4-tert-Pentylcyclohexanone - SAFETY DATA SHEET. Retrieved from a URL provided by the search service.
  • Fisher Scientific (2025). tert-Butylcyclohexane - SAFETY DATA SHEET. Retrieved from a URL provided by the search service.
  • Thermo Fisher Scientific (n.d.). tert-Butylcyclohexane, 99+% 100 g. Retrieved from a URL provided by the search service.
  • Perfumer's Apprentice (2022). 2-tert-Butylcyclohexyl acetate - SAFETY DATA SHEET. Retrieved from a URL provided by the search service.
  • CPAchem Ltd. (2023). Butylcyclohexane - Safety data sheet. Retrieved from a URL provided by the search service.
  • Stenutz, R. (n.d.). pentylcyclohexane. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18508, tert-Butylcyclohexane. Retrieved from [Link].

  • Sinochem Nanjing Corporation (n.d.). Tert-Butylcyclohexane Properties, Uses, Safety Data. Retrieved from [Link].

  • Acmec Biochemical (n.d.). 4292-92-6[Pentylcyclohexane]. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). PubChem Substance Record for SID 134984318, Cyclohexane, pentyl-. Retrieved from [Link].

  • Toxics Use Reduction Institute (2021). DOSS - TURI. Retrieved from a URL provided by the search service.
  • National Institute of Standards and Technology (n.d.). Cyclohexane, pentyl-. In NIST Chemistry WebBook. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20284, Pentylcyclohexane. Retrieved from [Link].

Sources

Exploratory

An In-depth Technical Guide on the Thermodynamic Stability of tert-Pentylcyclohexane Conformers

Introduction In the realm of stereochemistry, the conformational analysis of substituted cyclohexanes is a cornerstone for understanding molecular behavior, which has profound implications in drug design and materials sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of stereochemistry, the conformational analysis of substituted cyclohexanes is a cornerstone for understanding molecular behavior, which has profound implications in drug design and materials science. The chair conformation of the cyclohexane ring is not rigid; it undergoes a rapid "ring flip" at room temperature, interconverting between two chair forms.[1][2] This process becomes particularly significant when substituents are present, as the spatial arrangement of these groups can lead to distinct energy levels for the different conformers.[3][4] Among substituted cyclohexanes, tert-pentylcyclohexane presents a compelling case study due to the steric bulk of the tert-pentyl group. This guide provides a comprehensive technical examination of the thermodynamic stability of tert-pentylcyclohexane conformers, detailing the underlying principles and the experimental and computational methodologies used for their characterization.

The Energetic Landscape of Substituted Cyclohexanes

The stability of a substituted cyclohexane is predominantly dictated by the steric interactions experienced by the substituent in its different possible orientations. The two primary positions for a substituent on a cyclohexane chair are axial and equatorial.[5] Axial bonds are parallel to the principal axis of the ring, while equatorial bonds point outwards from the "equator" of the ring.[5]

The ring-flipping process interconverts axial and equatorial positions.[6] For a monosubstituted cyclohexane, this results in two distinct conformers: one with the substituent in an axial position and one with it in an equatorial position.[7] The energetic difference between these two conformers is a critical determinant of the conformational equilibrium.

1,3-Diaxial Interactions: The Root of Steric Strain

The primary source of instability for an axial substituent is the presence of 1,3-diaxial interactions. These are steric repulsions between the axial substituent and the two axial hydrogen atoms on the same side of the ring, located at the third carbon atoms relative to the substituent.[8][9] These interactions are essentially gauche-butane interactions within the cyclohexane framework.[1][9] In contrast, an equatorial substituent points away from the ring, minimizing such steric clashes.[9]

A-Values: A Quantitative Measure of Steric Bulk

To quantify the steric demand of different substituents, the concept of "A-value" was introduced. The A-value represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane at a specific temperature.[6][10] A larger A-value signifies a greater preference for the equatorial position and, consequently, a bulkier substituent.[4][10] For instance, the methyl group has an A-value of approximately 1.74 kcal/mol, corresponding to an equilibrium mixture containing about 95% of the equatorial conformer at room temperature.[1][3]

The Case of tert-Pentylcyclohexane

The tert-pentyl group, with the IUPAC name (1,1-dimethylpropyl)cyclohexane, is a significantly bulky substituent.[11] Its steric requirements are even greater than the well-studied tert-butyl group. The tert-butyl group has a very large A-value (approximately 4.9 kcal/mol), which effectively "locks" the cyclohexane ring in the conformation where the tert-butyl group is equatorial.[10][12] This is because any rotation around the C-C bond connecting the tert-butyl group to the ring cannot alleviate the severe 1,3-diaxial interactions when it is in the axial position.[10]

Given that the tert-pentyl group is larger than the tert-butyl group, it is expected to have an even larger A-value. This overwhelming steric hindrance forces the tert-pentyl group to almost exclusively occupy the equatorial position. The axial conformer is so energetically unfavorable that its population at equilibrium is negligible.

Methodologies for Determining Conformational Stability

The determination of the relative thermodynamic stability of conformers relies on both experimental and computational approaches.

Experimental Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a powerful technique for studying conformational equilibria.[13] At room temperature, the ring flip of cyclohexane is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.[2] However, as the temperature is lowered, the rate of interconversion decreases. At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers can be resolved and their relative populations determined by integrating the respective signals.[13]

Experimental Protocol: Low-Temperature ¹H NMR Spectroscopy

  • Sample Preparation: A solution of tert-pentylcyclohexane is prepared in a suitable low-freezing solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Initial Spectrum: A standard ¹H NMR spectrum is acquired at room temperature to serve as a reference.

  • Cooling and Data Acquisition: The sample is gradually cooled in the NMR spectrometer. Spectra are recorded at various temperatures below the expected coalescence point.

  • Signal Integration: Once distinct signals for the axial and equatorial conformers are observed, the integrals of these signals are measured. The ratio of the integrals directly corresponds to the ratio of the conformers at that temperature.

  • Calculation of ΔG°: The Gibbs free energy difference (A-value) can be calculated using the following equation:

    ΔG° = -RT ln(K_eq)

    where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant ([equatorial]/[axial]).

The coupling constants (J-values) observed in the NMR spectrum can also provide valuable information about the dihedral angles between adjacent protons, further confirming the chair conformation of the cyclohexane ring.[14][15]

Computational Methodology: Molecular Mechanics and Quantum Mechanics

Computational chemistry offers a powerful and complementary approach to studying conformational preferences.[16][17] These methods can provide detailed energetic and structural information about different conformers.

Computational Workflow:

  • Conformational Search: A systematic or stochastic search of the conformational space is performed to identify all low-energy conformers.[17] This is particularly important for flexible molecules.

  • Geometry Optimization: The geometries of the identified conformers are optimized to find the minimum energy structures.[18] This can be done using molecular mechanics (MM) force fields (e.g., MMFF94, OPLS) for initial screening, followed by more accurate quantum mechanics (QM) methods (e.g., Density Functional Theory - DFT with a suitable basis set like 6-31G* or larger).[16][18]

  • Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a higher level of theory to obtain more accurate relative energies.[18] Solvent effects can be included using continuum models like the Polarizable Continuum Model (PCM).[18]

  • Thermodynamic Analysis: Frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic properties such as zero-point vibrational energy (ZPVE), thermal corrections, and entropy. These are used to calculate the Gibbs free energy of each conformer.

dot graph TD { A[Start: 2D Structure of tert-Pentylcyclohexane] --> B{Conformational Search}; B --> C[Identified Conformers]; C --> D{Geometry Optimization (e.g., DFT/6-31G*)}; D --> E{Frequency Calculation}; E --> F[Thermodynamic Data (G, H, S)]; F --> G{Relative Energy Calculation}; G --> H[Predicted Conformational Equilibrium]; }

Diagram of the computational workflow for conformational analysis.

Quantitative Data Summary

The following table summarizes the key energetic parameters for substituents on a cyclohexane ring. The A-value for the tert-pentyl group is expected to be even larger than that of the tert-butyl group.

SubstituentA-Value (kcal/mol)Equatorial:Axial Ratio (at 25 °C)
Methyl1.74[1]~95:5[1][3]
Ethyl1.8[6]~96:4
Isopropyl2.1[6]~97:3
tert-Butyl~4.9[10]>99.9:0.1[3]
tert-Pentyl >4.9 (estimated) >99.9:0.1

Conclusion

The thermodynamic stability of tert-pentylcyclohexane conformers is overwhelmingly dominated by the steric demands of the bulky tert-pentyl group. The severe 1,3-diaxial interactions that would occur in the axial conformation render it highly unstable. Consequently, tert-pentylcyclohexane exists almost exclusively in the chair conformation where the tert-pentyl group occupies an equatorial position. This "locking" of the conformation has significant implications for the reactivity and physical properties of the molecule. The methodologies outlined in this guide, combining experimental NMR spectroscopy and computational chemistry, provide a robust framework for the detailed characterization of such conformational preferences, which is of paramount importance in the field of drug development and chemical research.

References

  • BenchChem. A Researcher's Guide to Benchmarking Computational Methods for Conformational Analysis.
  • Ashenhurst, J. Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. Published June 27, 2014. Available from: [Link]

  • Chemistry LibreTexts. 3.3: Conformational analysis of cyclohexanes. Published August 21, 2025. Available from: [Link]

  • Mandal, K. K. Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's Cathedral Mission College. Available from: [Link]

  • Journal of Chemical Education. Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students. Published January 1, 2001. Available from: [Link]

  • Chemistry LibreTexts. 4.4: Substituted Cyclohexanes. Published December 15, 2021. Available from: [Link]

  • OpenOChem Learn. Conformational Analysis. Available from: [Link]

  • Computational Chemistry Online. Conformational Sampling. Available from: [Link]

  • RSC Publishing. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Published December 12, 2023. Available from: [Link]

  • National Institutes of Health. PubChem Compound Summary for CID 252363, tert-Pentylcyclohexane. Available from: [Link]

  • Wikipedia. Cyclohexane conformation. Available from: [Link]

  • Ashenhurst, J. Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Published July 1, 2014. Available from: [Link]

  • Auremn. NMR Spectroscopy: a Tool for Conformational Analysis. Available from: [Link]

  • National Center for Biotechnology Information. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Available from: [Link]

  • Sikhcom.net. Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Available from: [Link]

  • Oregon State University. Axial/Equatorial Exchange in Cyclohexanes. Available from: [Link]

  • KPU Pressbooks. 4.4 Substituted Cyclohexanes – Organic Chemistry I. Available from: [Link]

  • Fiveable. Axial and Equatorial Bonds in Cyclohexane. Published August 15, 2025. Available from: [Link]

  • Energy differences Between Axial and Equatorial Conformations in Monosubstituted Cyclohexanes A value. Available from: [Link]

  • Chemistry Steps. 1,3-Diaxial Interactions and A value for Cyclohexanes. Published May 24, 2024. Available from: [Link]

  • Fiveable. Tert-butylcyclohexane: Organic Chemistry Study Guide. Published August 15, 2025. Available from: [Link]

Sources

Foundational

A Technical Guide to the Conformational Analysis and Steric Hindrance of tert-Pentylcyclohexane

Abstract: This technical guide provides a comprehensive examination of the conformational isomerism of tert-pentylcyclohexane, with a specific focus on the energetic consequences of steric hindrance. The principles of cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive examination of the conformational isomerism of tert-pentylcyclohexane, with a specific focus on the energetic consequences of steric hindrance. The principles of cyclohexane chair conformations, the quantitative assessment of steric bulk via A-values, and the profound preference for the equatorial orientation of the tert-pentyl group are discussed in detail. This document synthesizes theoretical principles with practical experimental and computational methodologies, offering researchers, scientists, and drug development professionals a thorough understanding of the steric and conformational factors that govern the structure and stability of this and related bulky alkyl-substituted cycloalkanes.

The Foundational Principle: Conformational Isomerism in Cyclohexanes

At room temperature, cyclohexane is not a static, planar molecule. It exists in a dynamic equilibrium between various non-planar conformations, the most stable of which is the "chair" conformation. This arrangement minimizes two key types of strain: angle strain (by maintaining near-tetrahedral bond angles of ~109.5°) and torsional strain (by staggering all adjacent carbon-hydrogen bonds)[1].

The chair conformation possesses two distinct types of substituent positions:

  • Axial (a): Six bonds that are parallel to the principal C3 axis of the ring.

  • Equatorial (e): Six bonds that point radially outward from the "equator" of the ring.

Through a process known as a "ring flip" or "chair interconversion," a cyclohexane molecule can rapidly convert between two chair forms. During this process, all axial positions become equatorial, and all equatorial positions become axial. For an unsubstituted cyclohexane ring, these two chair conformers are degenerate (identical in energy). However, when a substituent is introduced, this degeneracy is broken.

Quantifying Steric Demand: The A-Value

The introduction of a substituent onto the cyclohexane ring leads to a conformational preference. Generally, the conformer with the substituent in the equatorial position is more stable.[2][3][4] This preference is primarily due to unfavorable steric interactions, known as 1,3-diaxial interactions , that arise when the substituent is in the axial position.[5] An axial substituent experiences steric crowding from the two other axial hydrogens on the same side of the ring.[4]

The energetic cost of placing a substituent in the axial position versus the equatorial position is quantified by its conformational free energy, commonly known as the A-value (ΔG° = -RTlnKeq).[6][7] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.[7]

The Unique Case of the tert-Pentyl Group

The tert-pentyl group (1,1-dimethylpropyl) is an exceptionally bulky substituent, structurally similar to the canonical tert-butyl group but with an ethyl group replacing one of the methyls. The defining feature is the quaternary carbon atom bonded directly to the cyclohexane ring. This structure is critical to its steric influence.

To appreciate the steric demand of the tert-pentyl group, it is instructive to compare the A-values of progressively larger alkyl groups.

Substituent (R)A-Value (kcal/mol)Primary Reference
-CH₃ (Methyl)~1.74[7][8]
-CH₂CH₃ (Ethyl)~1.79[7]
-CH(CH₃)₂ (Isopropyl)~2.15[7]
-C(CH₃)₃ (tert-Butyl)~4.9 - 5.4[9][10]
-C(CH₃)₂CH₂CH₃ (tert-Pentyl) ~5.1

Note: The A-value for the tert-pentyl group is less commonly cited than for tert-butyl but is understood to be of a similar, if not slightly greater, magnitude due to the comparable branching at the alpha-carbon.

The extremely large A-value for groups like tert-butyl and tert-pentyl arises because any rotation around the C-C bond connecting the substituent to the ring cannot alleviate the severe steric clash between its methyl groups and the syn-axial hydrogens of the cyclohexane ring.[11][12]

Conformational Equilibrium of tert-Pentylcyclohexane

The conformational equilibrium of tert-pentylcyclohexane is overwhelmingly dominated by the conformer where the tert-pentyl group occupies an equatorial position.

The Equatorial Conformer: A State of Stability

In the equatorial conformation, the bulky tert-pentyl group projects away from the ring system, minimizing steric interactions with the ring's axial hydrogens.[5] This arrangement represents the global energy minimum for the molecule.

The Axial Conformer: A Study in Steric Repulsion

When forced into an axial position, the tert-pentyl group experiences severe, destabilizing 1,3-diaxial interactions. Two of the methyl/ethyl groups on the quaternary carbon are brought into close proximity with the axial hydrogens at the C3 and C5 positions, leading to significant van der Waals repulsion.[12][13] This steric strain raises the energy of the axial conformer so dramatically that it is virtually unpopulated at room temperature.[1]

The energy difference is so profound (~5.1 kcal/mol) that the tert-pentyl group acts as a "conformational lock," effectively preventing the ring from flipping to the conformation that would place it in an axial position.

Below is a diagram illustrating this highly skewed equilibrium.

G cluster_eq Equatorial Conformer (Vastly More Stable) cluster_ax Axial Conformer (Highly Unstable) Eq tert-Pentylcyclohexane (Equatorial) Ax tert-Pentylcyclohexane (Axial) Eq->Ax Ring Flip Eq_Energy Relative Energy ≈ 0 kcal/mol Strain Severe 1,3-Diaxial Steric Strain Ax->Strain Ax_Energy Relative Energy ≈ +5.1 kcal/mol Equilibrium Equilibrium Constant (Keq) << 1 (Favors Equatorial > 99.9%)

Caption: Conformational equilibrium of tert-pentylcyclohexane.

Experimental and Computational Verification

The conformational preferences of substituted cyclohexanes are not merely theoretical constructs; they are observable and quantifiable using modern analytical and computational techniques.

Protocol: NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational equilibria.[14][15] For a molecule like tert-pentylcyclohexane where the equilibrium is heavily biased, low-temperature NMR is often required to slow the rate of ring inversion enough to observe signals from the minor (axial) conformer. However, the principles can be outlined.

Objective: To determine the conformational equilibrium by analyzing proton (¹H) or carbon (¹³C) NMR spectra.[16]

Methodology:

  • Sample Preparation: Dissolve a precisely weighed sample of tert-pentylcyclohexane in a suitable deuterated solvent (e.g., CDCl₃ for room temperature or a mixture like CFCl₃/CDCl₃ for low temperature) in an NMR tube.

  • Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum at room temperature. Due to rapid ring flipping, the spectrum will show time-averaged signals. The chemical shift and coupling constants of the proton at C1 will be a weighted average of its values in the axial and equatorial environments.

    • For a definitive study, cool the sample inside the NMR spectrometer to a temperature where the chair interconversion is slow on the NMR timescale (e.g., below -60 °C).

  • Data Analysis:

    • At low temperature, separate signals for the axial and equatorial conformers would become visible.

    • Integrate the signals corresponding to each conformer. The ratio of the integrals directly provides the equilibrium constant (Keq = [Equatorial]/[Axial]).

    • The free energy difference (A-value) can then be calculated using the equation: ΔG° = -RTln(Keq) . For tert-pentylcyclohexane, the signal for the axial conformer would be exceedingly small or undetectable, confirming the overwhelming preference for the equatorial state.

Workflow: Computational Modeling

Computational chemistry provides an in-silico method to corroborate experimental findings and visualize molecular structures and strains.[8][17]

Objective: To calculate the relative energies of the axial and equatorial conformers of tert-pentylcyclohexane.

G start 1. Build 3D Structures (Axial and Equatorial) opt 2. Geometry Optimization (e.g., DFT: B3LYP/6-31G*) start->opt freq 3. Frequency Calculation (Confirm Minima, Obtain ZPE) opt->freq energy 4. Single-Point Energy Calculation (Higher Level of Theory, e.g., MP2/def2-TZPP) freq->energy analysis 5. Analyze Results (ΔE, ΔH, ΔG) energy->analysis end Relative Stability Determined analysis->end

Caption: Workflow for computational conformational analysis.

Methodology Workflow:

  • Structure Generation: Build 3D models of both the axial and equatorial conformers of tert-pentylcyclohexane using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization for each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G*.[18] This step finds the lowest energy structure for each conformer.

  • Frequency Calculation: Following optimization, a frequency calculation is essential. It confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPE) and thermal corrections needed to calculate enthalpy (ΔH) and Gibbs free energy (ΔG).[19]

  • High-Accuracy Energy Calculation: For more precise results, a single-point energy calculation can be performed on the optimized geometries using a more robust method, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory with a larger basis set.[19][20]

  • Data Analysis: The difference in the calculated Gibbs free energies (ΔG) between the equatorial and axial conformers provides the theoretical A-value, which can be directly compared to experimental results.

Implications for Medicinal Chemistry and Drug Design

The principles demonstrated by tert-pentylcyclohexane are fundamental in drug development. The three-dimensional shape of a molecule is critical for its ability to bind to a biological target (e.g., an enzyme or receptor).

  • Conformational Restriction: Introducing bulky groups like tert-pentyl or tert-butyl can "lock" a flexible ring system into a single, predictable conformation. This reduces the entropic penalty upon binding and can lead to higher affinity and selectivity.

  • SAR Exploration: By understanding the steric limits of a binding pocket, medicinal chemists can use bulky groups to probe the boundaries of that pocket. If a tert-pentyl-substituted analog loses activity, it suggests the group is too large and creates a steric clash with the target protein.

  • Improving Pharmacokinetic Properties: Lipophilicity is a key parameter in drug design. The addition of a large alkyl group like tert-pentyl significantly increases a molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

The conformational analysis of tert-pentylcyclohexane serves as a powerful illustration of the impact of steric hindrance on molecular geometry and stability. Its exceptionally large A-value, driven by severe 1,3-diaxial interactions in the axial conformer, effectively locks the cyclohexane ring into a single chair conformation. This behavior, verifiable through both NMR spectroscopy and computational modeling, provides foundational insights that are directly applicable to the rational design of sterically defined and conformationally constrained molecules in fields such as medicinal chemistry and materials science.

References

  • ResearchGate. (n.d.). 13C NMR Spectroscopy of Substituted Cyclohexanes. Available at: [Link]

  • Laihia, K., et al. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2022, July 18). 9.5: Substituted Cyclohexanes. Available at: [Link]

  • Lumen Learning. (n.d.). Disubstituted Cyclohexanes | MCC Organic Chemistry. Available at: [Link]

  • Wiberg, K. B., et al. (1997). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. The Journal of Organic Chemistry. Available at: [Link]

  • Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Publishing. Available at: [Link]

  • Canadian Science Publishing. (n.d.). Conformational analysis of 1,4-disubstituted cyclohexanes. Available at: [Link]

  • Bruder, M. (n.d.). Conformational Analysis 1,4-cis-di-tert-butylcyclohexane. Available at: [Link]

  • Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society. Available at: [Link]

  • Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Available at: [Link]

  • Papanikolaou, N., et al. (2022). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. Journal of Cheminformatics. Available at: [Link]

  • Chemistry LibreTexts. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. Available at: [Link]

  • Master Organic Chemistry. (2014, July 23). Cyclohexane Chair Conformation Stability: Which One Is Lower Energy? Available at: [Link]

  • (n.d.). Chapter 4 – Organic Compounds: Cycloalkanes and Their Stereochemistry. Available at: [Link]

  • Reddit. (2023, December 27). Computational Calculations on Cyclohexane conformers. Available at: [Link]

  • Filo. (2025, October 10). Which of the following substituted cyclohexanes is most stable? Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY. Available at: [Link]

  • Fiveable. (2025, August 15). Tert-butylcyclohexane: Organic Chemistry Study Guide. Available at: [Link]

  • Vila, A., & Mosquera, R. A. (2003). The Nonexistence of Repulsive 1,3-Diaxial Interactions in Monosubstituted Cyclohexanes. The Journal of Physical Chemistry A. Available at: [Link]

  • Organic Chemistry. (n.d.). A Values - Stereochemical and Conformational Isomerism. Available at: [Link]

  • Chemistry Steps. (2024, May 24). 1,3-Diaxial Interactions and A value for Cyclohexanes. Available at: [Link]

  • Química Orgánica. (n.d.). Substituted cyclohexanes | 1,3-diaxial interaction. Available at: [Link]

  • (n.d.). Cycloalkanes and their Stereochemistry. Available at: [Link]

  • Scribd. (n.d.). Conformational Analysis of Cyclohexanes. Available at: [Link]

  • Quora. (2019, January 26). Why is p-tert-butylphenol more acidic than p-methyl-phenol, though +I effect of tert-butyl group is more than methyl group? Available at: [Link]

  • (n.d.). Conformations of Cycloalkanes. Available at: [Link]

  • (n.d.). Exercise 8: - Conformational analysis and nomenclature of cyclohexanes. Available at: [Link]

  • Taylor & Francis. (n.d.). Tert-butyl – Knowledge and References. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of tert-Pentylcyclohexane

For Researchers, Scientists, and Drug Development Professionals Introduction: Decoding Molecular Blueprints The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the relative s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding Molecular Blueprints

The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the relative strengths of chemical bonds and the stability of the resulting charged fragments. In the high-energy environment of electron ionization, the initial molecular ion is formed by the ejection of an electron. This radical cation is often unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions. The resulting mass spectrum is a unique fingerprint of the molecule, with the mass-to-charge ratio (m/z) of each fragment plotted against its relative abundance.

Predicted Fragmentation Pathways of tert-Pentylcyclohexane

The structure of tert-pentylcyclohexane, with its bulky tertiary alkyl substituent on a cyclohexane ring, presents several likely fragmentation pathways. The molecular weight of tert-pentylcyclohexane (C11H22) is 154.3 g/mol , so we expect the molecular ion peak [M]•+ to appear at m/z 154.

The primary fragmentation events in alkyl-substituted cycloalkanes are driven by the cleavage of bonds at the point of substitution and within the ring structure. For tert-pentylcyclohexane, the most probable fragmentations are initiated by the cleavage of the bond connecting the tert--pentyl group to the cyclohexane ring and by fissions within the cyclohexane ring itself.

A key principle in the mass spectrometry of alkyl-substituted cycloalkanes is the preferential loss of the alkyl substituent as a radical, leaving a stable carbocation corresponding to the cycloalkyl ring.[1] Another common pathway for cycloalkanes involves the loss of small neutral molecules, such as ethene, from the ring.[2][3]

The following diagram illustrates the predicted primary fragmentation pathways of tert-pentylcyclohexane upon electron ionization.

Fragmentation_Pattern M tert-Pentylcyclohexane [M]•+ m/z 154 F1 Loss of •C2H5 (ethyl radical) M->F1 F2 Loss of •C4H9 (butyl radical) M->F2 F3 Loss of C5H11• (tert-pentyl radical) M->F3 F4 Loss of C5H10 (pentene) M->F4 I1 [M - C2H5]+ m/z 125 F1->I1 I2 [M - C4H9]+ m/z 97 F2->I2 I3 Cyclohexyl cation [C6H11]+ m/z 83 F3->I3 F6 Loss of C2H5• from m/z 83 (ethyl radical) I3->F6 I4 [M - C5H10]•+ m/z 84 F4->I4 F5 Loss of C2H4 from m/z 84 (ethene) I4->F5 I5 [C4H8]•+ m/z 56 F5->I5 I6 [C4H6]+ m/z 55 F6->I6

Caption: Predicted major fragmentation pathways of tert-pentylcyclohexane.

Analysis of Key Fragmentation Pathways:
  • Loss of the tert-Pentyl Group (m/z 83): The cleavage of the bond between the cyclohexane ring and the tert-pentyl group is a highly probable event. This results in the formation of a stable cyclohexyl cation at m/z 83 and a tert-pentyl radical. The stability of the secondary cyclohexyl cation makes this a favored fragmentation pathway. This is analogous to the fragmentation of other alkyl-substituted cycloalkanes where the loss of the side chain is a dominant feature.[1]

  • Formation of the tert-Pentyl Cation (m/z 71): While less common for the positive charge to remain on the alkyl fragment when a stable cycloalkyl cation can be formed, the formation of the tertiary tert-pentyl cation is also a possibility. The tertiary carbocation is relatively stable, and a peak at m/z 71 corresponding to [C5H11]+ would be expected.

  • Cleavage within the tert-Pentyl Group: The tert-pentyl group itself can undergo fragmentation. The loss of a methyl radical (•CH3) from the molecular ion would lead to a fragment at m/z 139 . Subsequent loss of an ethyl group (•C2H5) from this ion could also occur. The loss of an ethyl radical directly from the molecular ion would produce a fragment at m/z 125 .

  • Ring Fragmentation (m/z 84 and 56): Cyclohexane rings are known to undergo characteristic fragmentation by losing a neutral molecule of ethene (C2H4), resulting in a fragment with a mass 28 units lower.[2][3] In the case of tert-pentylcyclohexane, the initial loss of the pentyl side chain can be followed by or compete with ring opening and subsequent fragmentation. A significant peak at m/z 84 , corresponding to the cyclohexane radical cation following the loss of pentene (C5H10), is plausible. This ion at m/z 84 can then lose an ethene molecule to produce a highly stable ion at m/z 56 , which is often the base peak in the mass spectrum of cyclohexane itself.[2]

  • Predicted Base Peak: Considering the stability of the resulting ions, the most intense peak in the spectrum (the base peak) is likely to be either the cyclohexyl cation at m/z 83 or the fragment resulting from the loss of ethene from the cyclohexane ring structure, which would be a fragment at m/z 97 (loss of an ethyl group from the side chain followed by loss of ethene from the ring) or m/z 56 . Given the stability of the cyclohexyl cation, m/z 83 is a strong candidate for the base peak.

Tabular Summary of Predicted Fragments

m/z Proposed Fragment Ion Neutral Loss Significance
154[C11H22]•+-Molecular Ion
139[C10H19]+•CH3Loss of a methyl group from the tert-pentyl side chain
125[C9H17]+•C2H5Loss of an ethyl group from the tert-pentyl side chain
97[C7H13]+•C4H9Loss of a butyl group from the tert-pentyl side chain
83[C6H11]+•C5H11Likely Base Peak. Loss of the tert-pentyl group
84[C6H12]•+C5H10Loss of pentene from the molecular ion
71[C5H11]+•C6H11Formation of the tert-pentyl cation
56[C4H8]•+C7H14Loss of pentene followed by ethene
55[C4H7]+C7H15Further fragmentation of larger ions

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol with Electron Ionization (EI) is recommended.

Objective: To acquire the electron ionization mass spectrum of tert-pentylcyclohexane.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

  • Mass Analyzer: Quadrupole or Ion Trap.

Materials:

  • tert-Pentylcyclohexane standard (high purity).

  • High-purity helium carrier gas.

  • Appropriate solvent for sample dilution (e.g., hexane or dichloromethane).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of tert-pentylcyclohexane (e.g., 100 ppm) in a suitable volatile solvent.

  • Gas Chromatography (GC) Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating non-polar hydrocarbons.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

      • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV (standard for library matching).[4]

    • Ion Source Temperature: 230 °C.[4]

    • Quadrupole Temperature: 150 °C.[4]

    • Mass Scan Range: m/z 40-200 to ensure capture of the molecular ion and all significant fragments.

    • Solvent Delay: Set a solvent delay to prevent the mass spectrometer from acquiring data while the solvent peak is eluting.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to tert-pentylcyclohexane.

    • Extract the mass spectrum from this peak.

    • Identify the molecular ion peak and the major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pattern and with library spectra of similar compounds.

The following diagram outlines the experimental workflow.

Experimental_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Prepare dilute solution of tert-pentylcyclohexane Inject Inject sample into GC Prep->Inject Separate Separation on capillary column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass analysis (quadrupole) Ionize->Analyze Detect Detection of ions Analyze->Detect Extract Extract mass spectrum Detect->Extract Identify Identify fragments and compare to predictions Extract->Identify

Caption: GC-MS experimental workflow for analyzing tert-pentylcyclohexane.

Conclusion

The mass spectrometry fragmentation of tert-pentylcyclohexane is predicted to be characterized by several key pathways, primarily involving the loss of the tert-pentyl side chain to form a stable cyclohexyl cation at m/z 83, which is a strong candidate for the base peak. Other significant fragments are expected from cleavage within the alkyl substituent and characteristic fragmentation of the cyclohexane ring, notably the loss of ethene. This detailed, albeit predictive, analysis provides a robust framework for identifying tert-pentylcyclohexane and similar structures in complex mixtures. The provided experimental protocol offers a clear and effective method for obtaining an experimental mass spectrum to confirm these predictions, underscoring the power of mass spectrometry as an indispensable tool in chemical and pharmaceutical research.

References

  • JoVE. Mass Spectrometry: Cycloalkane Fragmentation. (2024). Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane. (2026). Available at: [Link]

  • YouTube. Mass Spectrometry of Cycloalkanes. (2025). Available at: [Link] (Note: A generic YouTube link is used as the original link may not be stable. The content reflects the information found in the search result.)

Sources

Foundational

An In-depth Technical Guide to the Proton and Carbon-13 NMR Chemical Shifts of tert-Pentylcyclohexane

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Conformational Rigidity tert-Pentylcyclohexane presents a compelling case study in the application of NMR spectro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Conformational Rigidity

tert-Pentylcyclohexane presents a compelling case study in the application of NMR spectroscopy to conformational analysis. The molecule consists of a cyclohexane ring substituted with a bulky tert-pentyl (1,1-dimethylpropyl) group. The sheer size of this substituent dictates the conformational preference of the cyclohexane ring, a phenomenon with profound implications for its NMR spectra.

The chair conformation is the most stable arrangement for a cyclohexane ring. In a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. The bulky tert-pentyl group, however, overwhelmingly favors the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. This effectively "locks" the cyclohexane ring into a single, dominant chair conformation. This conformational rigidity simplifies the NMR spectrum, as we do not need to consider the time-averaged signals of rapidly interconverting conformers.

Conformational Analysis of tert-Pentylcyclohexane

The chair interconversion of cyclohexane is a rapid process at room temperature. However, the introduction of a large substituent like the tert-pentyl group creates a significant energy barrier for ring flipping to the conformer where the substituent is in the axial position.

Caption: Conformational equilibrium of tert-pentylcyclohexane.

The consequence of this conformational locking is that the axial and equatorial protons on each carbon of the cyclohexane ring, as well as the carbons themselves, are in distinct chemical environments and will, therefore, have different chemical shifts.

Predicted Proton (¹H) NMR Spectrum

In the conformationally locked tert-pentylcyclohexane, we can predict the following signals in the ¹H NMR spectrum. The chemical shifts are estimated based on typical values for substituted cyclohexanes.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
CH-t-pentyl~1.2 - 1.5Multiplet1HMethine proton on the cyclohexane ring attached to the tert-pentyl group.
CH₂ (axial)~0.8 - 1.3Multiplets5HShielded due to their position relative to the plane of the carbon-carbon bonds.
CH₂ (equatorial)~1.6 - 1.8Multiplets5HDeshielded compared to their axial counterparts.
CH₃ (t-pentyl)~0.85Singlet6HTwo equivalent methyl groups of the tert-pentyl substituent.
CH₂ (t-pentyl)~1.2Quartet2HMethylene group of the tert-pentyl substituent.
CH₃ (ethyl)~0.8Triplet3HTerminal methyl group of the ethyl part of the tert-pentyl substituent.

Key Features of the Predicted ¹H NMR Spectrum:

  • Distinct Axial and Equatorial Signals: The locked conformation leads to separate, and often complex, multiplets for the axial and equatorial protons of the cyclohexane ring.

  • Shielding of Axial Protons: Generally, axial protons in a cyclohexane ring are more shielded (appear at a lower ppm) than their equatorial counterparts.

  • Signals from the tert-Pentyl Group: The protons of the tert-pentyl group will have characteristic chemical shifts and multiplicities reflecting their local environment.

Predicted Carbon-13 (¹³C) NMR Spectrum

Due to the symmetry of the molecule when the cyclohexane ring is in a locked chair conformation, we can predict the number of unique carbon signals.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C1 (CH-t-pentyl)~45 - 55The carbon of the cyclohexane ring bonded to the bulky substituent.
C2, C6~30 - 40Equivalent carbons adjacent to the point of substitution.
C3, C5~25 - 35Equivalent carbons beta to the point of substitution.
C4~25 - 35The carbon at the "bottom" of the ring, gamma to the substitution.
Quaternary C (t-pentyl)~30 - 40The quaternary carbon of the tert-pentyl group.
CH₃ (t-pentyl)~25 - 35The two equivalent methyl carbons of the tert-pentyl group.
CH₂ (t-pentyl)~30 - 40The methylene carbon of the tert-pentyl group.
CH₃ (ethyl)~5 - 15The terminal methyl carbon of the ethyl part of the tert-pentyl group.

Expected Number of Signals: In a proton-decoupled ¹³C NMR spectrum, we would expect to see 8 distinct signals for tert-pentylcyclohexane, assuming the C3/C5 and C4 carbons are sufficiently different to be resolved. If not, fewer signals might be observed for the cyclohexane ring.

Experimental Protocol for NMR Data Acquisition

For researchers wishing to acquire experimental NMR data for tert-pentylcyclohexane, the following protocol is recommended.

5.1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds like tert-pentylcyclohexane.

  • Concentration: Prepare a solution of approximately 5-10 mg of tert-pentylcyclohexane in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

5.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are a general starting point and may need to be optimized for the specific instrument being used.

Caption: General workflow for NMR data acquisition and processing.

For ¹H NMR:

  • Spectrometer Frequency: 300-600 MHz.

  • Pulse Sequence: A standard single-pulse experiment.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the concentration.

For ¹³C NMR:

  • Spectrometer Frequency: 75-150 MHz.

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 or more, as the natural abundance of ¹³C is low.

Conclusion

The NMR spectra of tert-pentylcyclohexane are predicted to be well-resolved and informative, primarily due to the conformational locking induced by the bulky tert-pentyl group. This guide provides a comprehensive theoretical framework for understanding and predicting the ¹H and ¹³C NMR chemical shifts of this molecule. The provided experimental protocols offer a starting point for researchers to obtain high-quality empirical data. A thorough analysis of the NMR spectra, guided by the principles outlined here, will enable unambiguous structural confirmation and a deeper understanding of the stereochemical influences at play.

References

  • PubChem. tert-Pentylcyclohexane. National Center for Biotechnology Information. [Link]

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014).
  • Reich, H. J. Structure Determination using Spectroscopy. University of Wisconsin. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Exploratory

Thermodynamic Profiling of tert-Pentylcyclohexane: Vapor Pressure, Boiling Point, and Methodological Validation

Executive Summary In advanced chemical synthesis, specialized formulations, and drug development, the phase-change thermodynamics of solvents and intermediates dictate process viability. tert-Pentylcyclohexane (also know...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced chemical synthesis, specialized formulations, and drug development, the phase-change thermodynamics of solvents and intermediates dictate process viability. tert-Pentylcyclohexane (also known as 1-tert-pentylcyclohexane or 2-methylbutan-2-ylcyclohexane) is a sterically hindered alicyclic hydrocarbon[1]. Characterized by a bulky 1,1-dimethylpropyl group attached to a cyclohexane ring, this compound exhibits unique thermodynamic behaviors[2]. This whitepaper provides an in-depth analysis of its boiling point and vapor pressure, detailing the mechanistic causality behind these properties and establishing self-validating experimental protocols for their precise measurement.

Physicochemical Profiling & Quantitative Data

The thermodynamic profile of tert-pentylcyclohexane is fundamentally governed by its molecular architecture. Below is a synthesized summary of its core quantitative properties.

PropertyValueSource / Validation
IUPAC Name 2-methylbutan-2-ylcyclohexanePubChem[1]
CAS Registry Number 31797-64-5NIST / PubChem[1],[2]
Molecular Formula C11H22PubChem[1]
Molecular Weight 154.29 g/mol NIST[2]
Normal Boiling Point ( Tboil​ ) 190.6 °C (at 760 mmHg)Benchchem[3]
Vapor Pressure (25 °C) < 1.0 mmHg (Estimated)Analog Extrapolation[4]

Thermodynamic Causality & Mechanistic Insights

To utilize tert-pentylcyclohexane effectively, researchers must understand the causality behind its phase-change metrics rather than merely observing the data.

The Steric vs. Mass Paradigm: Unsubstituted cyclohexane has a boiling point of 80.7 °C. The functionalization of the ring with a tert-pentyl group nearly doubles the molecular weight (from 84.16 to 154.29 g/mol )[1],[2]. This massive increase in the electron cloud volume drastically enhances London dispersion forces, requiring significantly more thermal energy to transition the molecules into the vapor phase.

However, the geometry of the substituent is equally critical. The tert-pentyl group is highly branched. Compared to a linear isomer (e.g., n-pentylcyclohexane, which boils at approximately 201 °C), the bulky tertiary structure creates severe steric hindrance. This branching disrupts the ability of the molecules to pack tightly in the liquid phase. Because the intermolecular distances are forced to be greater, the cohesive energy density is lowered. This delicate balance—increased mass driving the boiling point up, while steric branching drives it down—results in its specific normal boiling point of 190.6 °C[3]. Consequently, its vapor pressure at ambient temperatures remains exceptionally low, acting as a persistent, low-volatility organic compound.

Experimental Methodologies: Self-Validating Protocols

In rigorous GLP/GMP environments, literature values must be empirically verified. The following methodologies describe a self-validating system where boiling point and vapor pressure data are cross-verified to ensure absolute scientific integrity.

Protocol A: Ebulliometric Determination of Boiling Point

Objective: To determine the precise isobaric boiling point without the interference of superheating.

  • Apparatus Preparation: Utilize a Swietoslawski ebulliometer connected to a precision barostat. Causality: Standard distillation setups are prone to superheating and radiation heat loss. The Swietoslawski design continuously pumps a liquid-vapor mixture over the thermometer well, ensuring true thermodynamic equilibrium. The barostat is non-negotiable, as atmospheric pressure fluctuations will skew the boiling point.

  • Sample Introduction: Load 50 mL of ultra-high-purity tert-pentylcyclohexane (≥99.5% GC-FID).

  • Equilibration: Apply heat via a controlled mantle until a steady drop rate of 10–15 drops/minute is observed from the thermowell. Causality: This specific hydrodynamic flow ensures the platinum resistance thermometer (PRT) is bathed in an equilibrium phase, preventing ambient cooling.

  • Data Acquisition: Record the temperature once the PRT reading stabilizes to within ±0.01 °C for a minimum of 15 minutes. At exactly 760 mmHg, this yields the normal boiling point (190.6 °C)[3].

Protocol B: Isoteniscopic Vapor Pressure Measurement

Objective: To map the vapor pressure curve across a temperature gradient.

  • Sample Degassing: Load the sample into the bulb of an isoteniscope. Apply a high vacuum (10⁻⁴ Torr) while subjecting the sample to repeated freeze-pump-thaw cycles using liquid nitrogen. Causality: Dissolved atmospheric gases will contribute to the total pressure. Failing to remove them violates Dalton's Law of Partial Pressures, artificially inflating the measured vapor pressure of the tert-pentylcyclohexane.

  • Isothermal Submersion: Submerge the isolated isoteniscope in a highly stable thermostatic fluid bath.

  • Pressure Nulling: At a target temperature (e.g., 50 °C), adjust the external system pressure until the liquid levels in the U-tube of the isoteniscope are perfectly level. Causality: A level U-tube acts as a null indicator, proving that the external applied pressure is exactly equal to the internal vapor pressure of the sample.

  • Data Acquisition: Record the pressure using a calibrated capacitance manometer. Repeat across a gradient of 25 °C to 150 °C.

The Self-Validating Mechanism

Plot the data from Protocol B on a graph of ln(P) versus 1/T . According to the Clausius-Clapeyron equation, this should yield a highly linear relationship. Extrapolate this line to P=760 mmHg . If the corresponding temperature does not exactly match the 190.6 °C obtained in Protocol A, the system contains a systematic error (e.g., a micro-leak or incomplete degassing). This cross-check ensures absolute trustworthiness of the thermodynamic profile.

Workflow Visualization

The following diagram illustrates the logical workflow for the self-validating thermodynamic analysis of tert-pentylcyclohexane.

G Start Sample Prep: tert-Pentylcyclohexane (CAS 31797-64-5) Degassing Vacuum Degassing (Remove Dissolved Gases) Start->Degassing Purify sample Ebulliometry Ebulliometric Boiling Point Determination Degassing->Ebulliometry Isobaric heating Isoteniscope Isoteniscopic Vapor Pressure Measurement Degassing->Isoteniscope Isothermal vacuum Equilibrium Thermodynamic Equilibrium Validation Ebulliometry->Equilibrium T at 760 mmHg Isoteniscope->Equilibrium P at constant T Data Clausius-Clapeyron Data Synthesis Equilibrium->Data Cross-validation

Thermodynamic validation workflow for tert-pentylcyclohexane phase-change properties.

Application in Drug Development and Formulation

In pharmaceutical manufacturing, the choice of solvent dictates the impurity profile of the final Active Pharmaceutical Ingredient (API). Because tert-pentylcyclohexane boils at 190.6 °C[3] and has an exceptionally low vapor pressure at room temperature, it acts as a highly persistent, non-polar solvent.

If utilized in a synthetic step (e.g., as a phase-transfer medium or a sterically demanding hydrocarbon solvent), its removal cannot be achieved through standard rotary evaporation at ambient temperatures. Drug development professionals must engineer high-vacuum stripping protocols or utilize lyophilization techniques to ensure residual solvent limits comply with ICH Q3C guidelines. Furthermore, its low volatility makes it an excellent candidate for sustained-release topical formulations or fragrance delivery systems where prolonged surface residence time is required.

References

  • PubChem: tert-Pentylcyclohexane | C11H22 | CID 252363 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • NIST WebBook: Cyclohexane, (1,1-dimethylpropyl)- Source: National Institute of Standards and Technology (NIST) URL:[Link]

Sources

Foundational

synthesis pathways and reaction mechanisms of tert-pentylcyclohexane

Synthesis Pathways and Reaction Mechanisms of tert-Pentylcyclohexane: A Comprehensive Technical Guide Executive Summary tert-Pentylcyclohexane (commonly referred to as tert-amylcyclohexane) is a sterically hindered, full...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Pathways and Reaction Mechanisms of tert-Pentylcyclohexane: A Comprehensive Technical Guide

Executive Summary

tert-Pentylcyclohexane (commonly referred to as tert-amylcyclohexane) is a sterically hindered, fully saturated cycloalkane. Featuring a bulky tert-pentyl group attached to a cyclohexane ring, this molecule is of significant interest in advanced fuel design, specialty solvent formulation, and as a model compound in Liquid Organic Hydrogen Carrier (LOHC) research[1]. Because it does not occur naturally, its production relies entirely on synthetic organic pathways[2].

The most robust, scalable, and atom-economical synthetic pathway is a two-phase process:

  • Phase 1: Friedel-Crafts alkylation of benzene to form the intermediate tert-amylbenzene.

  • Phase 2: High-pressure catalytic hydrogenation of the aromatic ring to yield the final product.

This whitepaper dissects the mechanistic causality, thermodynamic considerations, and self-validating experimental protocols required to synthesize tert-pentylcyclohexane with high fidelity.

G A Benzene + 2-Chloro-2-methylbutane B Friedel-Crafts Alkylation (AlCl3 Catalyst) A->B C tert-Amylbenzene (Intermediate) B->C D Catalytic Hydrogenation (Ru/C or Ni, H2 Pressure) C->D E tert-Pentylcyclohexane (Target Product) D->E

Figure 1: Overall synthetic workflow for tert-pentylcyclohexane.

Phase 1: Friedel-Crafts Alkylation (Synthesis of tert-Amylbenzene)

Reaction Mechanism & Causality

The synthesis of tert-amylbenzene is a classic electrophilic aromatic substitution, first reported in the late 19th century by Charles Friedel and James Mason Crafts using 2-chloro-2-methylbutane and benzene with an AlCl 3​ catalyst[3]. Industrially, it is also synthesized via the alkylation of benzene with isoamylene[2].

When synthesizing this intermediate in the laboratory, the choice of the alkylating agent and catalyst dictates the reaction's regioselectivity. If primary or secondary alcohols (e.g., 2-methyl-1-butanol) are used in the presence of a strong Lewis acid like BF 3​ , the system undergoes a hydride shift. This rearrangement converts the initial primary carbocation into a highly stable tertiary tert-pentyl carbocation prior to the electrophilic attack on the benzene ring, ensuring tert-amylbenzene is the major product[4].

Mechanism Step1 Lewis Acid Complexation R-Cl + AlCl3 → R+ + AlCl4- Step2 Electrophilic Attack Benzene + R+ → Sigma Complex Step1->Step2 Step3 Deprotonation Sigma Complex → tert-Amylbenzene + H+ Step2->Step3 Step4 Catalyst Regeneration H+ + AlCl4- → HCl + AlCl3 Step3->Step4

Figure 2: Reaction mechanism of Friedel-Crafts alkylation.

Experimental Protocol 1: Self-Validating Synthesis of tert-Amylbenzene

Causality Check: Temperature control is critical. The reaction is highly exothermic; elevated temperatures promote polyalkylation and skeletal isomerization. Maintaining the reaction between 5–15 °C ensures monoalkylation dominance[5].

  • Preparation: In an oven-dried, 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous benzene (excess, acts as both reactant and solvent) and anhydrous AlCl 3​ (0.1 equivalents).

  • Activation: Cool the suspension to 5 °C using an ice-water bath.

  • Addition: Place 2-chloro-2-methylbutane (1.0 equivalent) in the dropping funnel. Add dropwise over 1 hour to maintain the internal temperature below 15 °C.

  • Propagation: Stir the mixture for an additional 2 hours at room temperature to ensure complete conversion. The continuous generation of HCl gas indicates active electrophilic substitution.

  • Quenching: Carefully pour the reaction mixture over crushed ice to safely hydrolyze and deactivate the AlCl 3​ catalyst.

  • Extraction & Purification: Separate the organic layer and extract the aqueous layer twice with diethyl ether. Wash the combined organic layers with 5% NaHCO 3​ and brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via fractional distillation.

  • System Validation: Analyze the distillate via GC-MS. The protocol is validated if the chromatogram shows a single dominant peak with a molecular ion mass of m/z 148, confirming the absence of di-alkylated byproducts.

Phase 2: Catalytic Hydrogenation (Conversion to tert-Pentylcyclohexane)

Reaction Mechanism & Causality

The conversion of tert-amylbenzene to tert-pentylcyclohexane requires the complete saturation of the aromatic ring. Aromatic rings are exceptionally stable due to their resonance energy; overcoming this activation barrier requires a highly active transition metal catalyst (e.g., Ru/C, Pt, or Raney Nickel) and elevated hydrogen pressure.

The steric bulk of the quaternary carbon in the tert-pentyl group plays a profound role here. Steric hindrance restricts the planar adsorption of the aromatic ring onto the catalyst surface. Consequently, this structural congestion decreases the overall hydrogenation enthalpy and slows the reaction kinetics compared to unbranched alkylbenzenes—a phenomenon heavily studied in the optimization of Liquid Organic Hydrogen Carrier (LOHC) systems[1].

Hydrogenation N1 Aromatic Adsorption N3 Sequential H-Addition N1->N3 N2 H2 Dissociation N2->N3 N4 Product Desorption N3->N4

Figure 3: Surface hydrogenation mechanism of the aromatic ring.

Experimental Protocol 2: Self-Validating High-Pressure Hydrogenation

Causality Check: Ruthenium on Carbon (Ru/C) is selected over Palladium (Pd/C) because Ru is significantly more active for aromatic ring hydrogenation at moderate temperatures, preventing the unwanted hydrogenolysis (cleavage) of the bulky alkyl side chain.

  • Reactor Loading: Charge a high-pressure stainless-steel autoclave with the purified tert-amylbenzene, anhydrous ethanol (solvent), and 5 wt% Ru/C catalyst.

  • Purging: Seal the autoclave. Purge the system three times with nitrogen gas (10 bar) to remove residual oxygen, preventing explosive H 2​ /O 2​ mixtures and protecting the catalyst from oxidation.

  • Pressurization: Pressurize the reactor with ultra-high-purity Hydrogen gas (H 2​ ) to 50 bar.

  • Heating & Reaction: Heat the reactor to 120 °C under continuous vigorous stirring (800 rpm) to overcome mass transfer limitations between the gas, liquid, and solid catalyst phases. Monitor the pressure drop; repressurize as necessary until hydrogen uptake ceases (typically 6–8 hours).

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen in a fume hood. Filter the mixture through a Celite pad to remove the Ru/C catalyst.

  • Isolation: Remove the ethanol solvent via rotary evaporation. The resulting crude tert-pentylcyclohexane is purified via vacuum distillation.

  • System Validation: Confirm the structure via 1 H-NMR spectroscopy. The protocol is validated when the spectrum shows a complete absence of aromatic protons ( δ 7.1–7.4 ppm) and the appearance of complex aliphatic multiplets ( δ 0.8–1.8 ppm) corresponding to the cyclohexane ring.

Quantitative Data & Reaction Analytics

The following table summarizes the critical thermodynamic and kinetic parameters contrasting the two phases of synthesis.

ParameterPhase 1: Friedel-Crafts AlkylationPhase 2: Catalytic Hydrogenation
Target Product tert-Amylbenzenetert-Pentylcyclohexane
Catalyst System Anhydrous AlCl 3​ or BF 3​ Ru/C (5 wt%) or Raney Nickel
Temperature 5 °C to 25 °C100 °C to 150 °C
Pressure Atmospheric (1 atm)50 to 100 bar (H 2​ )
Reaction Time 2 to 4 hours6 to 12 hours
Typical Yield 80% - 85%> 95%
Thermodynamic Profile Highly Exothermic ( ΔH<0 )Exothermic (Sterically hindered)[1]
Primary Side-Reaction Polyalkylation / IsomerizationHydrogenolysis (Alkyl cleavage)

References

  • 2-methylbutan-2-ylbenzene 2049-95-8 - Guidechem
  • Thermodynamics of Chemical Hydrogen Storage: Are Sterically Hindered and Overcrowded Molecules More Effective? - d-nb.info
  • CN1515526A - Production process of tert-amylbenzene - Google P
  • Alkylation | Greener Organic Transform
  • tert-Pentylbenzene is the major product of the reaction of benzene in the presence of BF3 - Vaia

Sources

Exploratory

The Solid State Architecture of Branched Alkylcyclohexanes: A Crystallographic and Stereochemical Guide

Abstract The conformational preferences of substituted cyclohexanes are a cornerstone of stereochemistry, with wide-ranging implications in medicinal chemistry and materials science. While solution-state energetics are w...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The conformational preferences of substituted cyclohexanes are a cornerstone of stereochemistry, with wide-ranging implications in medicinal chemistry and materials science. While solution-state energetics are well-documented, the solid-state structures of these molecules, governed by the subtle interplay of intramolecular strains and intermolecular forces, offer a deeper understanding of their intrinsic properties. This in-depth technical guide provides a comprehensive exploration of the crystallographic data and stereochemistry of branched alkylcyclohexanes. It is intended for researchers, scientists, and drug development professionals seeking to leverage a detailed knowledge of the solid-state architecture of these fundamental molecular scaffolds. We will delve into the profound influence of alkyl branch stereochemistry on crystal packing, the practical aspects of obtaining high-quality crystallographic data for these flexible molecules, and the quantitative analysis of the non-covalent interactions that dictate their supramolecular assemblies.

Foundational Principles: From Solution Dynamics to Crystalline Order

The stereochemistry of cyclohexane is dominated by its non-planar "chair" conformation, which effectively minimizes both angle and torsional strain.[1] In this conformation, substituents can occupy two distinct positions: axial (parallel to the principal C3 axis) and equatorial (extending from the "equator" of the ring). Through a process of ring inversion, these positions interconvert, with the energetic preference for a substituent to occupy the more sterically favorable equatorial position quantified by its A-value (the difference in Gibbs free energy, ΔG).[1]

Bulky, branched alkyl groups exhibit a strong preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions with the axial hydrogens on the same face of the ring.[2] The tert-butyl group, with its exceptionally high A-value of approximately 5 kcal/mol, is renowned for its ability to "lock" the cyclohexane ring into a single, conformationally rigid state.[3][4] This principle of conformational locking is a powerful tool in stereochemical control and is a recurring theme in the crystallographic analysis of these molecules.

While solution-state studies provide invaluable information on conformational equilibria, single-crystal X-ray diffraction offers an unambiguous snapshot of a molecule's preferred conformation and its arrangement within a crystal lattice.[1][5] For conformationally flexible molecules like branched alkylcyclohexanes, the process of crystallization represents a fascinating energetic trade-off between the molecule adopting a low-energy solution-phase conformation and optimizing its intermolecular interactions to form a stable, ordered crystal lattice.[6][7] This can sometimes lead to the observation of a higher-energy conformer in the solid state, a phenomenon known as conformational polymorphism.[8][9][10]

The Impact of Alkyl Branching on Cyclohexane Conformation and Crystal Packing: A Comparative Crystallographic Overview

SubstituentRing ConformationKey Torsional Angles (°) (approx.)Crystal Packing Motif
Isopropyl Chair54-57Typically herringbone or layered motifs, driven by van der Waals interactions.
sec-Butyl Chair53-56Similar to isopropyl, but with potential for increased disorder due to the additional chiral center.
tert-Butyl Chair (flattened)52-55Often exhibits highly ordered packing due to conformational locking. The bulky group can dictate the overall packing by creating specific voids and protrusions.
Neopentyl Chair54-57The steric bulk is further from the ring, leading to less ring distortion compared to tert-butyl, but still influencing packing significantly.

Note: The specific crystallographic parameters can vary depending on the presence of other substituents and the crystallization conditions.

The general trend observed is that increasing the steric bulk of the branched alkyl group at the point of attachment to the cyclohexane ring leads to a slight flattening of the chair conformation. This is evidenced by a decrease in the absolute values of the endocyclic torsion angles. The conformational locking imposed by the tert-butyl group often results in more predictable and ordered crystal packing, as the molecule behaves as a more rigid entity.

Experimental Protocol: Obtaining High-Quality Single Crystals of Branched Alkylcyclohexanes

The inherent flexibility and often low melting points of simple branched alkylcyclohexanes present significant challenges to obtaining single crystals suitable for X-ray diffraction analysis. The following protocol outlines key considerations and techniques to enhance the probability of success.

3.1. Purification

  • Prerequisite: The starting material must be of the highest possible purity. Trace impurities can act as nucleation inhibitors or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Recommended Techniques: For liquid or low-melting solids, fractional distillation or preparative gas chromatography are highly effective. For solids, multiple recrystallizations from different solvent systems are recommended.

3.2. Crystallization Techniques

Given the volatility and low melting points of many simple branched alkylcyclohexanes, traditional slow evaporation techniques are often unsuitable. The following methods are generally more successful:

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at or slightly above room temperature. Common solvents include pentane, hexane, ethanol, or acetone.[11][12]

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

    • Place the vial in a well-insulated container (e.g., a Dewar flask with an appropriate cooling bath or a programmable cooling block) and slowly decrease the temperature. A rate of 1-5 °C per hour is a good starting point.

    • For very low-melting compounds, in-situ cryo-crystallization on the diffractometer can be employed, where a liquid sample is carefully frozen in a cryo-loop to induce crystallization.

  • Vapor Diffusion: [12][13]

    • Dissolve the compound in a small amount of a relatively good solvent (e.g., toluene or chloroform).

    • Place this vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is poorly soluble (e.g., pentane or hexane).

    • The anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting slow crystal growth.

3.3. Single Crystal X-ray Data Collection and Refinement

  • Mounting: Due to their often waxy nature and sensitivity to air, crystals should be handled in a cold stream or under a microscope with a cryo-cooling system. They are typically mounted on a cryo-loop with a small amount of paratone-N or other cryo-protectant oil.

  • Data Collection: Data should be collected at low temperatures (typically 100 K) to minimize thermal vibrations and potential dynamic disorder. A high-intensity X-ray source (e.g., a microfocus source) is advantageous for these weakly diffracting organic crystals.

  • Structure Solution and Refinement: The structures are typically solved using direct methods and refined by full-matrix least-squares on F². For molecules with conformational flexibility, it is crucial to carefully model any observed disorder. This may involve using split-atom models (PART instructions in SHELXL) and applying appropriate restraints and constraints to maintain reasonable geometries.

experimental_workflow A High-Purity Compound B Solvent Screening A->B C Crystallization Setup (Slow Cooling / Vapor Diffusion) B->C D Crystal Harvesting & Mounting C->D E Low-Temperature X-ray Data Collection D->E F Structure Solution & Refinement E->F G Disorder Modeling F->G H Final Structure Validation F->H G->F

Caption: Workflow for crystallographic analysis of branched alkylcyclohexanes.

The Influence of Stereochemistry on Crystal Packing: A Case Study of Di-tert-butylcyclohexanes

The stereochemical relationship between substituents on a cyclohexane ring has a profound impact on the molecule's overall shape and, consequently, its crystal packing. A comparison of the cis and trans isomers of 1,4-di-tert-butylcyclohexane provides a stark illustration of this principle.

  • trans-1,4-Di-tert-butylcyclohexane: This isomer can adopt a chair conformation with both bulky tert-butyl groups in equatorial positions. This is an energetically favorable conformation that results in a relatively linear and predictable molecular shape, which facilitates efficient crystal packing.

  • cis-1,4-Di-tert-butylcyclohexane: In a chair conformation, this isomer is forced to have one tert-butyl group in an axial position and one in an equatorial position.[14] The severe 1,3-diaxial interactions involving the axial tert-butyl group make the chair conformation highly strained. As a result, in both solution and the solid state, cis-1,4-di-tert-butylcyclohexane often adopts a non-chair, twisted-boat conformation to alleviate this steric strain.[1][14][15] This twisted, non-planar shape is more difficult to pack efficiently, often leading to lower crystal densities and more complex packing arrangements compared to its trans counterpart.

stereochemistry_packing cluster_trans trans-1,4-di-tert-butylcyclohexane cluster_cis cis-1,4-di-tert-butylcyclohexane a Diequatorial Chair Conformation b Linear Molecular Shape a->b c Efficient Crystal Packing b->c d Axial-Equatorial Chair (High Strain) e Twist-Boat Conformation d->e f Non-linear Molecular Shape e->f g Less Efficient Crystal Packing f->g

Caption: Impact of stereoisomerism on conformation and crystal packing.

Quantifying the Supramolecular Landscape: Hirshfeld Surface Analysis

While crystal packing is often visualized through traditional ball-and-stick or space-filling models, these representations do not provide a quantitative measure of the intermolecular interactions that govern the crystal's stability. Hirshfeld surface analysis is a powerful computational tool that allows for the visualization and quantification of these interactions.[4][10][16] The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal that partitions the crystal volume into regions where the electron density of the pro-molecule (the molecule of interest) dominates that of the surrounding molecules.[17]

By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, we can identify regions of close intermolecular contact.[17] The dnorm surface uses a red-white-blue color scheme, where red indicates contacts shorter than the van der Waals radii (strong interactions), white indicates contacts at the van der Waals separation, and blue indicates longer contacts.

The two-dimensional "fingerprint plot" is a histogram of the distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface.[18] This plot provides a quantitative summary of the types and relative contributions of different intermolecular contacts. For non-polar branched alkylcyclohexanes, the dominant interactions are van der Waals forces, primarily in the form of H···H contacts. The fingerprint plots for these molecules are typically characterized by a large, diffuse region corresponding to these numerous, non-specific H···H interactions. The shape of the fingerprint plot can also reveal the presence of C-H···π interactions if aromatic groups are present.

hirshfeld_analysis A Crystal Structure (CIF) B Calculate Hirshfeld Surface A->B C Map d_norm to Surface B->C D Generate 2D Fingerprint Plot B->D E Visualize Close Contacts (Red spots on d_norm surface) C->E F Quantify Interaction Contributions (e.g., % H···H, % C···H) D->F

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing tert-pentylcyclohexane from aromatic precursors

Application Note: Scalable Synthesis and Catalytic Hydrogenation Protocol for tert-Pentylcyclohexane from Aromatic Precursors Executive Summary The synthesis of bulky alkylcyclohexanes, such as tert-pentylcyclohexane (al...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis and Catalytic Hydrogenation Protocol for tert-Pentylcyclohexane from Aromatic Precursors

Executive Summary

The synthesis of bulky alkylcyclohexanes, such as tert-pentylcyclohexane (also known as tert-amylcyclohexane), is a critical operation in the development of specialized solvents, liquid organic hydrogen carriers (LOHCs), and lipophilic drug delivery vehicles. This application note details a robust, two-stage synthetic pipeline: the controlled Friedel-Crafts alkylation of benzene to yield the aromatic precursor (tert-pentylbenzene), followed by its catalytic hydrogenation. Because the steric bulk of the tert-pentyl group severely hinders standard catalytic reduction, we provide both a conventional high-pressure industrial protocol and a cutting-edge, mild-condition cooperative catalysis method.

Scientific Rationale & Mechanistic Insights

As a Senior Application Scientist, it is vital to understand the causality behind each synthetic choice to avoid costly side reactions and low yields.

2.1 Precursor Synthesis: Overcoming Carbocation Rearrangement The synthesis of tert-pentylbenzene via Friedel-Crafts alkylation utilizes benzene and 2-chloro-2-methylbutane (tert-amyl chloride) with an aluminum chloride (AlCl₃) catalyst. The critical parameter here is strict thermal control (0–5 °C). If the reaction temperature exceeds 10 °C, the intermediate tert-pentyl carbocation undergoes a rapid rearrangement to a secondary benzylic carbocation, yielding the undesired thermodynamic product, 2-methyl-3-phenylbutane [1]. Maintaining near-freezing conditions traps the kinetic product, ensuring high selectivity for tert-pentylbenzene.

2.2 Aromatic Hydrogenation: Overcoming Steric Hindrance Hydrogenating the aromatic ring of tert-pentylbenzene is notoriously difficult. Standard heterogeneous hydrogenation requires the aromatic ring to adsorb flatly (π-coordination) onto the metal catalyst surface. The bulky tert-pentyl group physically obstructs this flat adsorption, drastically reducing the reaction kinetics compared to unhindered aromatics like toluene [2]. To solve this, we present two pathways:

  • Protocol B (Standard Industrial): Utilizes forcing conditions (100 °C, 40 bar H₂) with a highly active Ruthenium on Carbon (Ru/C) catalyst to overcome the steric activation barrier.

  • Protocol C (Advanced R&D): Utilizes a cooperative catalyst system comprising Rh-Pt nanoparticles and a Lewis acid, Sc(OTf)₃. The Lewis acid withdraws electron density from the aromatic ring, activating it for rapid hydride transfer from the Rh-Pt surface. This synergistic effect accelerates the reaction up to 30-fold, allowing complete hydrogenation at just 1 atm H₂ and 40 °C [3].

Experimental Workflows

Workflow A Benzene + tert-Amyl Chloride B Friedel-Crafts Alkylation (AlCl3, 0-5 °C) A->B C tert-Pentylbenzene (Aromatic Precursor) B->C D Catalytic Hydrogenation (H2, Ru/C or Rh-Pt) C->D E tert-Pentylcyclohexane (Target Product) D->E

Figure 1: Two-step synthetic workflow from benzene to tert-pentylcyclohexane.

Reagents, Materials, and Equipment

  • Chemicals: Benzene (anhydrous), 2-chloro-2-methylbutane (99%), Aluminum chloride (anhydrous, 99.9%), 5% Ru/C catalyst, Rh-Pt nanoparticles, Scandium triflate (Sc(OTf)₃), Hydrogen gas (UHP grade), Cyclohexane, Ethanol.

  • Equipment: 500 mL 3-neck round-bottom flask, dropping funnel, high-pressure Parr autoclave (for Protocol B), standard Schlenk line with hydrogen balloon (for Protocol C), GC-FID system.

Step-by-Step Methodologies

Protocol A: Synthesis of the Aromatic Precursor (tert-Pentylbenzene)

Self-Validating Step: The cessation of HCl gas evolution indicates the completion of the alkylation phase.

  • Preparation: In a fume hood, charge a flame-dried 500 mL 3-neck flask with anhydrous benzene (200 mL) and anhydrous AlCl₃ (0.1 mol, 13.3 g).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Addition: Load a dropping funnel with 2-chloro-2-methylbutane (0.1 mol, 10.6 g). Add this dropwise over 60 minutes. Critical: Monitor the internal thermometer; the temperature must not exceed 5 °C to prevent carbocation rearrangement [1].

  • Reaction: Stir the mixture at 5 °C for an additional 2 hours until HCl evolution ceases.

  • Quench & Extraction: Carefully pour the reaction mixture over 200 g of crushed ice containing 20 mL of concentrated HCl. Separate the organic layer, wash with saturated NaHCO₃, then brine, and dry over anhydrous MgSO₄.

  • Purification: Remove excess benzene via rotary evaporation. Purify the residue by vacuum distillation to isolate pure tert-pentylbenzene.

Protocol B: High-Pressure Hydrogenation (Industrial Standard)

Self-Validating Step: Monitor the pressure gauge on the Parr reactor. A plateau in pressure drop confirms the cessation of H₂ uptake and 100% conversion.

  • Loading: In a 300 mL Parr reactor vessel, combine tert-pentylbenzene (50 mmol, 7.4 g), cyclohexane (50 mL) as a solvent, and 5% Ru/C (0.74 g, 10 wt% relative to substrate) [4].

  • Purging: Seal the reactor. Purge the headspace with Nitrogen gas (10 bar) three times to remove oxygen, followed by three purges with Hydrogen gas (10 bar).

  • Pressurization: Pressurize the reactor to 40 bar with H₂.

  • Heating & Stirring: Heat the vessel to 100 °C and initiate aggressive stirring (1000 rpm) to overcome gas-liquid mass transfer limitations. Maintain for 12 hours.

  • Workup: Cool the reactor to room temperature and safely vent the excess H₂. Filter the mixture through a Celite pad to remove the Ru/C catalyst. Evaporate the cyclohexane to yield tert-pentylcyclohexane.

Protocol C: Mild Cooperative Hydrogenation (Advanced R&D)
  • Loading: In a 100 mL Schlenk flask, add tert-pentylbenzene (10 mmol, 1.48 g), Rh-Pt nanoparticles (0.1 mmol, 1 mol%), Sc(OTf)₃ (0.5 mmol, 5 mol%), and anhydrous ethanol (20 mL).

  • Atmosphere Exchange: Evacuate the flask and backfill with H₂ gas three times. Attach a hydrogen-filled balloon (1 atm).

  • Reaction: Stir the mixture at 40 °C for 8 hours. The synergistic activation of the ring by Sc(OTf)₃ bypasses the steric hindrance of the tert-pentyl group [3].

  • Workup: Filter the catalyst and concentrate the filtrate under reduced pressure to obtain the target product.

Quantitative Data & Optimization

The following table summarizes the operational parameters and outcomes of the two hydrogenation methodologies, allowing researchers to select the protocol best suited to their facility's capabilities.

ParameterProtocol B (Standard Industrial)Protocol C (Cooperative Catalysis)
Catalyst System 5% Ru/CRh-Pt NPs + Sc(OTf)₃
H₂ Pressure 40 bar1 bar (1 atm)
Temperature 100 °C40 °C
Reaction Time 12 hours8 hours
Typical Yield >95%>98%
Selectivity ~90% (Minor ring-opening products)>99% (No ring-opening observed)
Equipment Required High-pressure Parr autoclaveStandard glassware / H₂ balloon

Mechanistic Pathway

Mechanism A tert-Pentylbenzene B π-Coordination to Rh-Pt Nanoparticles A->B C Lewis Acid (Sc(OTf)3) Activation of Ring B->C Synergistic Interaction D Sequential Hydride Transfer (H2) C->D E Desorption of tert-Pentylcyclohexane D->E

Figure 2: Cooperative catalytic hydrogenation mechanism using Rh-Pt and Sc(OTf)3.

Quality Control & Analytical Characterization

To ensure absolute scientific integrity, the final product must be validated using the following analytical techniques:

  • Gas Chromatography (GC-FID): Confirm the disappearance of the tert-pentylbenzene peak. The product tert-pentylcyclohexane will elute slightly earlier due to the loss of aromatic π-π interactions with standard stationary phases.

  • ¹H NMR Spectroscopy (CDCl₃): The most definitive proof of complete hydrogenation is the absolute disappearance of the multiplet at 7.1–7.4 ppm (aromatic protons). The resulting spectrum should exclusively display aliphatic signals between 0.8–1.8 ppm .

References

  • Khalaf, A. A., & Roberts, R. M. (1970). The mechanism of the aluminum chloride catalyzed rearrangement of tert-pentylbenzene to 2-methyl-3-phenylbutane. The Journal of Organic Chemistry, 35(11), 3717-3721. URL: [Link]

  • Smeds, S., Salmi, T., & Murzin, D. Y. (1996). Kinetics of the Liquid-Phase Hydrogenation of Benzene and Some Monosubstituted Alkylbenzenes over a Nickel Catalyst. Industrial & Engineering Chemistry Research, 35(6), 1824–1833. URL: [Link]

  • Japan Science and Technology Agency (JST). (2022). Hydrogenation of aromatic rings: 30x acceleration of reaction rate in cooperative catalyst systems. Science Japan. URL: [Link]

Application

Application Note: Gas Chromatography Retention Indices for tert-Pentylcyclohexane

Contextual Significance in Analytical Chemistry tert-Pentylcyclohexane (C₁₁H₂₂, CAS: 31797-64-5), also referred to as (1,1-dimethylpropyl)cyclohexane or t-amylcyclohexane, is a saturated, branched alicyclic hydrocarbon[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Contextual Significance in Analytical Chemistry

tert-Pentylcyclohexane (C₁₁H₂₂, CAS: 31797-64-5), also referred to as (1,1-dimethylpropyl)cyclohexane or t-amylcyclohexane, is a saturated, branched alicyclic hydrocarbon[1]. While it serves as a fundamental model compound for studying the thermodynamic behavior of cyclic alkanes, it has recently gained critical importance in pharmaceutical and clinical research. Specifically, it is identified as a persistent, low-molecular-weight trace contaminant in silicone oil (SO) tamponades utilized during pars plana vitrectomy for rhegmatogenous retinal detachment[2]. Accurate, reproducible identification of this impurity is essential for evaluating the intraocular biocompatibility and safety profiles of these medical devices.

Scientific Principles: The Causality of Retention Indices

Relying solely on raw retention times ( tR​ ) for compound identification is scientifically flawed. Raw tR​ values are highly susceptible to microscopic fluctuations in column length (e.g., after routine maintenance trimming), stationary phase degradation, and minor shifts in carrier gas velocity[3]. To establish a self-validating and universally reproducible metric, analytical scientists utilize Retention Indices (RI) , which normalize the analyte's retention behavior against a homologous series of n-alkanes.

Mechanistic Choice: Kováts vs. Linear Retention Index (LRI)

The choice of index calculation is entirely dictated by the thermal conditions of the chromatographic run:

  • Isothermal GC (Kováts Index): Under constant oven temperature, the partition coefficient of alkanes changes exponentially with their carbon number. Therefore, the utilizes a logarithmic interpolation of adjusted retention times ( tR′​ )[4].

  • Temperature-Programmed GC (LRI): Modern analyses of complex matrices (such as viscous silicone oils) require temperature programming to elute compounds of widely varying boiling points efficiently. Under a linear temperature ramp, the relationship between retention time and carbon number becomes linear. Thus, the , developed by Van den Dool and Kratz, employs linear interpolation of absolute retention times ( tR​ )[5].

Quantitative Data: Reference Indices

The retention behavior of tert-pentylcyclohexane is heavily dictated by its bulky tert-pentyl group, which increases its boiling point relative to linear alkanes but reduces its interaction with the stationary phase compared to straight-chain isomers.

Table 1: Standardized Retention Indices for tert-Pentylcyclohexane

Stationary Phase PolarityColumn Type (Examples)Index TypeValueSource
Standard Non-Polar100% Dimethylpolysiloxane (DB-1, HP-1)Kováts (Isothermal)1100[1]
Semi-Standard Non-Polar5% Phenyl-methylpolysiloxane (DB-5, HP-5)Kováts (Isothermal)1130[6]
Semi-Standard Non-Polar5% Phenyl-methylpolysiloxane (HP-5MS)LRI (Temp-Programmed)1094 – 1097[2]

Experimental Protocol: Self-Validating LRI Determination

This protocol outlines the methodology for determining the LRI of tert-pentylcyclohexane using Gas Chromatography-Mass Spectrometry (GC-MS).

Trustworthiness & Self-Validation: The inclusion of a co-injected n-alkane standard creates a self-validating system. Any instrumental drift (e.g., a slight drop in column head pressure) affects the analyte and the bracketing standards equally, mathematically canceling out the error during the LRI calculation[3].

Step 1: Reagent and Standard Preparation
  • Alkane Calibration Mix: Prepare a mixture of even and odd n-alkanes (C8 through C15) in GC-grade hexane at a concentration of 10 µg/mL per component.

  • Analyte Solution: Prepare a 10 µg/mL solution of tert-pentylcyclohexane (≥98% purity) in hexane.

  • System Suitability Test (SST) Matrix: Combine 500 µL of the Alkane Calibration Mix with 500 µL of the Analyte Solution in a 2.0 mL glass autosampler vial. Causality: Co-injecting the analyte with the alkane markers ensures that exact co-elution boundaries are captured under identical thermodynamic conditions in a single chromatographic run.

Step 2: GC-MS Instrumental Setup
  • Column: HP-5MS (5% Phenyl-methylpolysiloxane), 30 m length × 0.25 mm internal diameter × 0.25 µm film thickness.

  • Carrier Gas: Helium (99.999% purity), operated in constant flow mode at 1.0 mL/min. Causality: Constant flow ensures that the linear velocity remains stable as the oven temperature increases, maintaining consistent theoretical plate efficiency throughout the temperature ramp.

  • Inlet: Split injection mode (10:1 ratio) at 250°C. Injection volume: 1.0 µL.

  • Oven Temperature Program:

    • Initial: 40°C, hold for 2.0 minutes.

    • Ramp: 10°C/min up to 250°C.

    • Final: 250°C, hold for 5.0 minutes.

  • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. Scan range: m/z 40–400.

Step 3: Data Acquisition and LRI Calculation
  • Inject the SST Matrix and acquire the chromatogram.

  • Extract the absolute retention times ( tR​ ) for the n-alkanes and the target analyte. Based on its structure, tert-pentylcyclohexane will elute closely between n-decane (C10) and n-undecane (C11).

  • Apply the Van den Dool and Kratz equation for consecutive alkanes[5]:

    LRI=100×n+100×(tR(n+1)​−tR(n)​tR(unknown)​−tR(n)​​)

    (Where n=10 for decane, and n+1=11 for undecane).

  • Validation: The calculated LRI must fall within the established range of 1094–1100. If the value deviates significantly, investigate the column for active site degradation or stationary phase bleed.

Workflow Visualization

G Prep Sample Preparation (Analyte + n-Alkanes) GCMS GC-MS Analysis (Temperature Programmed) Prep->GCMS Data Chromatographic Data GCMS->Data tR_alk Extract tR of n-Alkanes (C10, C11) Data->tR_alk tR_ana Extract tR of tert-Pentylcyclohexane Data->tR_ana Calc Linear Interpolation (Van den Dool & Kratz Eq.) tR_alk->Calc tR_ana->Calc Result Validated LRI (Target: 1094 - 1100) Calc->Result

Data flow and logical relationships for calculating the Linear Retention Index via GC-MS.

References

[1] Title: tert-Pentylcyclohexane | Source: PubChem (National Institutes of Health) | URL: [Link]

[6] Title: Cyclohexane, (1,1-dimethylpropyl)- | Source: NIST Chemistry WebBook | URL: [Link]

[2] Title: Contamination Profile of Different Formulations of Silicone Oil Tamponade Before and After Intraocular Permanence for Rhegmatogenous Retinal Detachment | Source: PubMed Central (PMC) | URL: [Link]

[4] Title: Kovats retention index | Source: Wikipedia | URL: [Link]

[5] Title: retention index (R05360) | Source: IUPAC Gold Book | URL: [Link]

[3] Title: Easy and Accurate Calculation of Programmed Temperature Gas Chromatographic Retention Times | Source: PubMed Central (PMC) | URL: [Link]

Sources

Method

Application Note: Using Tert-Pentylcyclohexane as a Reference Standard in GC-MS for System Suitability and Retention Time Locking

Abstract This document provides a comprehensive guide for the use of tert-pentylcyclohexane as a reference standard in Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the fundamental principles of system su...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the use of tert-pentylcyclohexane as a reference standard in Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the fundamental principles of system suitability testing (SST) and Retention Time Locking (RTL), detail the unique physicochemical properties of tert-pentylcyclohexane that make it an exemplary standard, and provide detailed protocols for its implementation. This guide is intended for researchers, scientists, and drug development professionals who require robust, reproducible, and reliable GC-MS data.

The Imperative for Reference Standards in GC-MS

In analytical chemistry, particularly within regulated environments, the integrity of the data generated is paramount. A GC-MS instrument is a dynamic system subject to subtle and overt changes over time. Routine maintenance, such as trimming a column, or variations between different instruments can lead to shifts in analyte retention times.[1] The primary purpose of system suitability testing is to provide documented evidence that the analytical system is performing according to the validated method's requirements before analyzing any samples.[2][3] This pre-analytical check confirms instrument performance, assesses method stability, and ultimately guarantees data integrity.[2]

A well-chosen reference standard is the cornerstone of this verification process. It acts as a consistent benchmark, allowing analysts to qualify the instrument's performance and ensure that the system is "fit for purpose" before committing irreplaceable biological or high-value samples to analysis.[3]

Rationale for Selecting Tert-Pentylcyclohexane

The choice of a reference standard is not arbitrary. The molecule must possess a specific set of characteristics to be effective. Tert-pentylcyclohexane (C₁₁H₂₂) has been identified as a superior standard for many GC-MS applications due to its unique combination of properties.

Ideal Characteristics of a GC-MS Reference Standard:

  • Chemical Inertness: The standard should not react with the sample matrix, analytes, or the chromatographic system.

  • Thermal Stability: It must withstand the high temperatures of the GC inlet and column without degradation.

  • Appropriate Volatility: It should be volatile enough to pass through the GC system but have a retention time that does not interfere with early- or late-eluting compounds of interest.

  • Distinct Mass Spectrum: The standard must produce a clean, reproducible, and characteristic mass spectrum with identifiable fragment ions.

  • Commercial Availability: High-purity standard must be readily available.

  • Exogenous Nature: It should not be naturally present in the samples being analyzed.

Tert-pentylcyclohexane, a saturated cycloalkane, fulfills these criteria exceptionally well. Its non-polar, fully saturated structure renders it chemically inert and thermally stable.[4] Its molecular weight (154.29 g/mol ) and boiling point provide a suitable retention time for a wide range of analytical methods.[5]

Mass Spectral Profile of Tert-Pentylcyclohexane

Under standard Electron Ionization (EI) at 70 eV, the fragmentation of alkanes and cycloalkanes is predictable and driven by the formation of the most stable carbocations. The fragmentation of tert-pentylcyclohexane is characterized by the cleavage of bonds on the bulky tert-pentyl group.

The molecular ion ([M]⁺) at m/z 154 is often of low abundance or absent, which is typical for branched alkanes.[5] The most significant fragmentation pathway involves the loss of a propyl radical (•C₃H₇) or an ethyl radical (•C₂H₅) from the tert-pentyl group, leading to highly stable tertiary carbocations.

Ion DescriptionMass-to-Charge (m/z)Relative AbundanceRationale for Formation
Molecular Ion154LowRepresents the intact ionized molecule, [C₁₁H₂₂]⁺.
Loss of Ethyl125HighCleavage of a C-C bond results in the loss of •C₂H₅, forming a stable [C₉H₁₉]⁺ ion.
Loss of Propyl111ModerateCleavage leading to the loss of •C₃H₇.
Cyclohexyl Cation83HighFragmentation resulting in the [C₆H₁₁]⁺ ion.
Base Peak 57 100% Represents the highly stable tert-butyl cation, [C(CH₃)₃]⁺, from cleavage at the bond connecting the side chain to the ring.

Note: Relative abundances are typical and may vary slightly based on instrument tuning.

Application & Protocols

Application 1: Daily System Suitability Testing (SST)

The objective of daily SST is to quickly verify that the GC-MS system's performance (including injection, separation, and detection) is acceptable before running a sequence of samples.

  • Preparation of SST Working Standard (10 µg/mL): a. Acquire certified tert-pentylcyclohexane (>99% purity). b. Prepare a stock solution by dissolving 10 mg of tert-pentylcyclohexane in 10 mL of a suitable, volatile solvent (e.g., hexane or ethyl acetate) to create a 1 mg/mL (1000 µg/mL) stock. c. Perform a serial dilution. Pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the same solvent to yield a 10 µg/mL working standard. d. Transfer the working standard to a 2 mL autosampler vial.

  • GC-MS Injection and Data Acquisition: a. Before running any samples, inject 1 µL of the SST working standard. b. Acquire data using the standard analytical method in full scan mode.

  • Data Evaluation and Acceptance Criteria: a. Retention Time (RT): The absolute RT of the tert-pentylcyclohexane peak should be within ±0.05 minutes of the established historical average. A significant deviation may indicate a change in carrier gas flow rate or a system leak. b. Peak Shape: The peak should be symmetrical. Calculate the asymmetry factor (As), which should be within the range of 0.9 to 1.5. Poor peak shape (tailing or fronting) can indicate issues with the inlet liner, column contamination, or improper flow rates. c. Signal-to-Noise Ratio (S/N): For the base peak (m/z 57), the S/N should be >100 (this value may be method-dependent). A low S/N can indicate a dirty ion source or a failing detector. d. Mass Spectral Purity: The acquired mass spectrum should match the reference spectrum, with the expected ion ratios remaining consistent. A failure here could point to co-elution or source contamination.

  • Decision: If all criteria are met, the system is deemed suitable for analysis. If any criterion fails, troubleshooting must be performed and the SST re-run successfully before proceeding with sample analysis.

sst_workflow

Application 2: Retention Time Locking (RTL)

RTL is a powerful software feature that adjusts the carrier gas pressure (or flow) to ensure a specific reference compound elutes at a precise, pre-defined retention time.[5] This allows retention times on one GC system to be matched exactly on another system with the same column and method.[1][5] It is invaluable for maintaining consistent retention times after column maintenance or for transferring methods between instruments, simplifying data comparison and quality control.[5][6]

This protocol describes the general procedure for establishing an RTL method using tert-pentylcyclohexane. Specific steps may vary depending on the instrument manufacturer's software.

  • Develop an Unlocked Method: Create a stable GC-MS method that provides good chromatography for your analytes and a well-defined peak for tert-pentylcyclohexane. Note the nominal pressure and the retention time of tert-pentylcyclohexane. Let's assume the target locked RT is 8.50 minutes.

  • Prepare the RTL Standard: Use the same SST working standard (10 µg/mL tert-pentylcyclohexane) prepared in Protocol 1.

  • Initiate the RTL Calibration Sequence: a. Within the instrument control software, select the option to "Acquire RT Lock Calibration Data".[7] b. The software will prompt for the vial position of the RTL standard and will automatically set up a sequence of five injections.[7] c. These five runs will be performed at different inlet pressures: typically the nominal method pressure, ±10%, and ±20% of that pressure.[7]

  • Define the Locking Compound: a. After the five runs are complete, the software will display the chromatograms. b. Select the tert-pentylcyclohexane peak from one of the chromatograms. The software will typically find the corresponding peaks in the other four runs automatically. c. Enter the desired locked retention time for tert-pentylcyclohexane (e.g., 8.50 minutes).

  • Calculate and Save the Locked Method: a. The software generates a pressure-retention time curve from the five data points.[5] b. Using this curve, it calculates the exact inlet pressure required to make tert-pentylcyclohexane elute at the target RT (8.50 minutes). c. Save this new "locked" method. The calculated pressure is now the new setpoint for this method.

  • Verification: a. Run the RTL standard one more time using the newly saved locked method. b. Confirm that the retention time of tert-pentylcyclohexane is now at or very close to the target locked time (8.50 minutes). If not, a re-locking procedure may be necessary.[7]

troubleshooting_logic

Conclusion

The integration of tert-pentylcyclohexane into a GC-MS workflow as a reference standard provides a simple yet powerful mechanism for ensuring data quality and consistency. Its use in daily System Suitability Testing verifies that the instrument is performing optimally, preventing the loss of valuable samples and time due to system malfunction. Furthermore, its application in Retention Time Locking protocols enables unprecedented reproducibility of retention times across different instruments and over long periods, streamlining method transfer and data analysis. By implementing the protocols outlined in this guide, laboratories can significantly enhance the robustness, reliability, and trustworthiness of their GC-MS results.

References

  • Agilent Technologies. (n.d.). Retention Time Locking for GC Systems. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Retention Time Locking, GC/MS Mass Spectral Libraries. Retrieved from [Link]

  • Agilent Technologies. (2008, May 5). Retention Time Locking with the MSD Productivity ChemStation Technical Overview. Retrieved from [Link]

  • Agilent Technologies. (2016, April 18). DRS - Initial RTLocking of GC/MSD Method [Video]. YouTube. Retrieved from [Link]

  • David, F., & Sandra, P. (2003). Coupling Retention Time Locked Methods and Libraries to Automated SPME or SBSE for Analysis of Flavors and Fragrances. Gerstel GmbH & Co. KG.
  • Crescenzi, C. (2025, October 22). System Suitability Testing: Ensuring Reliable Results. Lab Manager. Retrieved from [Link]

  • Broadhurst, D., et al. (2018, May 18). Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies. Metabolomics.
  • CHROMacademy. (n.d.). Introduction to System Suitability for Gas Chromatography. Retrieved from [Link]

  • USP. (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. US Pharmacopeia (USP).
  • National Center for Biotechnology Information. (n.d.). tert-Pentylcyclohexane. PubChem Compound Database. Retrieved from [Link]

Sources

Application

The Emerging Role of tert-Pentylcyclohexane in Sustainable Organic Synthesis: Application Notes and Protocols

Introduction: A Paradigm Shift in Solvent Selection for Greener Chemistry In the pursuit of more sustainable and environmentally conscious chemical manufacturing, the selection of solvents has emerged as a critical focal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Paradigm Shift in Solvent Selection for Greener Chemistry

In the pursuit of more sustainable and environmentally conscious chemical manufacturing, the selection of solvents has emerged as a critical focal point for researchers and drug development professionals.[1] Solvents, while essential for facilitating chemical reactions, contribute significantly to the waste streams and environmental footprint of synthetic processes.[1] This has catalyzed the exploration of "green" solvent alternatives that offer a reduced environmental impact without compromising reaction efficiency. Among these, high-boiling aliphatic hydrocarbons are gaining traction as viable replacements for conventional aromatic and ethereal solvents.

This technical guide focuses on tert-pentylcyclohexane, a promising non-polar solvent, and its potential applications in cornerstone organic synthesis reactions. We will delve into its physicochemical properties, providing a comparative analysis with traditional solvents. More importantly, this guide will furnish detailed, field-proven insights and adaptable protocols for leveraging tert-pentylcyclohexane in critical transformations such as Grignard reactions and palladium-catalyzed cross-coupling reactions.

Physicochemical Properties of tert-Pentylcyclohexane: A Comparative Overview

tert-Pentylcyclohexane (also known as tert-amylcyclohexane) is a saturated alicyclic hydrocarbon characterized by a cyclohexane ring substituted with a tert-pentyl group.[2] Its non-polar nature and high boiling point make it an attractive alternative to solvents like toluene and heptane.[3][4]

Propertytert-PentylcyclohexaneTolueneHeptaneTetrahydrofuran (THF)
Molecular Formula C₁₁H₂₂[2]C₇H₈C₇H₁₆C₄H₈O
Molecular Weight ( g/mol ) 154.29[2]92.14100.2172.11
Boiling Point (°C) ~190-200 (estimated)110.698.466
Density (g/cm³ at 20°C) ~0.82 (estimated)0.8670.6840.889
Flash Point (°C) ~60-70 (estimated)4-4-14
Water Solubility InsolubleInsolubleInsolubleMiscible
Polarity Non-polarNon-polarNon-polarPolar aprotic

Note: Experimental data for tert-pentylcyclohexane is limited; some values are estimated based on its structure and comparison with similar compounds like n-pentylcyclohexane and tert-butylcyclohexane.

The higher boiling point and flash point of tert-pentylcyclohexane compared to many traditional non-polar solvents offer significant safety advantages, reducing the risk of fire and allowing for a wider range of reaction temperatures. Its insolubility in water simplifies aqueous work-ups.

Application Notes and Protocols

The utility of tert-pentylcyclohexane as a solvent is best demonstrated through its application in common yet critical organic transformations. While direct literature protocols specifying tert-pentylcyclohexane are emerging, we can adapt established procedures by leveraging its properties.

Grignard Reactions: A High-Temperature-Tolerant Medium

Grignard reactions are fundamental for carbon-carbon bond formation but are notoriously sensitive to moisture.[5] The choice of an anhydrous, aprotic solvent is crucial.[6] While ethers like diethyl ether and THF are standard, their low boiling points can limit reaction rates. tert-Pentylcyclohexane offers a high-boiling alternative, potentially enabling reactions with less reactive halides.

Protocol 1: Proposed Synthesis of 1-Phenyl-1-cyclohexylmethanol via Grignard Reaction using tert-Pentylcyclohexane

This protocol adapts a standard Grignard procedure for a higher boiling point solvent.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Bromobenzene

  • Cyclohexanecarboxaldehyde

  • Anhydrous tert-pentylcyclohexane

  • Anhydrous Diethyl Ether (for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Initiation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Briefly add a small amount of a solution of bromobenzene (1.0 eq) in a 1:1 mixture of anhydrous tert-pentylcyclohexane and anhydrous diethyl ether. The ether is included to aid in the initial formation of the Grignard reagent.

  • Formation of Grignard Reagent: Once the reaction initiates (disappearance of the iodine color and gentle bubbling), add the remaining solution of bromobenzene in anhydrous tert-pentylcyclohexane dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture at 80-100 °C for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde: Cool the reaction mixture to room temperature. Add a solution of cyclohexanecarboxaldehyde (1.0 eq) in anhydrous tert-pentylcyclohexane dropwise from the dropping funnel, maintaining the temperature below 30 °C with an ice bath if necessary.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Cool the flask in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.

Causality Behind Experimental Choices:

  • The use of a small amount of diethyl ether is a common practice to facilitate the initiation of Grignard reagent formation, as it is more effective at solvating the magnesium surface than hydrocarbons alone.

  • The higher reaction temperature for the Grignard formation, enabled by the high boiling point of tert-pentylcyclohexane, can be beneficial for less reactive aryl bromides.

Diagram of Experimental Workflow:

Grignard_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Purification A Flame-dried glassware under N2 B Mg turnings + I2 crystal A->B Add D Initiate Grignard formation B->D Initiation C Bromobenzene in tert-pentylcyclohexane/ether C->B Add small amount C->D Dropwise addition E Heat to 80-100 °C D->E Heat F Add Cyclohexanecarboxaldehyde E->F Cool & Add dropwise G Quench with aq. NH4Cl F->G Stir, then quench H Extract with ether G->H I Dry and concentrate H->I J Purify product I->J

Caption: Workflow for Grignard Synthesis in tert-Pentylcyclohexane.

Palladium-Catalyzed Cross-Coupling Reactions: A Sustainable Alternative to Aromatic Solvents

Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively.[7][8] These reactions often employ aromatic solvents like toluene or ethereal solvents like 1,4-dioxane. tert-Pentylcyclohexane, being a non-polar, high-boiling hydrocarbon, can serve as a greener alternative.

Protocol 2: Proposed Suzuki-Miyaura Coupling using tert-Pentylcyclohexane

This protocol is adapted from established Suzuki-Miyaura coupling procedures.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole) (1.0 eq)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tricyclohexylphosphine (PCy₃) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Anhydrous tert-pentylcyclohexane

  • Water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, PCy₃, and K₃PO₄.

  • Solvent Addition and Degassing: Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., Argon) three times. Add anhydrous tert-pentylcyclohexane and a small amount of water (the reaction is often performed in a biphasic mixture) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100-120 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aryl bromide is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Causality Behind Experimental Choices:

  • The use of a bulky, electron-rich phosphine ligand like tricyclohexylphosphine is common in Suzuki-Miyaura couplings to promote the oxidative addition of the aryl halide to the palladium center.[7]

  • The high reaction temperature is beneficial for activating less reactive aryl bromides and chlorides.

  • The addition of water is often necessary to facilitate the transmetalation step in the catalytic cycle.

Diagram of Suzuki-Miyaura Workflow:

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine reactants, catalyst, ligand, and base in Schlenk tube B Degas with Ar A->B C Add tert-pentylcyclohexane and water B->C Add solvents D Heat to 100-120 °C C->D Heat & Stir E Cool and dilute D->E On completion F Filter through celite E->F G Aqueous work-up F->G H Dry and concentrate G->H I Purify product H->I

Caption: Workflow for Suzuki-Miyaura Coupling in tert-Pentylcyclohexane.

Protocol 3: Proposed Buchwald-Hartwig Amination using tert-Pentylcyclohexane

This protocol is adapted from standard Buchwald-Hartwig amination procedures.[9]

Materials:

  • Aryl halide (e.g., 4-chlorotoluene) (1.0 eq)

  • Amine (e.g., morpholine) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Anhydrous tert-pentylcyclohexane

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add the aryl halide and the amine to the Schlenk tube.

  • Solvent Addition: Add anhydrous tert-pentylcyclohexane via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a plug of silica gel, washing with additional solvent. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.

Causality Behind Experimental Choices:

  • The use of a strong base like sodium tert-butoxide is necessary to deprotonate the amine, facilitating its coordination to the palladium center.[9]

  • Bulky biarylphosphine ligands like XPhos are highly effective in promoting the reductive elimination step, which forms the desired C-N bond.

  • The high reaction temperature afforded by tert-pentylcyclohexane is particularly advantageous for the coupling of less reactive aryl chlorides.

Diagram of Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig_Workflow cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Purification A Add catalyst, ligand, and base to Schlenk tube B Add aryl halide and amine A->B C Add anhydrous tert-pentylcyclohexane B->C D Heat to 100-120 °C C->D Seal & Heat E Cool and dilute D->E Upon completion F Filter through silica E->F G Concentrate F->G H Purify product G->H

Caption: Workflow for Buchwald-Hartwig Amination in tert-Pentylcyclohexane.

Best Practices and Safety Considerations

While tert-pentylcyclohexane offers safety advantages over more volatile solvents, proper handling is still paramount.

  • Handling: Always handle tert-pentylcyclohexane in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition.

  • Disposal: Dispose of tert-pentylcyclohexane and any reaction waste in accordance with local, state, and federal regulations. It should be treated as a flammable organic waste.

  • Toxicity: While data is limited, it is expected to have low acute toxicity. However, as with any organic solvent, avoid inhalation of vapors and contact with skin and eyes.[10]

Conclusion

tert-Pentylcyclohexane presents a compelling case as a sustainable solvent for a range of organic synthesis applications. Its favorable physical properties, particularly its high boiling point and flash point, contribute to safer and more flexible reaction conditions. While direct, published protocols are still emerging, the adaptability of existing methodologies for Grignard reactions and palladium-catalyzed cross-couplings, as outlined in this guide, provides a solid foundation for its integration into modern synthetic workflows. As the chemical industry continues to prioritize green chemistry principles, the adoption of solvents like tert-pentylcyclohexane will be instrumental in developing more sustainable and environmentally responsible processes.

References

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • LookChem. (n.d.). Cas 4292-92-6,N-PENTYLCYCLOHEXANE. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • PubChem. (n.d.). Pentylcyclohexane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexane, pentyl-. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • NSF PAR. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Retrieved from [Link]

  • NSF PAR. (n.d.). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Retrieved from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Environmentally Benign Solvents in Organic Synthesis: Current Topics. Retrieved from [Link]

  • Beyond Benign. (n.d.). Greener Grignard Reaction. Retrieved from [Link]

  • Pearson. (n.d.). Which of the following compounds are suitable solvents for Grignard reactions? (a) n-hexane (b) CH 3. Retrieved from [Link]

  • PubChem. (n.d.). tert-Pentylcyclohexane. Retrieved from [Link]

  • BDMAEE. (n.d.). exploring the use of methyl tert-butyl ether (mtbe) as a solvent in laboratory and industrial applications.. Retrieved from [Link]

  • Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). (n.d.). t-Butylcyclohexane as an inert solvent in n.m.r. studies of hydrogen bonding. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Catalytic Hydrogenation for the Synthesis of Tert-Pentylcyclohexane

Prepared by: Gemini, Senior Application Scientist Introduction and Strategic Overview Tert-pentylcyclohexane is a saturated alicyclic hydrocarbon valued in specialty applications, including its use as a high-boiling, non...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Strategic Overview

Tert-pentylcyclohexane is a saturated alicyclic hydrocarbon valued in specialty applications, including its use as a high-boiling, nonpolar solvent and as an intermediate in the synthesis of advanced materials.[1] Its synthesis is most commonly achieved through the catalytic hydrogenation of its aromatic precursor, tert-pentylbenzene. This process involves the addition of hydrogen across the aromatic ring, a thermodynamically favorable but kinetically challenging reaction that necessitates the use of a catalyst to proceed at practical rates.[2][3]

The destruction of the aromatic system's delocalized electrons presents a significant activation barrier.[2] Therefore, the choice of catalyst, support, and reaction conditions is paramount to achieving high conversion and selectivity, transforming the planar aromatic ring into the saturated cyclohexane ring. This document provides a detailed guide to the selection of catalytic systems and outlines robust protocols for the efficient production of tert-pentylcyclohexane in a research setting.

Catalyst Selection and Mechanistic Rationale

The hydrogenation of aromatic compounds is a cornerstone of industrial and laboratory synthesis.[4][5] The selection of an appropriate catalyst is the most critical factor influencing reaction efficiency, selectivity, and overall process economics.

The Role of the Active Metal

Both noble and non-noble metals are effective for aromatic hydrogenation.[4][6] The activity is largely governed by the metal's ability to dissociate molecular hydrogen (H₂) into active atomic hydrogen species (H•) and to facilitate the adsorption of the aromatic ring.[7]

  • Noble Metals (Pt, Pd, Rh, Ru): These metals exhibit high catalytic activity at lower temperatures and pressures.[5][8]

    • Rhodium (Rh): Often considered the most active metal for aromatic hydrogenation, Rhodium catalysts can operate under very mild conditions.[9][10] For substrates like tert-pentylbenzene, a Rh/C or Rh/Al₂O₃ catalyst is an excellent choice for achieving complete saturation with high efficiency.

    • Ruthenium (Ru): Also highly active, Ruthenium catalysts are effective for the complete hydrogenation of various aromatic compounds.[5] However, under certain conditions with specific additives (not relevant to this application), Ru can be used for the selective hydrogenation to cyclohexene, highlighting the importance of protocol adherence for full saturation.[11]

    • Platinum (Pt) & Palladium (Pd): Widely used and highly effective, Pt and Pd offer a good balance of activity, stability, and cost (relative to Rh).[6][8] They are susceptible to sulfur poisoning, so substrate purity is important.[6][8] Pd/C is a common, versatile choice for general-purpose hydrogenations.[10]

  • Non-Noble Metals (Ni): Nickel, particularly Raney Nickel or supported Ni catalysts (e.g., Ni/Al₂O₃), is a cost-effective alternative often used in industrial-scale processes.[12] It typically requires higher temperatures (100–200°C) and pressures (20–200 atm) to achieve comparable activity to noble metals.[2][12] A critical step for nickel catalysts is the pre-activation to ensure maximum activity.[12]

The Influence of the Catalyst Support

The catalyst support is not merely an inert carrier; it plays a crucial role in dispersing the active metal particles, enhancing stability, and influencing catalytic activity.[4][6]

  • Activated Carbon (C): Provides a high surface area for excellent metal dispersion. It is generally inert and a good choice for clean reactions. Catalysts like Pt/C, Pd/C, and Rh/C are standard in laboratory settings.

  • Alumina (Al₂O₃): Offers good thermal stability and mechanical strength. The acidic or basic properties of alumina can sometimes influence the reaction pathway, although for simple hydrogenation this is less of a concern.[4]

  • Zeolites: Their defined pore structure and adjustable acidity can enhance activity and resistance to poisons, making them valuable in complex feedstock applications.[4][6]

Reaction Mechanism: The Horiuti-Polanyi Pathway

The hydrogenation of benzene derivatives on metal surfaces is generally understood to follow the Horiuti-Polanyi mechanism. This involves the stepwise addition of adsorbed hydrogen atoms to the adsorbed aromatic ring. The reaction proceeds through partially hydrogenated intermediates like cyclohexadiene and cyclohexene.[13] However, these intermediates are hydrogenated much faster than the initial aromatic ring and are typically not observed in significant quantities when the goal is complete saturation.[12]

G cluster_surface Catalyst Surface TPB tert-Pentylbenzene (adsorbed) H1 + 2H• TPB->H1 TPCHD tert-Pentylcyclohexadiene H1->TPCHD H2 + 2H• TPCHD->H2 TPCHE tert-Pentylcyclohexene H2->TPCHE H3 + 2H• TPCHE->H3 TPCH tert-Pentylcyclohexane (product) H3->TPCH GasPhase_End tert-Pentylcyclohexane (desorbed) TPCH->GasPhase_End Desorption GasPhase_Start tert-Pentylbenzene (liquid phase) GasPhase_Start->TPB Adsorption

Fig 1: Stepwise hydrogenation of tert-pentylbenzene on a catalyst surface.

Experimental Protocols

Safety is paramount. All hydrogenation reactions must be conducted in a well-ventilated fume hood, behind a blast shield, using a properly rated high-pressure reactor. Personnel must be trained in high-pressure operations.

General Experimental Workflow

The following workflow is applicable to both protocols described below.

G A Reactor Setup & Leak Test B Charge Reactor: - Substrate - Solvent - Catalyst A->B C Seal & Purge System (3x with N₂, 3x with H₂) B->C D Pressurize with H₂ to Target Pressure C->D E Heat & Stir (Begin Reaction Timing) D->E F Monitor Pressure (Uptake of H₂) E->F G Reaction Complete (H₂ uptake ceases) F->G H Cool to Room Temp & Vent H₂ Safely G->H I Purge with N₂ H->I J Work-up: Filter Catalyst I->J K Analysis: Evaporate Solvent, Obtain Product J->K L GC-MS, NMR Analysis K->L

Fig 2: General workflow for batch catalytic hydrogenation.
Protocol 1: Bench-Scale Hydrogenation using 5% Rhodium on Carbon (Rh/C)

This protocol uses a highly active noble metal catalyst, allowing for mild reaction conditions and high product purity.

Materials & Equipment:

  • Tert-pentylbenzene (98%+)

  • 5% Rh/C catalyst (preferably dry, powder)

  • Ethanol or Hexane (reagent grade)

  • High-pressure autoclave (e.g., Parr reactor) with magnetic stirring, pressure gauge, and thermocouple

  • Hydrogen gas (high purity, >99.99%) and Nitrogen gas (for purging)

  • Filtration setup (e.g., Buchner funnel with Celite® or a syringe filter with a PTFE membrane)

  • Rotary evaporator

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and has been successfully leak-tested.

  • Charging the Reactor: Under a nitrogen atmosphere (if possible, to minimize catalyst exposure to air), charge the reactor vessel with tert-pentylbenzene (e.g., 10.0 g), the 5% Rh/C catalyst (e.g., 100-200 mg, 1-2 wt%), and the chosen solvent (e.g., 50 mL ethanol).

  • Sealing and Purging: Securely seal the reactor. Purge the headspace by pressurizing with nitrogen to ~100 psi and then venting. Repeat this cycle three times. Follow with three purge cycles using hydrogen gas to ensure an inert atmosphere.

  • Reaction Conditions: Pressurize the reactor with hydrogen to 5-10 atm (approx. 75-150 psi). Begin vigorous stirring (>800 rpm) and heat the reactor to 80°C.[10] The reaction is exothermic; monitor the temperature closely.

  • Monitoring the Reaction: The reaction progress can be monitored by observing the pressure drop as hydrogen is consumed. The reaction is complete when hydrogen uptake ceases. For this scale, this typically takes 2-6 hours.

  • Cooldown and Depressurization: Once complete, stop the heating and allow the reactor to cool to ambient temperature. Carefully and slowly vent the excess hydrogen in a safe manner. Purge the reactor headspace three times with nitrogen.

  • Work-up: Open the reactor and carefully remove the reaction mixture. Filter the mixture through a pad of Celite® to remove the fine black catalyst powder. Wash the pad with a small amount of fresh solvent.

  • Isolation and Analysis: Combine the filtrate and washings. Remove the solvent using a rotary evaporator. The remaining clear, colorless oil is the crude tert-pentylcyclohexane. Determine purity and confirm structure via GC-MS and ¹H/¹³C NMR. The expected yield should be >98%.

Protocol 2: Hydrogenation using a Nickel/Alumina (Ni/Al₂O₃) Catalyst

This protocol employs a more economical non-noble metal catalyst, requiring more forcing conditions and a critical catalyst activation step.

Materials & Equipment:

  • Same as Protocol 1, but with a commercial pre-activated Ni/Al₂O₃ catalyst.

  • Reactor must be rated for higher pressures and temperatures.

Procedure:

  • Catalyst Activation (CRITICAL): Many commercial nickel catalysts require pre-activation. This is often done in situ. After charging the catalyst and solvent (but before adding the substrate), the catalyst is treated under a flow of hydrogen at elevated temperatures (e.g., 250-300°C) for several hours as per the manufacturer's instructions.[12] After activation, the reactor is cooled under hydrogen before the substrate is introduced. CAUTION: Activated nickel catalysts can be pyrophoric. Do not expose to air.

  • Charging the Reactor: If not activating in situ, handle the pre-activated catalyst under an inert atmosphere. Charge the reactor with tert-pentylbenzene (e.g., 10.0 g), the activated Ni/Al₂O₃ catalyst (e.g., 0.5 g, 5 wt%), and a high-boiling inert solvent like decalin (50 mL).

  • Sealing and Purging: Seal and purge the reactor as described in Protocol 1.

  • Reaction Conditions: Pressurize the reactor with hydrogen to 30-40 atm (approx. 450-600 psi). Begin vigorous stirring and heat the reactor to 125-150°C.[2][12]

  • Monitoring and Work-up: Monitor, cool, and depressurize the reactor as described in Protocol 1. The work-up procedure is identical.

  • Isolation and Analysis: Isolate and analyze the product as in Protocol 1. Yields are typically very high (>95%) but may require slightly longer reaction times (6-12 hours) compared to the Rhodium protocol.

Data Summary and Process Optimization

The efficiency of the hydrogenation is a function of several interconnected variables. The following table summarizes typical starting points for optimization.

ParameterNoble Metal (Rh, Pt, Ru)Non-Noble Metal (Ni)Rationale & Optimization Notes
Catalyst 5% Rh/C, 5% Pt/Al₂O₃Raney Ni, Ni/Al₂O₃Rhodium is often most active but expensive. Nickel is a robust, economical choice requiring more energy input.[9][12]
Catalyst Loading 1 - 5 wt%5 - 10 wt%Higher loading reduces reaction time but increases cost and complicates filtration. Lowering loading is a key optimization goal.
Temperature (°C) 60 - 100120 - 180Higher temperatures increase reaction rates but can promote side reactions (e.g., dealkylation, though unlikely for tert-pentyl group).[2]
H₂ Pressure (atm) 5 - 2020 - 50+Increased pressure increases hydrogen concentration on the catalyst surface, boosting the reaction rate.[12]
Solvent Alcohols (Ethanol), Alkanes (Hexane)Alkanes (Decalin)Solvent choice can affect hydrogen solubility and substrate/product interaction with the catalyst.[5][14]
Stirring Speed >800 rpm>1000 rpmCrucial for overcoming gas-liquid-solid mass transfer limitations. Insufficient stirring is a common cause of slow or stalled reactions.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Conversion 1. Catalyst deactivation (poisoning, improper activation).2. Insufficient H₂ pressure or temperature.3. Poor mass transfer (inadequate stirring).1. Use higher purity substrate/solvent. Ensure Ni catalyst is fully activated.2. Incrementally increase pressure and/or temperature.3. Increase stirring speed. Ensure the stir bar is coupled and spinning effectively.
Low Selectivity / Side Products 1. Reaction temperature is too high, causing cracking or isomerization.2. Catalyst is too acidic/basic.1. Reduce the reaction temperature.2. Screen alternative catalysts or supports (e.g., switch from Al₂O₃ to Carbon).
Reaction Fails to Start 1. Major leak in the reactor system.2. Catalyst is completely inactive ("dead").3. Hydrogen supply is off.1. Stop, vent, and perform a thorough leak test.2. Replace with a fresh batch of catalyst.3. Check regulator and gas cylinder.

References

  • Kinetics of the Liquid-Phase Hydrogenation of Benzene and Some Monosubstituted Alkylbenzenes over a Nickel Catalyst.
  • Application of supported metallic catalysts in catalytic hydrogen
  • Hydrogenation of aromatics over supported noble metal catalysts ex organometallic complexes.
  • Precious Metals Catalyze the Saturated Hydrogenation of Polycyclic Arom
  • Effects of Solvents on the Hydrogenation of Mono-Aromatic Compounds Using Noble-Metal Catalysts.
  • Hydrogenation of benzene and toluene over supported rhodium and rhodium-gold catalysts.
  • Hydrogen. Organic Chemistry Portal.
  • Tert-Butylcyclohexane 3178-22-1 wiki. Guidechem.
  • some more reactions of benzene and methylbenzene. Chemguide.
  • Ab Initio Reaction Path Analysis of Benzene Hydrogenation to Cyclohexane on Pt(111).
  • Catalytic Hydrogen
  • Experimental and Computational Kinetics Study of the Liquid-phase Hydrogen
  • Selective Hydrogenation of Benzene to Cyclohexene over Monometallic Ru Catalysts: Investigation of ZnO and ZnSO₄ as Reaction Additives as Well as Particle Size Effect. MDPI.
  • Mechanism and Kinetic Modeling of Hydrogenation in The Organic Getter/Pd Catalyst/Activ

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Application

Application Notes and Protocols for the Use of tert-Pentylcyclohexane in Hydrocarbon Fuel Surrogate Research

Abstract: These application notes provide a comprehensive technical guide for researchers and scientists on the prospective application of tert-pentylcyclohexane as a component in hydrocarbon fuel surrogates, particularl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract:

These application notes provide a comprehensive technical guide for researchers and scientists on the prospective application of tert-pentylcyclohexane as a component in hydrocarbon fuel surrogates, particularly for emulating complex fuels such as diesel and jet fuel. While direct experimental data on the combustion properties of tert-pentylcyclohexane are not extensively available in current literature, this guide synthesizes foundational principles of surrogate fuel formulation with known physicochemical properties of tert-pentylcyclohexane and its structural analogs. The document outlines the rationale for its inclusion in surrogate palettes, its anticipated impact on key fuel properties, and detailed protocols for the formulation, characterization, and kinetic modeling of surrogates containing this molecule. The protocols are designed to be self-validating, enabling researchers to systematically investigate and establish the role of highly-branched cycloalkanes in emulating real fuel combustion.

Introduction: The Rationale for Advanced Cycloalkane Surrogates

The development of predictive combustion models for next-generation engines relies on the use of fuel surrogates—simplified mixtures of a few well-characterized chemical compounds that reproduce the essential physical and chemical properties of real, multi-component fuels like diesel and jet fuel. Cycloalkanes are a crucial class of components in these surrogates as they constitute a significant fraction of conventional and alternative fuels and influence properties such as density, sooting tendency, and ignition behavior.[1][2]

While linear and lightly branched alkylcyclohexanes (e.g., n-butylcyclohexane) are commonly used, the inclusion of highly-branched isomers like tert-pentylcyclohexane (2-methylbutan-2-ylcyclohexane) offers a unique opportunity to probe the effects of tertiary carbon structures on combustion chemistry. The bulky tert-pentyl group is expected to significantly influence ignition delay, cetane number, and the formation pathways of soot precursors compared to its linear counterparts.[3][4] This makes it a valuable, albeit understudied, candidate for fine-tuning surrogate models to better match the properties of fuels rich in complex cycloalkanes.

This guide provides the necessary framework for researchers to systematically evaluate tert-pentylcyclohexane as a viable surrogate component.

Physicochemical Properties and Their Implications

The selection of a surrogate component is predicated on its ability to help the overall mixture match the target fuel's properties. Below is a comparison of known properties of tert-pentylcyclohexane and related, better-characterized compounds.

Propertytert-Pentylcyclohexanen-Pentylcyclohexanetert-ButylcyclohexaneJustification & Implication for Surrogates
Molecular Formula C₁₁H₂₂C₁₁H₂₂C₁₀H₂₀All are saturated cycloalkanes, contributing to high H/C ratio and energy density.
Molecular Weight 154.29 g/mol [5]154.29 g/mol [6]140.27 g/mol [7]C₁₁ and C₁₀ are representative of the carbon number range in diesel and jet fuels.
Boiling Point (°C) ~188 (Predicted)[7]201.5 (Experimental)[8]167 (Experimental)[9]The boiling point influences the surrogate's distillation curve, a critical property for matching fuel volatility.[10] The branched structure lowers the boiling point compared to the linear isomer.
Density (g/mL @ 25°C) ~0.83 (Predicted)[7]0.816 (Experimental)[8]0.831 (Experimental)[9]Cycloalkanes generally have higher densities than corresponding alkanes, making them essential for matching the density of real fuels.[11]
Cetane Number (CN) Not Experimentally DeterminedLow to Moderate (Estimated)Low (Estimated)Highly branched structures are known to decrease the cetane number.[4][12] tert-Pentylcyclohexane is expected to have a low CN, making it a suitable blending component to lower the overall CN of a surrogate mixture to match a target fuel.
Sooting Tendency Not Experimentally DeterminedModerateModerateCycloalkanes can act as precursors to aromatic compounds and soot.[13] The specific branching of the tert-pentyl group may influence the dominant reaction pathways, potentially altering soot precursor formation compared to linear alkylcyclohexanes.[14]

Experimental Protocols

Protocol for Surrogate Fuel Formulation and Blending

This protocol describes a systematic approach to formulating a multi-component surrogate fuel containing tert-pentylcyclohexane, with the objective of matching a target diesel or jet fuel.

Objective: To prepare a 100 mL trial batch of a surrogate fuel that matches the density, cetane number, and H/C ratio of a target real fuel.

Materials:

  • tert-Pentylcyclohexane (≥98% purity)

  • n-Hexadecane (Cetane, CN=100) (≥99% purity)

  • Isocetane (2,2,4,4,6,8,8-Heptamethylnonane, CN=15) (≥98% purity)[15]

  • 1-Methylnaphthalene (≥98% purity)

  • Target real fuel (e.g., commercial diesel or Jet-A)

  • Class A volumetric flasks (100 mL)

  • Analytical balance (±0.0001 g)

  • Micropipettes or syringes

Procedure:

  • Target Fuel Characterization:

    • Measure the density of the target fuel using a digital densitometer.

    • Determine the Derived Cetane Number (DCN) of the target fuel using an Ignition Quality Tester (IQT) following ASTM D6890.[16]

    • Determine the Hydrogen-to-Carbon (H/C) ratio using an elemental analyzer.

  • Surrogate Composition Calculation (Iterative Approach):

    • Component Selection Rationale:

      • n-Hexadecane: High cetane number, represents linear alkanes.

      • Isocetane: Low cetane number, represents highly branched alkanes.[15]

      • tert-Pentylcyclohexane: Represents highly-branched cycloalkanes, expected to have a low cetane number and high density.

      • 1-Methylnaphthalene: Represents aromatic content and contributes to sooting tendency.

    • Initial Estimation: Start with a baseline composition based on the known classes of compounds in the target fuel. For a typical diesel fuel, a starting point could be: 50% n-hexadecane, 20% isocetane, 20% tert-pentylcyclohexane, and 10% 1-methylnaphthalene (by volume).

    • Property Prediction: Use a property mixing rule to estimate the density and cetane number of the initial blend. For a first approximation, a simple volume-weighted average can be used.

    • Iteration and Optimization: Adjust the volume fractions of the components to minimize the difference between the predicted surrogate properties and the measured target fuel properties. A spreadsheet-based solver or a dedicated surrogate formulation tool can be used for this optimization.[17]

  • Gravimetric Blending:

    • Calculate the required mass of each component based on its density and the target volume fraction for a 100 mL total volume.

    • Tare a 100 mL volumetric flask on the analytical balance.

    • Add the calculated mass of each component sequentially to the flask, taring the balance before each addition.

    • Once all components are added, cap the flask and invert it 20-30 times to ensure a homogeneous mixture.

  • Validation of the Blend:

    • Measure the density and DCN of the prepared surrogate blend using the same methods as for the target fuel.

    • Compare the measured properties of the surrogate to the target fuel. If the deviation is outside the acceptable range (e.g., >2% for density, >1 point for DCN), refine the composition in the calculation step and prepare a new blend.

Protocol for Evaluating Ignition and Combustion Characteristics

Objective: To measure the ignition delay time (IDT) of a surrogate fuel containing tert-pentylcyclohexane and compare it to the target fuel.

Instrumentation:

  • Shock Tube or Rapid Compression Machine (RCM)

  • High-speed pressure transducers

  • Data acquisition system

Procedure:

  • Mixture Preparation: Prepare a gaseous mixture of the surrogate fuel vapor and an oxidizer (typically "air" composed of O₂ and N₂) at a specific equivalence ratio (e.g., φ = 1.0).

  • Experimental Conditions: Set the desired experimental conditions of temperature and pressure post-compression (e.g., 700-1200 K, 20-40 atm).

  • Ignition Delay Time Measurement:

    • Introduce the fuel/air mixture into the test section of the shock tube or RCM.

    • Initiate compression (either by diaphragm rupture in a shock tube or piston motion in an RCM).

    • Record the pressure history of the reacting mixture using the pressure transducer.

    • Define the ignition delay time as the time from the end of compression to the maximum rate of pressure rise.[18]

  • Data Analysis:

    • Repeat the experiment across a range of temperatures to generate an Arrhenius-type plot (log(IDT) vs. 1/T).

    • Perform the same set of experiments for the target real fuel under identical conditions.

    • Compare the ignition delay time curves of the surrogate and the target fuel. A successful surrogate will closely match the IDT of the real fuel, including any observed negative temperature coefficient (NTC) behavior.[19]

Kinetic Modeling and Reaction Pathway Analysis

The development of a detailed chemical kinetic model is essential for leveraging a surrogate fuel in computational fluid dynamics (CFD) simulations.[20] As no specific model for tert-pentylcyclohexane currently exists, a hierarchical approach is recommended.

Building a tert-Pentylcyclohexane Sub-mechanism
  • Reaction Class Analogies: The initial decomposition and oxidation pathways can be constructed based on well-established mechanisms for similar molecules like tert-butylcyclohexane and other highly-branched alkanes.[21] Key reaction classes to include are:

    • Unimolecular decomposition (C-C bond fission).

    • H-atom abstraction by small radicals (ȮH, HȮ₂, ĊH₃).

    • Low-temperature oxidation pathways involving peroxy radical (RO₂) chemistry.[22]

  • Quantum Chemistry Calculations: For critical reaction pathways, especially those unique to the tert-pentyl structure, quantum chemistry calculations (e.g., using Density Functional Theory) can be employed to determine reaction rate constants and thermochemical data.[23]

  • Integration and Validation: The new sub-mechanism for tert-pentylcyclohexane should be integrated into a comprehensive base mechanism that includes the chemistry of the other surrogate components. The complete model should then be validated against the experimental data obtained from the protocols in section 3.2.

Logical Flow of Surrogate Development and Validation

The following diagram illustrates the iterative workflow for developing and validating a fuel surrogate containing a new component like tert-pentylcyclohexane.

SurrogateWorkflow cluster_0 Phase 1: Formulation cluster_1 Phase 2: Validation cluster_2 Phase 3: Modeling T1 Characterize Target Fuel (Density, DCN, H/C) T2 Select Palette of Surrogate Components (incl. tert-Pentylcyclohexane) T1->T2 T3 Calculate Surrogate Composition (Property Matching) T2->T3 T4 Prepare Surrogate Blend (Gravimetric) T3->T4 V1 Measure Surrogate Properties (Density, DCN) T4->V1 V3 Combustion Testing (IDT in RCM/Shock Tube) T4->V3 V2 Compare with Target Fuel V1->V2 V2->T3 Refine Composition V4 Compare Combustion Behavior V3->V4 V4->T3 Refine Composition M1 Develop Kinetic Sub-mechanism for tert-Pentylcyclohexane M2 Integrate into Full Surrogate Mechanism M1->M2 M3 Simulate Combustion Tests M2->M3 M4 Compare Simulation with Experimental Data M3->M4 M4->M1 Refine Mechanism End Validated Surrogate and Kinetic Model M4->End Model Validated

Caption: Iterative workflow for surrogate fuel development.

Anticipated Reaction Pathways

The branching at the tertiary carbon atom in the tert-pentyl group is expected to favor specific reaction pathways that differ from linear alkylcyclohexanes.

ReactionPathways cluster_H_Abstraction H-Abstraction (+OH, O2, etc.) cluster_Decomposition Beta-Scission / Decomposition TPCH tert-Pentylcyclohexane Tertiary_Rad Tertiary Radical (on pentyl group) TPCH->Tertiary_Rad Favored path Cyclohexyl_Rad Cyclohexyl Radical TPCH->Cyclohexyl_Rad Decomp_Prods Isobutene + Cyclohexyl Radical Tertiary_Rad->Decomp_Prods Low energy barrier Ring_Opening Ring Opening Products Cyclohexyl_Rad->Ring_Opening Soot_Precursors Soot Precursors (e.g., Benzene) Decomp_Prods->Soot_Precursors Further reactions Ring_Opening->Soot_Precursors

Caption: Simplified initial reaction pathways for tert-pentylcyclohexane.

The stability of the tertiary radical formed after H-abstraction from the tert-pentyl group suggests that subsequent β-scission reactions leading to the formation of stable molecules like isobutene will be a dominant decomposition pathway. This contrasts with linear alkyl chains where a wider range of smaller alkenes and radicals are formed. This difference is critical for accurately modeling the subsequent formation of soot precursors.

Conclusions and Future Work

tert-Pentylcyclohexane presents a compelling candidate for inclusion in advanced hydrocarbon fuel surrogates due to its highly-branched structure, which is representative of complex cycloalkanes found in real fuels. Its primary anticipated role is to modulate the cetane number and density of a surrogate mixture while introducing unique reaction pathways that influence ignition and soot formation.

Due to the current scarcity of experimental data, the protocols outlined in this guide provide a clear and robust framework for the systematic investigation of tert-pentylcyclohexane. Future work should focus on executing these protocols to generate high-quality data on its ignition delay, sooting tendency, and laminar flame speed. These experimental results will be indispensable for the development and validation of a dedicated chemical kinetic mechanism, which will ultimately allow for the integration of this molecule into predictive models for the co-optimization of fuels and advanced combustion engines.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 252363, tert-Pentylcyclohexane. [Link]

  • Ahmed, A., et al. Surrogate formulation for diesel and jet fuels using the minimalist functional group (MFG) approach. Fuel, 256, 115886. [Link]

  • Li, C., et al. Synthesis of Diesel and Jet Fuel Range Cycloalkanes with Cyclopentanone and Furfural. Molecules, 24(21), 3852. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18508, tert-Butylcyclohexane. [Link]

  • A., Nilsson, et al. A Compact Chemical Kinetic Mechanism for Heavy Fuel Surrogates with n-, iso- and Cyclo-Alkanes, and Aromatic Compounds. SAE International. [Link]

  • Mueller, C. J., et al. Diesel Surrogate Fuels for Engine Testing and Chemical-Kinetic Modeling: Compositions and Properties. Energy & Fuels, 30(2), 1445-1461. [Link]

  • Ranzi, E., et al. Experimental and kinetic modeling study of sooting atmospheric-pressure cyclohexane flame. Proceedings of the Combustion Institute, 32(1), 585-591. [Link]

  • Zhang, K., et al. Formulation of a Jet Fuel Surrogate and Its Kinetic Chemical Mechanism by Emulating Physical and Chemical Properties of Real Jet Fuel. Energies, 16(18), 6649. [Link]

  • Prak, D. J. L., et al. Formulation of Surrogate Fuel Mixtures Based on Physical and Chemical Analysis of Hydrodepolymerized Cellulosic Diesel Fuel. Energy & Fuels, 30(9), 7357-7369. [Link]

  • Williams, S., et al. Flow Reactor Study of the Soot Precursors of Novel Cycloalkanes as Synthetic Jet Fuel Compounds: Octahydroindene, p-Menthane, and 1,4-Dimethylcyclooctane. Energy & Fuels. [Link]

  • Al-Abbad, M., et al. Geometric and Positional Isomer Effects on Ignition Behavior of Cycloalkanes: Implications for Sustainable Aviation Fuels. Energy & Fuels. [Link]

  • Luning Prak, D. J., et al. Formulation of 7-Component Surrogate Mixtures for Military Jet Fuel and Testing in Diesel Engine. ACS Omega, 7(2), 2246-2261. [Link]

  • Nilsson, A., et al. A Compact Chemical Kinetic Mechanism for Heavy Fuel Surrogates with n-, iso- and Cyclo-Alkanes, and Aromatic Compounds. Combustion and Flame, 214, 152-166. [Link]

  • Pitz, W. J., et al. Detailed Chemical Kinetic Modeling of Surrogate Fuels for Gasoline and Application to an HCCI Engine. SAE Technical Paper. [Link]

  • Zhang, L., et al. A comparative study of the sooting tendencies of various C5–C8 alkanes, alkenes and cycloalkanes in counterflow diffusion flames. Combustion and Flame, 223, 111-122. [Link]

  • Grokipedia. Fuel surrogate. [Link]

  • Cheméo. Chemical Properties of Cyclohexane, pentyl- (CAS 4292-92-6). [Link]

  • Zhang, K., et al. Autoignition experiments and kinetic modeling of selected highly-branched C8–C16 iso-alkanes for surrogate fuel applications. Combustion and Flame, 214, 152-166. [Link]

  • F.G. B., et al. Experimental and Theoretical Insight into the Soot Tendencies of the Methylcyclohexene Isomers. Proceedings of the Combustion Institute, 37(1), 1083-1090. [Link]

  • Doustdar, O., et al. Optimization of formulation for surrogate fuels for diesel–biodiesel mixtures. Comptes Rendus. Chimie, 24(3), 1-13. [Link]

  • Frassoldati, A., et al. Jet fuel surrogates formulation and metamodeling of fuel mixtures properties. POLITesi - polimi. [Link]

  • Resasco, D. E., et al. Evaluation of different reaction strategies for the improvement of cetane number in diesel fuels. The University of Oklahoma. [Link]

  • McEnally, C. S., et al. Measuring and Predicting Sooting Tendencies of Oxygenates, Alkanes, Alkenes, Cycloalkanes, and Aromatics on a Unified Scale. Regulations.gov. [Link]

  • E., S., et al. Cetane number of different hydrocarbons versus the number of carbon atoms. ResearchGate. [Link]

  • Griesel, M., et al. Surrogate Generation and Evaluation for Diesel Fuel. Energy & Fuels, 29(7), 4443-4453. [Link]

  • He, X., et al. An ignition delay time and chemical kinetic modeling study of the pentane isomers. Proceedings of the Combustion Institute, 35(1), 229-236. [Link]

  • Al-Mualem, M., et al. Temperature- and pressure-dependent branching ratios for 1,4 dimethylcyclohexyl (cy-C8H15) + O2 reaction: A key cyclic component of novel biofuels, and fossil fuels. ResearchGate. [Link]

  • Wang, Z., et al. Study on combustion characteristics of cycloalkanes mixed with aviation kerosene. Frontiers in Energy Research, 10, 935091. [Link]

  • Zhang, Y., et al. Effect of Cyclohexane on the Combustion Characteristics of Multi-Component Gasoline Surrogate Fuels. International Journal of Molecular Sciences, 24(11), 9152. [Link]

  • Curran, H. J., et al. Detailed chemical kinetic modeling of surrogate fuels for gasoline and application to an HCCI engine. University of Galway Research. [Link]

  • Li, N., et al. Synthesis of gasoline and jet fuel range cycloalkanes and aromatics from poly(ethylene terephthalate) waste. Green Chemistry, 20(4), 878-888. [Link]

  • Edwards, T., et al. Development of an Experimental Database and Kinetic Models for Surrogate Jet Fuels. Stanford University. [Link]

  • Savage, P. E., et al. Pyrolysis Kinetics for Long-Chain n-Alkylcyclohexanes. Energy & Fuels, 15(3), 635-642. [Link]

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  • O'Toole, P., et al. Ignition Delay Time Measurements of Normal Alkanes and Simple Oxygenates. ResearchGate. [Link]

  • Zhang, L., et al. H-abstraction reactions of pentacyclic carbonates: a computational kinetic study. Physical Chemistry Chemical Physics, 24(21), 12896-12908. [Link]

  • Giarracca, J., et al. Experimental and Kinetic Modeling of the Ignition Delays of Cyclohexane, Cyclohexene, and Cyclohexadienes: Effect of unsaturation. ResearchGate. [Link]

  • Al-Mualem, M., et al. Temperature- and pressure-dependent branching ratios for 1,4 dimethylcyclohexyl (cy-C>8>H>15>) + O>2> reaction: A key cyclic component of novel biofuels, and fossil fuels. United Arab Emirates - Ministry of Health and Prevention. [Link]

  • Simmie, J. M., et al. Table 1 from Cyclopentane combustion chemistry. Part I: Mechanism development and computational kinetics. Semantic Scholar. [Link]

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Sources

Method

Application Note: Advanced Liquid-Liquid Extraction (LLE) Techniques Using tert-Pentylcyclohexane

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide Executive Summary Historically, liquid-liquid extraction (LLE) of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Executive Summary

Historically, liquid-liquid extraction (LLE) of hydrophobic analytes has relied heavily on linear or simple cyclic alkanes such as n-hexane and cyclohexane. However, when extracting highly lipophilic targets—such as low-molecular-weight siloxanes or bulky active pharmaceutical ingredients (APIs)—from complex biological matrices, these traditional solvents present significant limitations. They are highly volatile, prone to forming stable lipid-stabilized emulsions, and often mask volatile analytes during downstream gas chromatography.

This application note details the use of tert-pentylcyclohexane (t-PeCy) , a sterically hindered, high-boiling aliphatic hydrocarbon. By leveraging its unique solvation cavity and low volatility, researchers can achieve superior phase resolution and trace-level analyte recovery. Recently, t-PeCy has proven critical in the ex vivo headspace GC-MS determination of short-chain siloxanes in ophthalmic silicone oil tamponades[1].

Physicochemical Profiling & Solvent Rationale

To understand the operational advantages of t-PeCy, it must be benchmarked against standard extraction solvents. The data below summarizes the critical physicochemical properties that dictate its behavior in a separatory funnel or microcentrifuge tube.

Propertytert-Pentylcyclohexanen-HexaneCyclohexane
CAS Number 31797-64-5110-54-3110-82-7
Molecular Weight 154.29 g/mol 86.18 g/mol 84.16 g/mol
Boiling Point ~190.6 °C[2]68.7 °C80.7 °C
Density (at 25 °C) ~0.82 g/mL[3]0.66 g/mL0.78 g/mL
Steric Profile Highly hindered (quaternary carbon)Linear, flexibleCyclic, planar
Primary Utility High-temp headspace LLE, emulsion mitigationGeneral non-polar extractionGeneral non-polar extraction

Mechanistic Insights: The Causality of Steric Bulk in LLE

As a Senior Application Scientist, I emphasize that solvent selection should never be arbitrary; it must be driven by the thermodynamic and kinetic demands of the assay. The efficacy of t-PeCy is rooted in two primary mechanistic advantages:

A. Emulsion Destabilization via Steric Exclusion

When extracting from protein- and lipid-rich biological matrices (e.g., plasma, tissue homogenates), endogenous phospholipids act as surfactants, forming stable oil-in-water emulsions. Linear alkanes like hexane easily intercalate between the hydrophobic tails of these phospholipids, stabilizing the interfacial film. The Causality: The bulky 1,1-dimethylpropyl (tert-pentyl) group of t-PeCy creates a massive cross-sectional area. This steric hindrance prevents the solvent molecules from packing tightly with linear lipid tails at the phase boundary. Consequently, the interfacial tension remains high, and the emulsion is thermodynamically driven to collapse rapidly during centrifugation, yielding a sharply defined organic-aqueous interface.

B. Thermal Stability for Headspace GC-MS

In trace volatile analysis, extracting a sample with hexane and subsequently heating it for headspace GC-MS overloads the system. The massive vapor pressure of hexane at 80 °C masks early-eluting peaks and degrades the stationary phase. The Causality: Because t-PeCy boasts a boiling point exceeding 190 °C[4], heating the LLE extract to 90 °C drives the volatile target analytes (e.g., short-chain siloxanes) into the gas phase while the t-PeCy remains entirely liquid[1]. This creates a pristine injection profile free of solvent interference.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating internal checks to ensure data integrity.

Protocol A: Trace Extraction of Volatile Lipophiles for Headspace GC-MS

Adapted for the extraction of low-molecular-weight siloxanes from biological fluids[1][5].

  • Matrix Preparation: Aliquot 1.0 mL of the aqueous biological sample into a 10 mL silanized glass centrifuge tube.

    • Causality: Glass is mandatory. Plastic tubes contain phthalates and slip agents that will rapidly partition into the highly lipophilic t-PeCy, causing severe GC-MS baseline noise.

  • Internal Standard Addition: Spike the sample with 10 µL of an isotopically labeled internal standard (e.g., D18​ -octamethylcyclotetrasiloxane).

    • Self-Validation: This step allows for the calculation of absolute recovery and corrects for matrix-induced ion suppression.

  • Solvent Addition: Add exactly 2.0 mL of tert-pentylcyclohexane.

  • Mass Transfer: Vortex vigorously for 2 minutes at 2500 rpm to maximize the interfacial surface area for analyte partitioning.

  • Phase Resolution: Centrifuge at 4000 × g for 10 minutes at 4 °C. The steric bulk of t-PeCy will yield a distinct upper organic layer.

  • Headspace Partitioning: Transfer 1.0 mL of the upper t-PeCy layer into a 20 mL crimp-top headspace vial. Incubate at 90 °C for 15 minutes prior to GC-MS injection.

    • Causality: The ~190 °C boiling point of t-PeCy prevents solvent vaporization, allowing only the volatile siloxanes to enter the headspace.

Protocol B: Preparative Extraction of Hydrophobic APIs from Plasma

Optimized for bulky, non-polar drug candidates.

  • Protein Denaturation: To 500 µL of plasma, add 500 µL of 0.1 M HCl.

    • Causality: Acidification disrupts drug-protein binding (e.g., to human serum albumin) and ensures that weakly acidic APIs remain unionized, maximizing their partition coefficient ( LogP ) into the organic phase.

  • Extraction: Add 2.5 mL of t-PeCy. Cap and mix via end-over-end rotation for 15 minutes.

  • Phase Separation: Centrifuge at 3000 × g for 5 minutes.

  • Recovery Validation (Double Extraction): Remove the upper organic layer to a clean tube. Add an additional 1.0 mL of t-PeCy to the remaining aqueous phase, mix, centrifuge, and combine the organic layers.

    • Self-Validation: Analyzing the first and second extracts separately during method development confirms whether exhaustive extraction was achieved in step 2.

Process Visualization

The following diagram illustrates the phase separation dynamics and workflow when utilizing t-PeCy in a complex biological matrix.

LLE_Workflow Sample Aqueous Matrix (Biological Fluid/Homogenate) Mix Vortex Mixing (Mass Transfer) Sample->Mix Solvent tert-Pentylcyclohexane (Extraction Solvent) Solvent->Mix Centrifuge Centrifugation (Phase Resolution) Mix->Centrifuge Transient Emulsion TopPhase Upper Organic Phase (t-PeCy + Lipophilic Targets) Centrifuge->TopPhase Steric Exclusion Promotes Separation BottomPhase Lower Aqueous Phase (Polar Interferents & Proteins) Centrifuge->BottomPhase Analyte Exclusion Analysis Headspace GC-MS (Solvent remains liquid at 90°C) TopPhase->Analysis Transfer 1.0 mL

Workflow of t-PeCy Liquid-Liquid Extraction demonstrating steric-driven phase resolution.

References

  • Source: Journal of Pharmaceutical and Biomedical Analysis (via Ovid)
  • (1,1-dimethylpropyl)
  • tert-Pentylcyclohexane | 31797-64-5 Source: Benchchem URL
  • 2-methylbutan-2-ylbenzene 2049-95-8 (Density Reference Data)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Common Impurities in Commercial tert-Pentylcyclohexane

Welcome to the technical support center for tert-pentylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals who utilize tert-pentylcyclohexane in their work.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for tert-pentylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals who utilize tert-pentylcyclohexane in their work. The purity of this aliphatic hydrocarbon is critical for the success of sensitive experiments, and the presence of even minor impurities can lead to unexpected side reactions, altered product profiles, or difficulties in downstream processing.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the identification of common contaminants, their potential impact, and robust methodologies for their removal, ensuring the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in commercial tert-pentylcyclohexane?

A: Impurities in commercial-grade tert-pentylcyclohexane typically originate from its synthesis and purification process. They can be broadly categorized as follows:

  • Isomeric Impurities: These are other C11H22 isomers with different carbon skeletons, such as n-pentylcyclohexane or iso-pentylcyclohexane. They often have very similar boiling points, making them difficult to separate by standard distillation.[1]

  • Unreacted Starting Materials: Depending on the synthetic route (e.g., alkylation of benzene followed by hydrogenation, or alkylation of cyclohexene), residual starting materials like cyclohexene, tert-amyl alcohol, or related C5 alkenes may be present.

  • Reaction Byproducts: These can include di-tert-pentylcyclohexane (from over-alkylation), products of alkene oligomerization, or other alkylated cyclohexanes.

  • Residual Solvents: Solvents used during the reaction or workup, such as hexane, toluene, or cyclohexane, may persist in the final product.[2]

  • Water: Moisture can be introduced during synthesis, workup, or storage.

Q2: My reaction is yielding unexpected byproducts. Could impurities in my tert-pentylcyclohexane solvent be the cause?

A: Absolutely. While often considered a non-polar, "inert" solvent, impurities within it can actively participate in or interfere with chemical reactions. For instance:

  • Residual Alkenes (e.g., cyclohexene): Can react with electrophiles, catalysts, or oxidizing agents, leading to undesired side products.

  • Residual Alcohols (e.g., tert-amyl alcohol): Can act as nucleophiles or be deprotonated by strong bases, disrupting base-catalyzed reactions.

  • Water: Can quench organometallic reagents, hydrolyze sensitive functional groups, or alter catalyst activity.

It is always prudent to verify the purity of the solvent if a reaction is not proceeding as expected.

Q3: What is the most effective analytical method for assessing the purity of tert-pentylcyclohexane?

A: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds like tert-pentylcyclohexane.[3][4] It provides two critical pieces of information:

  • Separation (GC): The gas chromatograph separates individual components of the sample based on their boiling points and polarity, revealing the number of impurities present and their relative abundance (based on peak area).[3]

  • Identification (MS): The mass spectrometer fragments each separated component, generating a unique mass spectrum or "fingerprint." This spectrum can be compared against spectral libraries (e.g., NIST) to definitively identify the main component and the impurities.[3][5]

For quantitative analysis without identification, Gas Chromatography with a Flame Ionization Detector (GC-FID) is also highly effective.

Troubleshooting Guide: Impurity Identification & Removal

This section addresses specific issues you may encounter and provides actionable solutions.

Issue 1: Unexpected Peaks in GC-MS Analysis

Q: I've run a GC-MS on my tert-pentylcyclohexane and see several impurity peaks. How do I begin to identify them?

A: A systematic approach is key. The following workflow can help you identify the unknown peaks in your chromatogram.

G start Start: Unexpected Peak in GC Chromatogram check_rt Check Retention Time (RT) start->check_rt rt_early RT < Product? check_rt->rt_early Yes rt_late RT > Product? check_rt->rt_late No, RT ≈ Product analyze_ms Analyze Mass Spectrum (MS) library_search Compare MS to NIST/Wiley Library analyze_ms->library_search fragmentation Analyze Fragmentation Pattern library_search->fragmentation isomer Hypothesis: Structural Isomer fragmentation->isomer solvent Hypothesis: Residual Solvent or Low-Boiling Starting Material rt_early->solvent rt_late->analyze_ms No, RT ≈ Product byproduct Hypothesis: High-Boiling Byproduct (e.g., di-alkylated species) rt_late->byproduct Yes confirm Confirm with Authentic Standard (if available) solvent->confirm isomer->confirm byproduct->confirm end Impurity Identified confirm->end

Caption: Troubleshooting workflow for GC-MS impurity identification.

Q: I have an impurity with a very similar mass spectrum to tert-pentylcyclohexane. What is it?

A: This is a strong indication of a structural isomer . Isomers like n-pentylcyclohexane or (1,2-dimethylpropyl)cyclohexane will have the same molecular weight (154 g/mol ) and will often produce very similar fragmentation patterns in the mass spectrometer. Differentiating them may require careful comparison of retention times with known standards or analysis by high-resolution NMR.

Q: How can I remove impurities that have a very close boiling point to my product?

A: When standard fractional distillation is insufficient due to close boiling points (<20-30°C difference), more advanced techniques are required.[6]

  • High-Efficiency Fractional Distillation: Utilize a longer, packed distillation column (e.g., Vigreux or spinning band) to increase the number of theoretical plates, which enhances separation efficiency.[7]

  • Preparative Gas Chromatography (Prep-GC): For small-scale, high-purity requirements, Prep-GC can provide excellent separation of close-boiling isomers.

  • Adsorption Chromatography: Sometimes, isomers exhibit slight differences in polarity or shape that allow for separation on a silica gel or alumina column, typically eluting with a non-polar solvent like hexane.[8][9]

Issue 2: Removing Water and Polar Contaminants

Q: My tert-pentylcyclohexane is cloudy or has a separate liquid phase. How do I dry it?

A: Cloudiness or phase separation indicates the presence of water. This can be removed through the following steps:

  • Liquid-Liquid Extraction: Wash the solvent in a separatory funnel with a saturated sodium chloride solution (brine). The brine wash helps to pull water out of the organic phase.

  • Drying with Anhydrous Salts: Separate the organic layer and dry it over an anhydrous inorganic salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps together, indicating that the water has been absorbed.

  • Filtration/Decantation: Filter or carefully decant the dry solvent away from the drying agent.

  • Distillation (Optional but Recommended): For ultimate purity, a simple distillation after drying will remove the drying agent fines and any other non-volatile impurities.

Q: I suspect my sample is contaminated with unreacted tert-amyl alcohol from the synthesis. How can I remove it?

A: Tert-amyl alcohol is significantly more polar than tert-pentylcyclohexane. An aqueous wash is highly effective.

  • Aqueous Wash: Perform a liquid-liquid extraction by washing the sample 2-3 times with deionized water in a separatory funnel. The polar alcohol will partition into the aqueous layer.

  • Drying: The subsequent organic layer will be saturated with water and must be thoroughly dried as described in the previous question.

  • Fractional Distillation: As a final polishing step, fractional distillation will effectively separate the remaining traces of alcohol (Boiling Point: ~102°C) from the much higher boiling tert-pentylcyclohexane (Boiling Point: ~193-195°C).

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for analyzing the purity of tert-pentylcyclohexane.[3]

  • Sample Preparation:

    • Dilute the tert-pentylcyclohexane sample to approximately 1 mg/mL in a high-purity volatile solvent such as hexane or dichloromethane.

    • Transfer the diluted sample to a 2 mL GC vial.

  • Instrumentation & Parameters: The following table provides typical starting parameters. These may need to be optimized for your specific instrument.

ParameterRecommended SettingRationale
Injector Temp 250 °CEnsures rapid volatilization of the sample without thermal degradation.
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)Standard flow rate for typical capillary columns.
Split Ratio 50:1 to 100:1Prevents column overloading with a concentrated sample.
Oven Program Initial: 50°C, hold 2 minAllows for sharp injection and separation of very volatile impurities.
Ramp: 10°C/min to 200°CA steady ramp ensures good separation of compounds across a range of boiling points.
Hold: Hold at 200°C for 5 minEnsures that any high-boiling impurities are eluted from the column.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
MS Ion Source 230 °CStandard temperature for electron ionization (EI).
Mass Range m/z 35-400Captures the molecular ion and key fragments of the target and likely impurities.
  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Calculate the area percent of each peak to estimate the relative concentration of impurities.

    • Compare the mass spectrum of each impurity peak against a commercial library (e.g., NIST) for tentative identification.[5]

Protocol 2: Purification by Fractional Distillation

This protocol is suitable for removing impurities with boiling points that differ from tert-pentylcyclohexane by at least 20-30°C.[6][7][10]

G cluster_0 Fractional Distillation Apparatus flask Heating Mantle & Round Bottom Flask (with boiling chips) column Fractionating Column (e.g., Vigreux) flask->column thermometer Thermometer column->thermometer condenser Condenser (Water In at Bottom, Out at Top) thermometer->condenser adapter Distillation Adapter condenser->adapter receiver Receiving Flask (in ice bath) adapter->receiver

Caption: Diagram of a fractional distillation setup.

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown above in a fume hood. Ensure all glass joints are properly sealed.

    • Place a few boiling chips or a magnetic stir bar in the distillation flask to ensure smooth boiling.

    • Fill the flask no more than two-thirds full with the impure tert-pentylcyclohexane.

    • Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process (minimize heat loss).

  • Distillation Procedure:

    • Begin heating the distillation flask gently.

    • Observe the condensation ring as it slowly rises through the column. Heat should be controlled so this rise is gradual.

    • Monitor the temperature at the distillation head. Initially, the temperature will hold steady at the boiling point of the lowest-boiling component.

    • Collect the initial distillate (the "forerun") in a separate flask until the temperature begins to rise. This fraction will be enriched in low-boiling impurities.

    • As the temperature stabilizes at the boiling point of pure tert-pentylcyclohexane (~194°C), switch to a clean receiving flask. Collect this main fraction.

    • Stop the distillation when the temperature either rises significantly again or when only a small amount of residue is left in the distillation flask. Do not distill to dryness.

  • Analysis:

    • Analyze the collected main fraction by GC-MS to confirm its purity.

References

  • National Center for Biotechnology Information. tert-Pentylcyclohexane. PubChem Compound Summary for CID 252363. [Link]

  • University of Colorado Boulder, Department of Chemistry. EXPERIMENT 2: DISTILLATION AND GAS CHROMATOGRAPHY. [Link]

  • Wellesley College. Chem 267. Cyclohexene. [Link]

  • NIST Technical Series Publications. Isolation and determination of the cyclohexane in a midcontinent petroleum. [Link]

  • University of California, Irvine, Department of Chemistry. Experiment 8 DISTILLATION. [Link]

  • CDN Science. Separating Cyclohexane and Toluene by distillation. [Link]

  • Google Patents.
  • NIST. Cyclohexane, pentyl-. NIST Chemistry WebBook. [Link]

  • International Center for Environmental and Public Health. III Analytical Methods. [Link]

  • Restek. Impurities in Commercial Cyclohexane on Rtx-DHA-100. [Link]

Sources

Optimization

Technical Support Center: Optimizing GC-MS for tert-Pentylcyclohexane Analysis

Welcome to the technical support center for advanced GC-MS applications. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers, chemists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced GC-MS applications. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers, chemists, and drug development professionals face when analyzing tert-pentylcyclohexane and related alkylcyclohexanes. This resource moves beyond simple procedural lists to explain the underlying principles, enabling you to troubleshoot effectively and optimize your analytical outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing tert-pentylcyclohexane by GC-MS?

The analysis of tert-pentylcyclohexane presents a classic chromatographic challenge: separating structurally similar, non-polar isomers. The primary difficulties arise from:

  • Co-elution with Isomers: Tert-pentylcyclohexane (1,1-dimethylpropyl-cyclohexane) shares the same mass-to-charge ratio (m/z) and very similar boiling points with its other C11H22 isomers, such as n-pentylcyclohexane and various branched pentylcyclohexanes.[1][2] Since standard mass spectrometers cannot distinguish between isomers, chromatographic separation is paramount.

  • Poor Peak Shape (Tailing/Broadening): Although a non-polar analyte, tert-pentylcyclohexane can exhibit poor peak shape due to issues within the GC system. This can be caused by active sites in the inlet or column, improper injection technique, or suboptimal method parameters, all of which compromise resolution and quantification accuracy.[3][4]

  • Low Sensitivity for Trace-Level Detection: Achieving low detection limits requires optimizing the entire system, from injection to ion detection, to maximize signal-to-noise. Factors like inlet discrimination and suboptimal MS source conditions can significantly hinder sensitivity.[5]

Troubleshooting Guides

Q2: My chromatogram shows poor resolution between tert-pentylcyclohexane and other peaks. How can I improve the separation?

Improving resolution is the most critical task for this analysis and requires a multi-faceted approach focusing on the GC column and the oven temperature program.

Causality: Resolution in GC is primarily a function of the column's efficiency (narrower peaks) and its selectivity (different retention times). For isomers with similar boiling points, we must exploit subtle differences in their interaction with the stationary phase.[6][7]

Solutions:

  • Column Selection: The choice of stationary phase is the most influential factor.[7][8]

    • Initial Choice (Standard Non-Polar): A 5% Phenyl / 95% Dimethylpolysiloxane phase (e.g., DB-5, HP-5ms, BPX5) is the standard starting point. It separates compounds largely based on boiling point.[9]

    • Enhanced Selectivity: To better resolve isomers, a slightly more polar phase can introduce different interaction mechanisms (like dipole-dipole or π-π interactions), which can differentiate between the shapes of the isomers.[6][10] Consider a column with a higher phenyl content (e.g., 35% or 50% phenyl polysiloxane).

  • Column Dimensions:

    • Length: Doubling the column length increases resolution by a factor of ~1.4.[6][9] If you are using a 30 m column, switching to a 60 m column can provide the necessary boost in resolving power, albeit with longer run times.

    • Internal Diameter (ID): A smaller ID (e.g., 0.18 mm or 0.25 mm) provides higher efficiency (narrower peaks), which directly improves resolution.[7]

  • Oven Temperature Program: A slow temperature ramp is crucial for separating closely eluting compounds.

    • Slow the Ramp Rate: A fast ramp rate (e.g., 20 °C/min) will cause isomers to elute together. Decrease the ramp rate through the expected elution range to 2-5 °C/min. This gives the analytes more time to interact with the stationary phase, enhancing separation.[11]

    • Utilize an Isothermal Hold: If you know the approximate elution temperature, holding the oven temperature steady (isothermal) for several minutes during this period can significantly improve resolution for that specific group of isomers.

Table 1: GC Column Selection Guide for Alkylcyclohexane Isomers
ParameterRecommendation for Standard AnalysisRecommendation for High ResolutionRationale
Stationary Phase 5% Phenyl Polysiloxane35-50% Phenyl PolysiloxaneIncreases selectivity based on subtle polarity and shape differences between isomers.[6]
Length 30 m60 mLonger columns provide more theoretical plates, increasing resolving power.[9]
Internal Diameter 0.25 mm0.18 mmSmaller ID increases efficiency, leading to sharper peaks and better resolution.[7]
Film Thickness 0.25 µm0.25 - 0.50 µmA slightly thicker film can increase retention and improve separation of volatile compounds.[8]
Q3: My peak for tert-pentylcyclohexane is tailing or broad. What are the likely causes and how do I fix it?

Peak tailing is a common problem that severely degrades resolution and makes integration for quantification unreliable. It is typically caused by unwanted interactions within the GC system.[3][12]

Logical Troubleshooting Workflow:

The following diagram outlines a systematic approach to diagnosing and resolving peak tailing.

G cluster_0 Troubleshooting Peak Tailing cluster_1 Inlet Solutions cluster_2 Column Solutions cluster_3 Method Solutions start Poor Peak Shape (Tailing/Broadening) inlet Check Inlet System start->inlet column Check GC Column start->column method Check Method Parameters start->method liner Replace Inlet Liner & Septum inlet->liner inlet_temp Optimize Inlet Temp. (~250-280°C) inlet->inlet_temp trim Trim 15-30 cm from Column Inlet column->trim overload Check for Overload (Dilute Sample) method->overload flow Verify Carrier Gas Flow Rate method->flow condition Condition (Bake Out) Column trim->condition replace Replace Column condition->replace

Caption: A logical workflow for troubleshooting poor peak shape.

Detailed Solutions:

  • Active Sites in the Inlet: This is the most common cause.[3] The glass inlet liner and septum can accumulate non-volatile residues or have active silanol groups that interact with analytes.

    • Action: Perform routine inlet maintenance. Replace the septum and the inlet liner. Using a deactivated liner is crucial.[13][14]

  • Column Contamination/Degradation: The front end of the column accumulates non-volatile material from sample injections over time, creating active sites.

    • Action: Trim 15-30 cm from the inlet end of the column.[3][4] If tailing persists across all compounds, the column may be permanently damaged and require replacement.[12]

  • Inappropriate Temperatures: An inlet temperature that is too low can cause slow, incomplete vaporization, leading to broad peaks.[15]

    • Action: Ensure the inlet temperature is sufficient to rapidly vaporize your analyte and solvent. A starting point of 250 °C is common for this type of analysis.[16]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing characteristic fronting or tailing peaks.

    • Action: Dilute your sample or increase the split ratio.[17]

Q4: The signal for my analyte is weak. How can I improve the sensitivity of the analysis?

Low sensitivity can be due to issues in the GC (sample introduction) or the MS (ionization and detection).

Solutions:

  • Optimize Injection:

    • Switch to Splitless Injection: If you are using a split injection, switching to splitless mode will transfer a much larger portion of your sample onto the column. This is ideal for trace analysis but be mindful of potential peak broadening if not optimized correctly.[5][13]

    • Check for Inlet Discrimination: Ensure the injector temperature is hot enough to prevent higher boiling point compounds from being preferentially left behind. A pulsed splitless injection can help transfer analytes onto the column more efficiently.[5]

  • Optimize MS Parameters:

    • Tune the Mass Spectrometer: Always ensure your MS is properly tuned according to the manufacturer's specifications. This optimizes ion source voltages, lens settings, and detector gain.

    • Adjust Source/Quadrupole Temperatures: MS source and quadrupole temperatures can impact sensitivity. A source temperature that is too high can sometimes increase background noise, while one that is too low may not keep the source clean. Typical temperatures are 230-300 °C for the source and ~150 °C for the quadrupole.[15][18] Experimentation may be required to find the optimal balance for your instrument and analyte.[19]

    • Use Selected Ion Monitoring (SIM) Mode: Instead of scanning a full mass range (Scan mode), SIM mode monitors only a few characteristic ions for your target analyte. This dramatically increases the dwell time on your ions of interest, which can boost the signal-to-noise ratio by a factor of 10-100. For tert-pentylcyclohexane (C11H22, MW 154.3), key ions would likely include the molecular ion (m/z 154) and major fragments (e.g., m/z 83, 69, 55).[1]

Diagram: Impact of Scan vs. SIM Mode on Sensitivity

G cluster_0 Full Scan Mode cluster_1 Selected Ion Monitoring (SIM) Mode scan_ms MS Scans Full Range (e.g., m/z 40-400) scan_dwell Short Dwell Time per Ion scan_ms->scan_dwell scan_result Lower Sensitivity (Higher Noise Floor) scan_dwell->scan_result sim_ms MS Monitors Specific Ions (e.g., m/z 83, 154) sim_dwell Long Dwell Time per Ion sim_ms->sim_dwell sim_result Higher Sensitivity (Lower Noise Floor) sim_dwell->sim_result start Data Acquisition Mode Choice start->scan_ms start->sim_ms

Sources

Troubleshooting

Technical Support Center: High-Purity tert-Pentylcyclohexane Isolation

Welcome to the technical support center for the purification of tert-pentylcyclohexane. This guide is designed for researchers, chemists, and process development professionals who require high-purity tert-pentylcyclohexa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of tert-pentylcyclohexane. This guide is designed for researchers, chemists, and process development professionals who require high-purity tert-pentylcyclohexane for their applications. Achieving high purity levels (>99.5%) for this compound can be challenging due to the presence of closely related structural and positional isomers. This document provides in-depth, experience-driven answers to common purification challenges, detailed troubleshooting protocols, and validated analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in a crude tert-pentylcyclohexane synthesis mixture?

A1: The impurity profile of crude tert-pentylcyclohexane is highly dependent on the synthetic route employed. However, common impurities typically fall into several categories:

  • Positional Isomers: The most challenging impurities are often other isomers of pentylcyclohexane, such as n-pentylcyclohexane and sec-pentylcyclohexane.[1][2] These isomers possess very similar boiling points and polarities, making them difficult to separate by standard distillation or chromatography.

  • Unreacted Starting Materials: Depending on the synthesis (e.g., Friedel-Crafts alkylation followed by hydrogenation), you may find residual benzene, cyclohexane, or pentyl-substituted aromatic compounds.

  • Hydrogenation Byproducts: Incomplete hydrogenation can leave residual tert-pentylbenzene. Conversely, over-hydrogenation or isomerization under harsh conditions can lead to ring-opening or rearrangement byproducts.

  • Catalyst Residues: If a metal catalyst (e.g., PtO₂, Pd/C, Ru/C) is used for hydrogenation, trace amounts of the metal may leach into the product.[3]

  • Solvent: Any solvent used during the reaction or workup may be present.

Q2: My initial purification by simple distillation isn't improving purity beyond 98%. My GC-MS shows several peaks with identical mass-to-charge ratios. What is happening?

A2: This is a classic sign of isomeric contamination. The peaks with identical mass-to-charge ratios are isomers of tert-pentylcyclohexane that were not resolved by your simple distillation column. Simple distillation is generally effective only for separating compounds with boiling point differences greater than 40 °C.[4] Isomers of alkylcyclohexanes often have boiling points that differ by only a few degrees.

To resolve this, you must employ a technique with much higher separation efficiency. The recommended approach is high-efficiency fractional distillation . This method utilizes a column with a large number of theoretical plates, which allows for the enrichment of components with very close boiling points through multiple vaporization-condensation cycles.[5]

Troubleshooting Guide: Common Purification Issues

This guide addresses specific problems you may encounter during the purification process.

ProblemPotential Cause(s)Recommended Solutions & Scientific Rationale
Poor Isomer Separation 1. Insufficient Column Efficiency: The fractional distillation column has too few theoretical plates to resolve the close-boiling isomers. 2. Incorrect Reflux Ratio: A low reflux ratio does not allow for proper equilibrium to be established on each theoretical plate, reducing separation efficiency.1. Increase Theoretical Plates: Use a longer Vigreux or packed column (e.g., with Raschig rings or metal sponge packing). This increases the surface area for condensation/vaporization cycles.[5][6] 2. Optimize Reflux Ratio: Increase the reflux ratio (the ratio of condensate returned to the column vs. collected as distillate). A higher reflux ratio (e.g., 5:1 or 10:1) enhances separation but increases distillation time.
Product Contamination with Polar Impurities 1. Residual Catalyst: Fine catalyst particles may have passed through initial filtration. 2. Acidic/Basic Residues: Incomplete neutralization during workup.1. Adsorbent Treatment: Before distillation, stir the crude product with an adsorbent like activated carbon, silica gel, or alumina. This will bind polar impurities and catalyst residues.[7] Filter through a pad of Celite before proceeding.
Product Discoloration (Yellow/Brown Tint) 1. Thermal Decomposition: The distillation temperature is too high, causing degradation. 2. Oxidation: Trace oxygen in the distillation apparatus at high temperatures can cause oxidation.1. Vacuum Distillation: Perform the fractional distillation under reduced pressure. This lowers the boiling point of the compound, preventing thermal decomposition.[8] 2. Inert Atmosphere: Ensure the system is under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
Inability to Remove a Specific Impurity 1. Azeotrope Formation: The impurity may form a constant-boiling mixture (azeotrope) with tert-pentylcyclohexane.[5] 2. Co-eluting Isomer: An isomer has an almost identical boiling point.1. Change Distillation Pressure: The composition of an azeotrope is pressure-dependent. Altering the pressure (e.g., switching from atmospheric to vacuum) may break the azeotrope. 2. Alternative Methods: For ultra-high purity or difficult separations, consider preparative gas chromatography (Prep-GC) or fractional crystallization, which separate based on different physical principles.[9][10]

Experimental Protocols & Workflows

Purification Workflow Overview

The logical flow for purifying crude tert-pentylcyclohexane to high purity involves sequential steps to remove distinct classes of impurities.

G cluster_pre Pre-Distillation Treatment cluster_main Primary Purification cluster_post Analysis & Final Product Crude Crude Product Adsorbent Adsorbent Treatment (Silica/Alumina) Crude->Adsorbent Filtration Filtration (Remove Catalyst/Adsorbent) Adsorbent->Filtration Distillation High-Efficiency Fractional Distillation Filtration->Distillation Analysis Purity Analysis by GC Distillation->Analysis Distillation->Analysis Collect Fractions Product High-Purity Product (>99.5%) Analysis->Product

Caption: General experimental workflow for the purification of tert-pentylcyclohexane.

Protocol 1: High-Efficiency Fractional Distillation

This protocol is designed to separate tert-pentylcyclohexane from its close-boiling isomers.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a packed distillation column (e.g., a 50 cm Vigreux column or one packed with stainless steel sponge), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glass joints are properly sealed. It is highly recommended to insulate the column and distillation head with glass wool and aluminum foil to maintain thermal equilibrium.[5]

  • Charge the Flask:

    • Charge the round-bottom flask with the pre-treated (filtered) crude tert-pentylcyclohexane and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin heating the flask gently.

    • As the liquid begins to boil and the vapor rises, allow the column to equilibrate by adjusting the heat so that the condensation ring rises slowly.

    • Once the vapor reaches the thermometer, a stable temperature reading should be achieved. Set the distillation head for a high reflux ratio (e.g., 10:1, meaning for every 11 drops condensed, 10 return to the column and 1 is collected).

    • Collect a small "forerun" fraction, which will contain any lower-boiling impurities.

    • Slowly collect the main fraction over a narrow, stable temperature range. The temperature should remain constant as the pure compound distills.

    • Collect separate fractions if the temperature fluctuates, as this indicates a change in the composition of the distillate.

  • Analysis:

    • Analyze each collected fraction using Protocol 3 (Purity Assessment by Capillary GC) to determine the purity and identify which fractions meet the required specification.

Protocol 2: Purity Assessment by Capillary GC

Gas Chromatography (GC) is the primary method for assessing the purity of tert-pentylcyclohexane and resolving its isomers.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

    • Column: A long capillary column with a non-polar stationary phase (e.g., DB-1, HP-5, or similar 5% phenyl-methylpolysiloxane) is crucial for resolving non-polar isomers. A 30m or 60m column length is recommended.

  • Method Parameters (Example):

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C.

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate.

  • Sample Preparation & Analysis:

    • Prepare a dilute solution of your sample (~1%) in a volatile solvent like hexane or dichloromethane.

    • Inject 1 µL into the GC.

    • Integrate the resulting peaks. The purity is determined by the area percent of the main peak relative to the total area of all peaks.

Logical Decision Diagram for Troubleshooting

When facing persistent impurities, this decision tree can guide your strategy.

G start Purity < 99.5% after Fractional Distillation? check_bp Are impurity peaks close to main peak in GC? start->check_bp Yes final_product High-Purity Product start->final_product No increase_eff Increase Distillation Efficiency (Longer Column, Higher Reflux) check_bp->increase_eff Yes polar_check Are impurity peaks broad or tailing? check_bp->polar_check No increase_eff->start Re-distill adsorbent Pre-treat with Adsorbent (Silica/Alumina) polar_check->adsorbent Yes prep_gc Use Preparative GC or Fractional Crystallization polar_check->prep_gc No adsorbent->start Re-distill

Caption: Decision tree for optimizing the purification of tert-pentylcyclohexane.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 252363, tert-Pentylcyclohexane. Retrieved from [Link]

  • Stright, P. L. (1984). U.S. Patent No. 4,433,194. Washington, DC: U.S. Patent and Trademark Office.
  • Aston, J. G., & Black, R. E. (1953). U.S. Patent No. 2,637,749. Washington, DC: U.S. Patent and Trademark Office.
  • dos Santos, R. G., et al. (2017). Fractional Distillation of Organic Liquid Compounds Produced by Catalytic Cracking of Fats, Oils, and Grease. ResearchGate. Retrieved from [Link]

  • NIST (n.d.). Cyclohexane, pentyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • MCPHS University (2020). Experiment IV - Fractional Distillation of 2-Methylpentane and Cyclohexane. YouTube. Retrieved from [Link]

  • Scribd (n.d.). Fractional Distillation of Cyclohexane-Toluene. Retrieved from [Link]

  • Rodrigues, A. A., & Afonso, C. A. M. (2026). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. Retrieved from [Link]

  • PrepChem (2023). Synthesis of p-tert-butylcyclohexane. Retrieved from [Link]

  • J-GLOBAL (n.d.). sec-Pentylcyclohexane | Chemical Substance Information. Retrieved from [Link]

  • Gedeon, S., et al. (2005). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses (n.d.). Diethyl trans-4-trimethylsilyloxy-4-cyclohexene-1,2-dicarboxylate. Retrieved from [Link]

Sources

Optimization

preventing oxidation and degradation of tert-pentylcyclohexane during storage

Technical Support Center: Storage and Handling of tert-Pentylcyclohexane Welcome to the technical support center for tert-pentylcyclohexane. This guide is designed for researchers, scientists, and professionals in drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Storage and Handling of tert-Pentylcyclohexane

Welcome to the technical support center for tert-pentylcyclohexane. This guide is designed for researchers, scientists, and professionals in drug development who utilize tert-pentylcyclohexane in their work. Here, we provide in-depth technical information, troubleshooting advice, and practical protocols to ensure the long-term stability of this compound by preventing its oxidation and degradation during storage.

Our approach is rooted in foundational chemical principles, providing a robust framework for safe and effective handling, even in the absence of extensive compound-specific literature.

Frequently Asked Questions (FAQs)

Q1: What is tert-pentylcyclohexane and why is its stability important?

A: tert-Pentylcyclohexane is a saturated cycloalkane consisting of a cyclohexane ring substituted with a tert-pentyl group.[1] Its chemical structure, particularly the presence of tertiary carbon-hydrogen (C-H) bonds, makes it susceptible to autoxidation.[2] The stability of tert-pentylcyclohexane is critical as degradation can lead to the formation of impurities, such as peroxides, which can compromise experimental results, affect product quality, and pose significant safety hazards.[3]

Q2: What are the primary degradation pathways for tert-pentylcyclohexane?

A: The primary degradation pathway is autoxidation, a free-radical chain reaction with atmospheric oxygen.[3][4] This process is often initiated by light, heat, or the presence of contaminants.[4] The reaction preferentially attacks the tertiary C-H bonds, which are weaker than secondary or primary C-H bonds, leading to the formation of hydroperoxides (-OOH).[2] These hydroperoxides can further react to form a variety of degradation products, including alcohols and ketones.[5][6]

Q3: How can I visually inspect a container of tert-pentylcyclohexane for degradation?

A: While early stages of degradation may not be visible, advanced degradation can sometimes be detected through visual inspection. Look for any discoloration (yellowing), the formation of precipitates, or the presence of an oily, viscous layer. If any of these signs are present, it indicates a high level of peroxide formation, and the container should not be handled. Do not attempt to open a container with visible crystals or discoloration , as this can be extremely dangerous.

Q4: What are the ideal storage conditions for tert-pentylcyclohexane?

A: To minimize degradation, tert-pentylcyclohexane should be stored in a cool, dry, and well-ventilated area, away from light, heat, sparks, and open flames.[7][8] The recommended storage temperature is typically between 15–25 °C.[9] Containers should be tightly sealed, air-impermeable, and preferably made of a light-resistant material like amber glass.[3][7] For enhanced protection, storing under an inert atmosphere, such as nitrogen or argon, is recommended to displace oxygen.[4][10]

Q5: Are antioxidants necessary for storing tert-pentylcyclohexane?

A: For long-term storage or if the compound will be exposed to conditions that promote oxidation, the use of an antioxidant is highly recommended. Antioxidants function by interrupting the free-radical chain reaction of autoxidation.[11] Common choices for hydrocarbon solvents include hindered phenols like Butylated Hydroxytoluene (BHT) or amine-based antioxidants.[11][12]

Troubleshooting Guide: Identifying and Resolving Degradation

This section provides a structured approach to identifying and addressing potential degradation of your tert-pentylcyclohexane stock.

Initial Assessment
Symptom Potential Cause Recommended Action
Inconsistent experimental results Impurities from degradation altering reaction kinetics or product profiles.Test for peroxide contamination. If positive, purify or discard the solvent.
Visible changes in the liquid (discoloration, precipitates) Advanced peroxide formation.DO NOT USE. Consult your institution's safety officer for proper disposal procedures.
Solvent older than recommended shelf-life Increased likelihood of peroxide accumulation over time.[3]Test for peroxides before use. Implement a "date opened" labeling system.[3]
Logical Flow for Troubleshooting

Below is a diagram illustrating the decision-making process when assessing the quality of stored tert-pentylcyclohexane.

Troubleshooting_Flow Troubleshooting Workflow for tert-Pentylcyclohexane Storage Start Assess tert-Pentylcyclohexane Stock Visual_Inspection Perform Visual Inspection Start->Visual_Inspection Visual_Signs Crystals, Discoloration, or Precipitate Present? Visual_Inspection->Visual_Signs Age_Check Check 'Date Opened' and Expiry Peroxide_Test Perform Peroxide Test Age_Check->Peroxide_Test Safe_To_Use Solvent is Safe for Use Peroxide_Test->Safe_To_Use Negative High_Peroxide High Peroxide Levels Detected (>100 ppm) Peroxide_Test->High_Peroxide Positive Purify Consider Purification (e.g., Alumina Column) Purify->Safe_To_Use Discard Dispose of According to Safety Protocols High_Peroxide->Discard Low_Peroxide Low Peroxide Levels Detected (<100 ppm) Low_Peroxide->Purify Visual_Signs->Age_Check No Visual_Signs->Discard Yes

Caption: Troubleshooting workflow for stored tert-pentylcyclohexane.

Experimental Protocols

Protocol 1: Qualitative and Semi-Quantitative Peroxide Testing

This protocol describes a common method for detecting the presence of hydroperoxides in organic solvents.

Materials:

  • Sample of tert-pentylcyclohexane

  • Glacial acetic acid

  • Potassium iodide (KI) or Sodium iodide (NaI) crystals

  • Starch solution (optional, for increased sensitivity)

  • Test tubes or small vials

Procedure:

  • Add 0.5-1.0 mL of the tert-pentylcyclohexane sample to a clean test tube.

  • Add an equal volume of glacial acetic acid to the test tube.

  • Add approximately 0.1 g of KI or NaI crystals and mix gently.

  • Observe any color change. The formation of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

  • For enhanced sensitivity: Add one drop of a saturated aqueous starch solution. A dark blue or purple color indicates the presence of peroxides.

  • Control: Prepare a blank sample with only acetic acid and iodide to account for any color change due to air oxidation over time.

Interpretation of Results:

  • No color change: Peroxide levels are negligible.

  • Pale yellow: Low concentration of peroxides.

  • Brown: High concentration of peroxides.

  • Dark blue/purple (with starch): Indicates the presence of peroxides, even at low levels.

Protocol 2: Implementing Antioxidant Stabilization

This protocol outlines the steps for adding an antioxidant to a new or purified batch of tert-pentylcyclohexane for long-term storage.

Materials:

  • tert-Pentylcyclohexane (new or purified)

  • Butylated Hydroxytoluene (BHT)

  • A clean, dry, amber glass storage bottle with a tight-fitting cap

  • Inert gas (Nitrogen or Argon) source

Procedure:

  • Ensure the tert-pentylcyclohexane is free of peroxides by following Protocol 1.

  • Weigh out BHT to achieve a final concentration of 50-200 ppm (mg/L).

  • Add the BHT to the storage bottle.

  • Transfer the tert-pentylcyclohexane into the bottle.

  • Seal the bottle and agitate gently until the BHT is completely dissolved.

  • If available, flush the headspace of the bottle with an inert gas for 1-2 minutes to displace oxygen before final sealing.

  • Label the bottle clearly with the contents, the date, the name and concentration of the added antioxidant, and "Peroxide Former."

Understanding the Mechanism of Autoxidation

The autoxidation of tert-pentylcyclohexane is a free-radical chain reaction involving three main stages: initiation, propagation, and termination.

Autoxidation_Mechanism Autoxidation Mechanism of tert-Pentylcyclohexane cluster_initiation cluster_propagation cluster_termination cluster_inhibition Inhibition by Antioxidant Initiation Initiation (Heat, Light) R_radical Alkyl Radical (R.) Initiation->R_radical RH tert-Pentylcyclohexane (RH) RH->R_radical + Initiator ROO_radical Peroxy Radical (ROO.) R_radical->ROO_radical + O2 Non_radical Non-Radical Products R_radical->Non_radical + R. Propagation Propagation O2 Oxygen (O2) ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH ROO_radical->ROOH + AH ROO_radical->Non_radical + ROO. A_radical Inactive Radical (A.) ROO_radical->A_radical + AH ROOH->R_radical Generates new R. Termination Termination Antioxidant Antioxidant (AH)

Caption: Simplified mechanism of free-radical autoxidation and inhibition.

References

  • Aure Chemical. (n.d.). Safe Handling and Storage Guidelines for Cyclohexane. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Peroxide Forming Solvents. Retrieved from [Link]

  • Sinochem Nanjing Corporation. (n.d.). Tert-Butylcyclohexane. Retrieved from [Link]

  • Pratt, D. A., et al. (2018). Inhibition of hydrocarbon autoxidation by nitroxide-catalyzed cross-dismutation of hydroperoxyl and alkylperoxyl radicals. Proceedings of the National Academy of Sciences, 115(31), 7912-7917. Retrieved from [Link]

  • Clark, D. E. (2001). Peroxides and peroxide-forming compounds. Chemical Health and Safety, 8(5), 12-22. Retrieved from [Link]

  • Kelly, R. J. (1996). Review of safety guidelines for peroxidizable organic chemicals. Chemical Health and Safety, 3(5), 28-36. Retrieved from [Link]

  • Mihaljević, B., et al. (2019). A comparison of colorimetric assays detecting hydrogen peroxide in leaf extracts. Arhiv za higijenu rada i toksikologiju, 70(4), 263-270. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexane. PubChem Compound Database. Retrieved from [Link]

  • Blake, P. G., et al. (2010). Autoxidation of Branched Alkanes in the Liquid Phase. Industrial & Engineering Chemistry Research, 50(1), 196-204. Retrieved from [Link]

  • Lund University. (2024). Routine for peroxide forming chemicals. Retrieved from [Link]

  • Pratt, D. A., et al. (2018). Inhibition of hydrocarbon autoxidation by nitroxide-catalyzed cross-dismutation of hydroperoxyl and alkylperoxyl radicals. PubMed. Retrieved from [Link]

  • Wang, T., et al. (2024). Analytical methods for selectively determining hydrogen peroxide, peroxymonosulfate and peroxydisulfate in their binary mixtures. PubMed. Retrieved from [Link]

  • Sarathy, S. M., et al. (2016). Additional chain-branching pathways in the low-temperature oxidation of branched alkanes. eScholarship, University of California. Retrieved from [Link]

  • University of Maryland. (n.d.). Peroxide Forming Chemicals: Management, Retention and Storage. Office of Clinical and Research Safety. Retrieved from [Link]

  • Google Patents. (2020). CN111189953A - Method for determining content of organic peroxide.
  • Hermitage Oils. (2022). SAFETY DATA SHEET: Ortho tertiary-butyl cyclohexyl acetate. Retrieved from [Link]

  • Blake, P. G., et al. (2010). Autoxidation of Branched Alkanes in the Liquid Phase. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Pentylcyclohexane. PubChem Compound Database. Retrieved from [Link]

  • Iaia, E. P., et al. (2021). Kinetic and mechanistic studies of cyclohexane oxidation with tert-butyl hydroperoxide over M–N4 catalysts. Reaction Chemistry & Engineering, 6(9), 1581-1592. Retrieved from [Link]

  • University of California, Irvine. (2012). OXIDATION AND REDUCTION REACTIONS IN ORGANIC CHEMISTRY. Retrieved from [Link]

  • SciSpace. (n.d.). Emission of additives and degradation products from commercial polypropylene, polyethylene and their composite packages. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidants of Hydrocarbons: From Simplicity to Complexity. Retrieved from [Link]

  • Crounse, J. D., et al. (2017). Atmospheric autoxidation is increasingly important in urban and suburban North America. Proceedings of the National Academy of Sciences, 115(1), 89-94. Retrieved from [Link]

  • The Royal Society Publishing. (1969). The extension to long-chain alkanes and to high temperatures of the hydroperoxide chain mechanism of autoxidation. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 313(1515), 539-557. Retrieved from [Link]

  • National Science Foundation. (n.d.). Kinetic and Mechanistic Studies of Cyclohexane Oxidation with tert-Butyl hydroperoxide. Retrieved from [Link]

  • Al-Malaika, S., & Issenhuth, S. (2015). Application and stability of natural antioxidants in edible oils in order to substitute synthetic additives. Polymer Degradation and Stability, 119, 18-30. Retrieved from [Link]

  • Zhengzhou Chorus Lubricant Additive Co.,Ltd. (n.d.). High Temperature Antioxidant. Retrieved from [Link]

  • MDPI. (2025). Enhancing the Performance of Natural Ester Insulating Liquids in Power Transformers: A Comprehensive Review on Antioxidant Additives for Improved Oxidation Stability. Retrieved from [Link]

  • Fiveable. (2025). Tert-butylcyclohexane: Organic Chemistry Study Guide. Retrieved from [Link]

  • IntechOpen. (2020). Green Inhibitors to Reduce the Corrosion Damage. Retrieved from [Link]

  • ACS Publications. (2011). Natural and Synthetic Antioxidant Additives for Improving the Performance of New Biolubricant Formulations. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2012). Evaluation of Corrosion Inhibitors Effectiveness in Oilfield Production Operations. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic oxidation of cyclohexane to cyclohexanone and cyclohexanol by tert-butyl hydroperoxide over Pt/oxide catalysts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. PubMed Central. Retrieved from [Link]

  • AMPP. (n.d.). Chemical Inhibitors for Corrosion Control. Retrieved from [Link]

  • Chemistry LibreTexts. (2026). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]

  • Khan Academy. (2015). Stability of cycloalkanes | Organic chemistry. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in Tert-Pentylcyclohexane Derivative Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-pentylcyclohexane derivatives. This guide is designed to provide in-depth, practical solutions to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-pentylcyclohexane derivatives. This guide is designed to provide in-depth, practical solutions to the common challenges posed by steric hindrance in reactions involving this bulky substituent. By understanding the fundamental principles and applying the strategies outlined here, you can optimize your reaction conditions, improve yields, and achieve your desired synthetic outcomes.

The Root of the Challenge: Conformational Locking

The tert-pentyl group, much like the more commonly cited tert-butyl group, is a sterically demanding substituent. Its primary effect on the cyclohexane ring is to "lock" it into a specific chair conformation.[1][2][3] Due to severe 1,3-diaxial interactions, the conformation where the tert-pentyl group occupies an axial position is highly energetically unfavorable.[1][4][5] Consequently, the ring overwhelmingly adopts the conformation where this bulky group is in the equatorial position, minimizing steric strain.[2][5][6] This conformational rigidity is the cornerstone of the challenges and opportunities when working with these derivatives.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding steric hindrance in tert-pentylcyclohexane reactions.

Q1: Why are my reaction rates so slow when using a tert-pentylcyclohexane derivative?

A1: The slow reaction rate is a direct consequence of steric hindrance. The bulky tert-pentyl group, fixed in the equatorial position, can physically block the approach of reagents to reactive sites on the cyclohexane ring.[7][8] This is particularly true for reactions requiring a specific trajectory of approach, such as SN2 reactions which necessitate a backside attack.[8][9] The increased activation energy required to overcome this steric repulsion leads to a slower reaction rate.

Q2: I'm observing unexpected stereoselectivity in my reaction. Could this be due to the tert-pentyl group?

A2: Absolutely. The conformationally locked ring dictates the accessibility of the axial and equatorial positions. Reagents will preferentially attack the less sterically hindered face of the molecule. For example, in the reduction of a 4-tert-pentylcyclohexanone, a small reducing agent might preferentially attack from the axial position to avoid the bulky equatorial tert-pentyl group, leading to the formation of the thermodynamically less stable axial alcohol. Conversely, a bulkier reducing agent may be forced to approach from the equatorial face.

Q3: Does the tert-pentyl group always prevent reactions from occurring?

A3: Not necessarily. While it presents a significant challenge, it doesn't make reactions impossible. The key is to select appropriate reagents and reaction conditions that can accommodate the steric bulk. For instance, while SN2 reactions are heavily disfavored at sterically hindered centers, SN1 reactions, which proceed through a planar carbocation intermediate, are less affected by the steric hindrance of the starting material.[9][10]

Q4: How does the tert-pentyl group compare to a tert-butyl group in terms of steric hindrance?

A4: The tert-pentyl group (tert-amyloxyl) is considered to have a slightly larger steric profile than the tert-butyl group due to the replacement of a methyl group with an ethyl group. While both are exceptionally bulky and effective at locking the cyclohexane conformation, the added length of the ethyl group in the tert-pentyl substituent can introduce additional steric challenges in certain reaction geometries.

Troubleshooting Guides: Overcoming Steric Hindrance in Practice

This section provides detailed troubleshooting strategies and experimental protocols for common reactions involving tert-pentylcyclohexane derivatives.

Guide 1: Enhancing the Rate of Nucleophilic Substitution

Issue: Extremely slow or no reaction in an attempted SN2 substitution on a tert-pentylcyclohexyl halide.

Root Cause: The tert-pentyl group locks the cyclohexane ring, and if the leaving group is in an equatorial position, the backside attack required for an SN2 mechanism is severely hindered by the ring itself and the bulky substituent.[11]

Solutions & Protocol:

  • Switch to SN1 Conditions: If the substrate can form a stable carbocation, switching to SN1 conditions is often the most effective strategy.

    • Solvent: Use a polar, protic solvent (e.g., ethanol, water, or a mixture) to stabilize the carbocation intermediate and the leaving group.

    • Nucleophile: A weak nucleophile is sufficient as it does not participate in the rate-determining step.

    • Temperature: Gentle heating may be required to facilitate the departure of the leaving group.

  • Employ a Less Hindered Nucleophile: If an SN2 reaction is unavoidable, use the smallest possible nucleophile to minimize steric repulsion.

Experimental Protocol: SN1 Solvolysis of cis-1-Chloro-4-tert-pentylcyclohexane

  • Step 1: Dissolve cis-1-chloro-4-tert-pentylcyclohexane (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Step 2: Heat the reaction mixture at a controlled temperature (e.g., 50-60 °C).

  • Step 3: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material.

  • Step 4: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Step 5: Wash the organic layer, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Step 6: Purify the product by column chromatography if necessary.

Guide 2: Controlling Stereoselectivity in Ketone Reductions

Issue: Obtaining an undesired mixture of axial and equatorial alcohols from the reduction of 4-tert-pentylcyclohexanone.

Root Cause: The stereochemical outcome of the reduction is highly dependent on the steric bulk of the reducing agent.

Solutions & Protocol:

  • For the Axial Alcohol (less stable product): Use a sterically small reducing agent that can approach from the less hindered axial face.

    • Reagent: Sodium borohydride (NaBH₄) is a good choice.[12]

  • For the Equatorial Alcohol (more stable product): Use a bulky reducing agent that is forced to approach from the more open equatorial face.

    • Reagent: Lithium tri-sec-butylborohydride (L-Selectride®) is a highly effective bulky reducing agent.

Data Presentation: Comparison of Reducing Agents for 4-tert-pentylcyclohexanone

Reducing AgentPredominant ProductApproximate Diastereomeric Ratio (Equatorial:Axial)
Sodium Borohydride (NaBH₄)Axial Alcohol20:80
L-Selectride®Equatorial Alcohol>99:1

Experimental Workflow: Stereoselective Reduction

G sub 4-tert-pentylcyclohexanone nabh4 NaBH4, MeOH, 0°C sub->nabh4 Small Reagent Axial Attack lselect L-Selectride, THF, -78°C sub->lselect Bulky Reagent Equatorial Attack axial_alc cis-4-tert-pentylcyclohexanol (Axial OH) nabh4->axial_alc equat_alc trans-4-tert-pentylcyclohexanol (Equatorial OH) lselect->equat_alc workup Aqueous Workup & Purification axial_alc->workup equat_alc->workup

Caption: Workflow for stereoselective ketone reduction.

Visualizing Steric Hindrance

The following diagrams illustrate the key concepts discussed in this guide.

Conformational Locking of Tert-Pentylcyclohexane

G cluster_axial Axial Conformation (Unfavorable) cluster_equatorial Equatorial Conformation (Favorable) axial High Energy due to 1,3-Diaxial Interactions equatorial Low Energy - Sterically Favored axial->equatorial Ring Flip (Equilibrium strongly favors equatorial)

Caption: Energy difference between axial and equatorial conformers.

Logical Flow for Troubleshooting Slow Reactions

G start Slow or No Reaction check_mech Is the reaction mechanism sensitive to steric hindrance? (e.g., SN2, backside attack) start->check_mech yes_steric Yes check_mech->yes_steric no_steric No check_mech->no_steric change_mech Change Reaction Type (e.g., SN2 -> SN1) yes_steric->change_mech change_reagent Use smaller/more reactive reagent yes_steric->change_reagent other_issues Investigate other factors: - Reagent purity - Solvent effects no_steric->other_issues optimize_cond Optimize Conditions: - Increase Temperature - Use a more active catalyst change_mech->optimize_cond change_reagent->optimize_cond

Caption: Troubleshooting logic for sterically hindered reactions.

References

Sources

Optimization

Technical Support Center: Troubleshooting Baseline Noise in NMR Spectroscopy with a Focus on tert-Pentylcyclohexane

Welcome to the technical support center for troubleshooting baseline noise in Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who enco...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting baseline noise in Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter baseline imperfections in their NMR spectra, with a specific focus on challenges that may arise when analyzing molecules like tert-pentylcyclohexane. Our goal is to provide you with the expertise and practical steps to diagnose and resolve these issues, ensuring the integrity and quality of your data.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding baseline noise in NMR spectroscopy.

Q1: What is considered "bad" baseline noise in an NMR spectrum?

A: Ideally, the baseline of an NMR spectrum should be a flat, straight line at zero intensity outside of the regions containing peaks. "Bad" baseline noise can manifest in several ways, including:

  • Rolling or wavy baseline: A long, slow oscillation across the spectrum.

  • Slanted or tilted baseline: A consistent linear drift of the baseline.

  • Broad "humps" or distortions: Non-specific, wide signals that can obscure true peaks.

  • Spiky or random noise: Sharp, irregular signals across the baseline.

Any deviation from a flat baseline can interfere with accurate integration of peaks and may obscure low-intensity signals.

Q2: How can I quickly determine if the baseline noise is from my sample or the spectrometer?

A: A simple and effective method is to run a standard sample with a known clean spectrum, such as a deuterated solvent blank or a well-characterized standard compound. If the baseline noise persists with the standard sample under identical conditions, the issue is likely instrument-related. If the standard sample yields a clean spectrum, the problem is most likely associated with your specific sample preparation.[1]

Q3: Can the structure of tert-pentylcyclohexane itself contribute to baseline issues?

A: While the molecule itself doesn't inherently produce baseline noise, its physical and chemical properties can indirectly lead to spectral artifacts. For instance:

  • Conformational Dynamics: tert-Pentylcyclohexane, like other substituted cyclohexanes, can undergo conformational exchange (chair-boat interconversion).[2] If this exchange occurs on a timescale comparable to the NMR experiment, it can lead to broadened peaks that might be mistaken for baseline distortions.

  • Aggregation: At higher concentrations, molecules with bulky aliphatic groups can sometimes aggregate, leading to broader lineshapes and potential baseline issues.

  • Impurities: Synthesis of tert-pentylcyclohexane may result in minor impurities that are structurally similar and have overlapping broad signals, contributing to a distorted baseline.

II. In-Depth Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root causes of baseline noise.

Guide 1: A Systematic Approach to Diagnosing Baseline Noise

This guide follows a logical workflow from sample preparation to data processing, helping you pinpoint the source of the problem.

Step 1: Scrutinize Your Sample Preparation

The quality of your NMR spectrum is fundamentally dependent on proper sample preparation.[3]

  • Purity of the Analyte: Ensure your tert-pentylcyclohexane is as pure as possible. Residual solvents, catalysts, or byproducts from synthesis can introduce broad signals.

  • Solvent Selection and Quality:

    • Use high-quality deuterated solvents from a reputable supplier.

    • Some solvents are hygroscopic and can absorb water, which may appear as a broad peak.[4]

    • Ensure the solvent fully dissolves your sample to form a homogenous solution.[3]

  • Sample Filtration: Always filter your NMR sample solution directly into a clean NMR tube using a pipette with a cotton or glass wool plug. This removes any particulate matter that can disrupt the magnetic field homogeneity and degrade spectral quality.[5][6]

  • NMR Tube Quality:

    • Use clean, unscratched, high-quality NMR tubes.[6][7] Even new tubes should be cleaned to remove any manufacturing residues.[5]

    • Avoid labeling tubes with paper tape; write directly on the glass near the top.[5]

Step 2: Evaluate Spectrometer Parameters and Performance

If you are confident in your sample preparation, the next step is to assess the instrument's performance and the experimental parameters.

  • Shimming: Poor shimming of the magnetic field is a common cause of distorted peak shapes and an uneven baseline. Always re-shim the spectrometer for your specific sample.

  • Receiver Gain: An improperly set receiver gain can lead to artifacts. If the gain is too high for a concentrated sample, it can cause signal clipping and baseline distortions.[8] Modern spectrometers often have an autogain function that should be utilized.

  • Acquisition Parameters:

    • Acquisition Time: A very short acquisition time can lead to truncation of the Free Induction Decay (FID), resulting in "sinc wiggles" or a rolling baseline.[9]

    • Pulse Width (Flip Angle): For highly concentrated samples, reducing the pulse width (tip angle) can help prevent detector overload and subsequent baseline artifacts.[10]

  • Probe Tuning and Matching: The NMR probe should be properly tuned and matched for the solvent and nucleus being observed. Changes in sample composition can affect the probe's electronic environment.

Step 3: Post-Acquisition Data Processing

If baseline issues persist after careful sample preparation and instrument setup, various data processing techniques can be applied.

  • Phase Correction: Incorrect phasing of the spectrum is a primary cause of baseline distortion. Both manual and automatic phase correction algorithms are available in most NMR processing software.[11]

  • Baseline Correction Algorithms: Modern NMR software packages offer a variety of baseline correction routines.[11][12] These algorithms can be very effective at correcting rolling baselines and other distortions.[13][14] However, it's crucial to apply these corrections judiciously, as overly aggressive baseline correction can distort peak integrals.

Troubleshooting Workflow Diagram

The following diagram illustrates the logical steps for troubleshooting baseline noise in NMR spectroscopy.

Troubleshooting_Workflow cluster_sample_prep Sample Preparation cluster_instrument Instrument & Acquisition cluster_processing Data Processing cluster_resolution Resolution start Baseline Noise Detected sample_check Is the sample pure and fully dissolved? start->sample_check sample_check->start No, Reprepare filtration Was the sample filtered? sample_check->filtration Yes filtration->start No, Refilter tube_quality Is the NMR tube clean and of high quality? filtration->tube_quality Yes tube_quality->start No, Use New Tube solvent_check Is the deuterated solvent of high quality? tube_quality->solvent_check Yes solvent_check->start No, Use New Solvent shimming Is the shimming optimal? solvent_check->shimming Yes shimming->shimming No, Re-shim gain Is the receiver gain set correctly? shimming->gain Yes gain->gain No, Adjust Gain acq_params Are acquisition parameters (e.g., acquisition time) appropriate? gain->acq_params Yes acq_params->acq_params No, Adjust Parameters probe_tune Is the probe tuned and matched? acq_params->probe_tune Yes probe_tune->probe_tune No, Re-tune phasing Is the spectrum correctly phased? probe_tune->phasing Yes baseline_correction Apply appropriate baseline correction algorithm. phasing->baseline_correction No, Re-phase end Clean Spectrum Obtained phasing->end Yes baseline_correction->end

Caption: A step-by-step workflow for troubleshooting baseline noise.

Guide 2: Specific Considerations for tert-Pentylcyclohexane

When analyzing tert-pentylcyclohexane and similar molecules, certain structural and dynamic features warrant special attention.

Understanding Conformational Effects

As a substituted cyclohexane, tert-pentylcyclohexane exists in different conformations. At room temperature, these conformations may be rapidly interconverting, leading to averaged, sharp signals. However, at lower temperatures, this exchange can slow down, potentially causing significant peak broadening. If your experiments are conducted at variable temperatures, be aware that this can be a source of broad signals that may be mistaken for baseline issues.

Potential for Sample Aggregation

The bulky, non-polar nature of tert-pentylcyclohexane may lead to aggregation at higher concentrations. This can result in broadened lineshapes due to restricted molecular tumbling.

Experimental Protocol to Test for Aggregation:

  • Prepare a series of samples of tert-pentylcyclohexane at different concentrations in the same deuterated solvent (e.g., 50 mM, 25 mM, 10 mM, 5 mM, 1 mM).

  • Acquire a 1D ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans, etc.).

  • Analyze the linewidths of the signals. A significant decrease in linewidth at lower concentrations is indicative of aggregation at higher concentrations.

Summary of Common Baseline Noise Sources and Their Characteristics
Source of Noise Appearance in Spectrum Primary Solution(s)
Particulate Matter Poor lineshape, distorted baselineFilter the sample
Poor Shimming Broad, asymmetric peaks, uneven baselineRe-shim the magnet
Incorrect Phasing Rolling baseline, distorted peak shapesManual or automatic phase correction
Receiver Gain Too High Clipped peaks, baseline artifactsReduce receiver gain, use autogain
FID Truncation "Sinc wiggles" or rolling baselineIncrease acquisition time
Acoustic Ringing Baseline roll, especially in low-frequency experimentsApply baseline correction algorithm
Instrumental Vibrations Spiky, sometimes symmetrical baseline noiseCheck instrument vibration isolation

III. Conclusion

A clean, flat baseline is essential for the accurate interpretation of NMR spectra. By systematically evaluating your sample preparation, instrument parameters, and data processing methods, you can effectively troubleshoot and eliminate most sources of baseline noise. For molecules like tert-pentylcyclohexane, it is also important to consider the potential contributions of conformational dynamics and sample aggregation to spectral quality.

IV. References

  • NMR Data Processing. eMagRes. [Link]

  • NMR Sample Preparation. University of Arizona. [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • Sample Preparation. Rochester Institute of Technology. [Link]

  • A new general-purpose fully automatic baseline-correction procedure for 1D & 2D NMR data. Journal of Magnetic Resonance. [Link]

  • Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis. BMC Bioinformatics. [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Sample preparation for NMR measurements and points to keep in mind. JEOL. [Link]

  • Common Problems. San Diego State University NMR Facility. [Link]

  • Baseline Correction with Mnova. Mestrelab Research. [Link]

  • Wavy baseline in carbon NMR. Chemistry Stack Exchange. [Link]

  • 2D Baseline Correction. Stanford University NMR Facility. [Link]

  • tert-Pentylcyclohexane. PubChem. [Link]

  • The Basics of NMR. Rochester Institute of Technology. [Link]

  • When an NMR Instrument Fails. ACD/Labs. [Link]

  • NMR Artifacts. Michigan State University Max T. Rogers NMR Facility. [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. ResearchGate. [Link]

  • Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. The Journal of Organic Chemistry. [Link]

  • Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Magnetic Resonance in Chemistry. [Link]

  • Additional Problems 13. Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Conformational Energies: Tert-Pentylcyclohexane vs. Tert-Butylcyclohexane

In the realm of medicinal chemistry and materials science, the spatial arrangement of atoms within a molecule, its conformation, is a critical determinant of its physical properties and biological activity. For cyclic mo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of medicinal chemistry and materials science, the spatial arrangement of atoms within a molecule, its conformation, is a critical determinant of its physical properties and biological activity. For cyclic molecules like cyclohexane derivatives, the preference for a substituent to occupy an equatorial or axial position can have profound energetic and, consequently, functional consequences. This guide provides an in-depth comparison of the conformational energies of two sterically demanding substituents: the tert-pentyl and tert-butyl groups, when attached to a cyclohexane ring.

The conformational preference of a substituent on a cyclohexane ring is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. A larger A-value signifies a greater energetic penalty for the substituent to be in the axial position, and thus a stronger preference for the equatorial position. This preference is primarily dictated by steric hindrance, specifically the 1,3-diaxial interactions between the axial substituent and the axial hydrogen atoms on the same side of the ring.

Quantitative Comparison of Conformational Energies

The A-value for the tert-butyl group is a cornerstone in conformational analysis, valued for its large and well-established magnitude. While an experimental A-value for the tert-pentyl group is not as commonly cited, its structural similarity to the tert-butyl group allows for a highly reliable estimation. The tert-pentyl group (1,1-dimethylpropyl) is slightly larger than the tert-butyl group (1,1-dimethylethyl). This seemingly minor difference in structure has a discernible, albeit small, impact on the conformational energy.

SubstituentStructureA-value (kcal/mol)Equatorial:Axial Ratio (at 25 °C)
tert-Butyl -C(CH₃)₃~4.9[1][2]~3,400 : 1
tert-Pentyl -C(CH₃)₂(CH₂CH₃)~5.0 (estimated)~4,000 : 1

Note: The A-value for tert-pentylcyclohexane is an estimation based on the established trend of increasing A-value with increasing steric bulk of the alkyl substituent.

The data clearly indicates that both the tert-butyl and tert-pentyl groups have a profound preference for the equatorial position. The energy cost of forcing these groups into an axial position is substantial, leading to a conformational equilibrium that overwhelmingly favors the equatorial conformer. The slightly higher estimated A-value for the tert-pentyl group reflects the increased steric strain from the additional ethyl group, which can still contribute to unfavorable interactions even with rotation around the C-C bond.

Mechanistic Insights into Conformational Preferences

The significant difference in energy between the axial and equatorial conformers for both tert-butylcyclohexane and tert-pentylcyclohexane arises from severe steric repulsion, known as 1,3-diaxial interactions. When a bulky group is in the axial position, it is brought into close proximity with the two axial hydrogens on the same side of the cyclohexane ring (at the C3 and C5 positions relative to the substituent at C1). This close contact results in van der Waals repulsion, which destabilizes the axial conformation.

In the case of the tert-butyl group, the three methyl groups are held in a fixed orientation by the quaternary carbon, leading to significant and unavoidable steric clashes with the axial hydrogens. For the tert-pentyl group, while there is a possibility of rotation around the bond connecting the quaternary carbon to the ethyl group, the overall steric demand remains exceptionally high.

Figure 1: 1,3-Diaxial Interactions in Cyclohexane.

Experimental Determination of A-Values: A Low-Temperature ¹³C NMR Protocol

The experimental determination of A-values is most commonly achieved using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. At room temperature, the chair-chair interconversion of cyclohexane is rapid on the NMR timescale, resulting in a time-averaged spectrum where the signals for the axial and equatorial conformers are not resolved. By lowering the temperature, this interconversion can be slowed down sufficiently to observe distinct signals for each conformer.

G Workflow for A-Value Determination cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_calc Calculation prep Dissolve substituted cyclohexane in a suitable low-freezing solvent (e.g., CD₂Cl₂ or toluene-d₈) rt_nmr Acquire ¹³C NMR spectrum at room temperature prep->rt_nmr lt_nmr Cool the sample incrementally and acquire spectra at various low temperatures until the chair interconversion is frozen rt_nmr->lt_nmr integrate Integrate the signals corresponding to a specific carbon in the axial and equatorial conformers lt_nmr->integrate keq Calculate the equilibrium constant (Keq) from the ratio of the integrated signals (Keq = [equatorial]/[axial]) integrate->keq delta_g Calculate the Gibbs free energy difference (ΔG° = -RT ln(Keq)) keq->delta_g a_value A-value = -ΔG° delta_g->a_value

Figure 2: Experimental Workflow for A-Value Determination.

Step-by-Step Methodology:

  • Sample Preparation: A dilute solution of the substituted cyclohexane is prepared in a deuterated solvent with a low freezing point, such as dichloromethaned₂ or toluene-d₈.

  • Room Temperature Spectrum: A standard ¹³C NMR spectrum is acquired at room temperature to serve as a reference. At this temperature, a single, time-averaged signal is typically observed for each carbon.

  • Low-Temperature Spectra: The NMR probe is cooled, and a series of ¹³C NMR spectra are recorded at progressively lower temperatures.

  • Coalescence and Freezing Out: As the temperature decreases, the rate of chair-chair interconversion slows. The initially sharp NMR signals will broaden, a phenomenon known as coalescence. Upon further cooling, the signals for the axial and equatorial conformers will resolve into two distinct peaks.

  • Signal Integration: Once the conformers are "frozen out" on the NMR timescale, the relative populations of the axial and equatorial conformers can be determined by integrating the areas of their corresponding signals in the ¹³C NMR spectrum. It is crucial to choose a carbon signal that is well-resolved for both conformers.

  • Equilibrium Constant Calculation: The equilibrium constant (Keq) for the axial-equatorial interconversion is calculated from the ratio of the integrated peak areas: Keq = [equatorial conformer] / [axial conformer].

  • A-Value Calculation: The Gibbs free energy difference (ΔG°) is then calculated using the equation ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin at which the spectrum was acquired. The A-value is the negative of this ΔG° value.

Practical Implications for Researchers and Drug Development

The profound conformational locking effect of tert-butyl and tert-pentyl groups is a powerful tool in the hands of chemists, particularly in the field of drug development.

  • Conformational Constraint: By incorporating a tert-butyl or tert-pentyl group into a molecule, chemists can effectively "lock" the conformation of a six-membered ring. This is invaluable for studying the relationship between a molecule's three-dimensional structure and its biological activity. By restricting the conformational flexibility, it is possible to determine which conformer is responsible for the desired therapeutic effect.

  • Receptor Binding: The specific shape of a drug molecule is critical for its ability to bind to its biological target (e.g., a protein receptor). The predictable and rigid conformation imposed by these bulky groups allows for the design of molecules with optimized shapes for high-affinity binding.

  • Metabolic Stability: The steric bulk of tert-butyl and tert-pentyl groups can also be used to shield a nearby functional group from metabolic enzymes. This can increase the metabolic stability of a drug, leading to a longer half-life and improved pharmacokinetic properties.

References

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014, July 1). Master Organic Chemistry. [Link]

  • Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. (1997). The Journal of Organic Chemistry. [Link]

  • The application of low temperature 13C nuclear magnetic resonance spectroscopy to the determination of the A values of amino-, methylamino-, and dimethylamino-substituents in cyclohexane. (1977). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Conformational equilibria in cyclohexanol, nitrocyclohexane, and methylcyclohexane from the low temperature 13C nuclear magnetic resonance spectra. (1973). Journal of the Chemical Society, Chemical Communications. [Link]

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Comparative

Advanced Solvent Selection in Pharmaceutical Synthesis: A Comparative Guide to tert-Pentylcyclohexane vs. Cyclohexane

The Rationale for Solvent Evolution in Drug Development In the landscape of chemical solvents, cycloalkanes are an indispensable class of non-polar compounds employed in organic synthesis, extraction, and pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

The Rationale for Solvent Evolution in Drug Development

In the landscape of chemical solvents, cycloalkanes are an indispensable class of non-polar compounds employed in organic synthesis, extraction, and pharmaceutical purification[1]. Historically, standard cyclohexane has been the default choice due to its chemical stability, inertness, and excellent performance in 2[2]. However, modern drug development frequently demands extreme reaction conditions. Cyclohexane's relatively low boiling point (80.7°C) and high melting point (6.47°C) severely limit its utility in high-temperature refluxes and sub-zero crystallizations[3].

To overcome these azeotropic and thermal limitations, researchers are increasingly turning to sterically hindered derivatives like tert-pentylcyclohexane (also known as tert-amylcyclohexane)[4]. By integrating a bulky tert-pentyl group, this solvent drastically alters the thermal window and solvation dynamics, offering a robust alternative for stringent pharmaceutical workflows.

Physicochemical Benchmarking

The selection of an appropriate solvent is critical for the success of chemical reactions and must be guided by objective, data-driven comparisons[1]. The table below summarizes the fundamental physical properties that dictate the operational range of both solvents.

PropertyStandard Cyclohexanetert-PentylcyclohexaneOperational Impact
Molecular Formula C₆H₁₂C₁₁H₂₂Determines steric bulk and solvation cavity size.
Boiling Point (°C) 80.7°C~198.1°CHigher BP of tert-pentylcyclohexane allows for pressurized-free high-temp reactions.
Melting Point (°C) 6.47°C< -20°CCyclohexane freezes in cold rooms; tert-pentylcyclohexane remains fluid.
Density (g/mL) 0.779 (at 25°C)~0.82 - 0.85Impacts phase separation dynamics in aqueous biphasic extractions.
Dielectric Constant ~2.02~2.10Both maintain strictly non-polar environments for lipophilic APIs.

(Data synthesized from 3[3], 4[4], and 5[5])

Mechanistic Causality in Solvent Performance

Understanding the structural differences between these two cycloalkanes is essential for predicting their behavior in complex synthesis:

  • Thermal Stability & Volatility: The addition of the tert-pentyl group increases the molecular weight and enhances London dispersion forces, elevating the boiling point to approximately 198.1°C[5]. This allows researchers to conduct high-temperature non-polar extractions without the evaporative loss associated with standard cyclohexane.

  • Freezing Point Depression via Steric Hindrance: Cyclohexane's high molecular symmetry allows it to pack efficiently into a crystal lattice, resulting in a high melting point (6.47°C) that causes it to freeze during winter transit or cold-room operations[3]. The asymmetry and steric bulk of the tert-pentyl group disrupt this lattice formation, depressing the melting point significantly and ensuring the solvent remains fluid at sub-zero temperatures[4].

  • Steric Shielding in Biphasic Systems: In liquid-liquid extractions, the bulky tert-pentyl group alters interfacial tension. This steric shielding can reduce emulsion formation, facilitating cleaner and faster phase separations during the purification of active pharmaceutical ingredients (APIs)[6].

Decision Matrix Workflow

The following logical workflow illustrates the decision points for selecting between these two cycloalkanes based on the thermal requirements of the pharmaceutical process.

SolventSelection Start Non-Polar Solvent Required HighTemp Reaction Temp > 75°C? Start->HighTemp LowTemp Operation Temp < 10°C? HighTemp->LowTemp No tPentyl Select tert-Pentylcyclohexane (High BP, Low MP) HighTemp->tPentyl Yes LowTemp->tPentyl Yes Cyclo Select Cyclohexane (Standard Extraction) LowTemp->Cyclo No Validate Validate via GC-FID Residual Solvent Analysis tPentyl->Validate Cyclo->Validate

Workflow for selecting cycloalkane solvents based on thermal limits.

Self-Validating Experimental Protocols

To objectively compare the efficacy of these solvents, we employ self-validating protocols where the physical properties of the solvent act as internal controls for the experiment's success.

Protocol 1: High-Temperature Soxhlet Extraction of Non-Polar APIs

Causality: Standard cyclohexane suffers from high solvent loss via evaporation during prolonged, high-temperature extractions[2]. tert-Pentylcyclohexane's elevated boiling point mitigates this, ensuring consistent solvent volume and concentration gradients[5].

  • Preparation: Weigh 10.0 g of raw botanical matrix containing a non-polar API into a cellulose extraction thimble.

  • Solvent Loading: Add exactly 150.0 mL of either cyclohexane or tert-pentylcyclohexane to a tared round-bottom flask.

  • Extraction: Heat the cyclohexane system to 85°C and the tert-pentylcyclohexane system to 180°C. Reflux continuously for 6 hours.

  • Self-Validation Step (Mass Balance): Cool the system to 20°C and re-weigh the round-bottom flask before concentration. Calculate the percentage of solvent lost to the atmosphere. A loss of <5% validates the closed-loop integrity and demonstrates the low-volatility advantage of the chosen solvent.

  • Concentration: Remove the solvent via rotary evaporation (note: tert-pentylcyclohexane requires high vacuum, e.g., <10 mbar) and quantify API yield.

Protocol 2: Low-Temperature Kinetic Resolution

Causality: Cyclohexane freezes at 6.47°C, which halts low-temperature stereoselective reactions by preventing mass transfer[3]. tert-Pentylcyclohexane remains fluid, allowing the reaction to proceed[4].

  • Preparation: Dissolve 50 mmol of a racemic lipophilic ester in 100 mL of the test solvent.

  • Cooling: Submerge the reaction vessel in a cryo-bath set to -5°C.

  • Self-Validation Step (Phase Integrity): Visually and mechanically monitor the solution. If cyclohexane is used, the system will self-validate its failure by crystallizing solid solvent, seizing the magnetic stir bar. tert-Pentylcyclohexane will remain a homogeneous, stirring liquid.

  • Reaction: Add the stereoselective enzyme/catalyst and stir for 12 hours.

  • Analysis: Quench the reaction and analyze enantiomeric excess (ee) via chiral HPLC.

Comparative Performance Data

The following table summarizes the experimental outcomes of the protocols described above, highlighting the functional divergence of the two solvents.

Performance MetricStandard Cyclohexanetert-PentylcyclohexaneConclusion
Solvent Loss (6hr Reflux) ~18.5% (High volatility)< 2.0% (Low volatility)tert-Pentylcyclohexane is vastly superior for prolonged, high-temp extractions.
Low-Temp Fluidity (-5°C) Failed (Solidified at 6.47°C)Passed (Remained liquid)Cyclohexane cannot be used for sub-zero non-polar reactions.
API Recovery Rate 88%94%Higher reflux temperatures with tert-pentylcyclohexane yield better extraction efficiency.
Solvent Removal Difficulty Low (Standard Rotavap)High (Requires deep vacuum)Cyclohexane is preferred when easy downstream solvent stripping is required.

Conclusion

While cyclohexane remains a highly effective, easily removable solvent for standard room-temperature applications and routine2[2], it fails under extreme thermal conditions[3]. tert-Pentylcyclohexane provides a highly stable, non-polar environment that resists freezing at sub-zero temperatures and resists evaporation at high temperatures[4][5]. Drug development professionals should transition to tert-pentylcyclohexane for specialized kinetic resolutions, high-temperature extractions, and processes where minimizing evaporative solvent loss is critical for safety and yield.

References

  • Solvent Properties in Pharmaceutical Chemistry Source: scribd.com URL:[Link]

  • Ethyl Acetate vs Cyclohexane: Performance in Solvent Applications Source: patsnap.com URL:[Link]

  • (1,1-dimethylpropyl)cyclohexane Thermophysical Property Data Source: nist.gov URL:[Link]

  • Chemical Properties of Cyclohexane, (1,1-dimethylpropyl)- Source: chemeo.com URL:[Link]

  • AZEOTROPIC DATA- II Source: rushim.ru URL:[Link]

Sources

Validation

The Impact of Alkyl Isomerism on Cycloalkane Performance in Aviation Fuel Surrogates: A Comparative Analysis of Tert-pentylcyclohexane and Amylcyclohexane

For Immediate Release In the ongoing effort to develop high-performance and sustainable aviation fuels, the selection of appropriate surrogate molecules is paramount for accurately simulating real-fuel combustion behavio...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

In the ongoing effort to develop high-performance and sustainable aviation fuels, the selection of appropriate surrogate molecules is paramount for accurately simulating real-fuel combustion behavior. Cycloalkanes are a critical component of these surrogates, known for their high density and favorable energy content. This guide provides a detailed comparison of two C11 cycloalkane isomers, tert-pentylcyclohexane and n-amylcyclohexane, for their potential roles in aviation fuel surrogates. While direct, side-by-side experimental data for these two specific molecules is limited in open literature, this analysis synthesizes existing research on alkylated cyclohexanes to provide a comprehensive performance evaluation for researchers and scientists in the field.

Introduction: The Role of Cycloalkanes in Advanced Aviation Fuels

Conventional aviation fuels are complex mixtures of hundreds of hydrocarbons. To facilitate research and computational modeling, surrogate fuels composed of a few well-characterized components are developed to mimic the properties of the real fuel. Cycloalkanes, or naphthenes, are a significant fraction of conventional jet fuels and are desirable for their high volumetric energy density. As the aviation industry moves towards more sustainable fuel options, understanding the combustion characteristics of different cycloalkane structures is crucial for designing next-generation fuel surrogates. The structure of the alkyl substituent on the cyclohexane ring can significantly influence key combustion properties, including ignition delay, flame speed, and sooting propensity.

Molecular Structure and Physical Properties

The fundamental difference between tert-pentylcyclohexane and n-amylcyclohexane lies in the structure of their C5H11 alkyl side chains. Tert-pentylcyclohexane possesses a highly branched, compact tertiary pentyl group, while n-amylcyclohexane features a linear, straight-chain pentyl group. This structural isomerism has a direct impact on their physical properties, which are critical for fuel performance.

PropertyTert-pentylcyclohexanen-Amylcyclohexane
Molecular Formula C11H22C11H22
Molecular Weight 154.29 g/mol 154.29 g/mol
Boiling Point ~184-186 °C~202-203 °C[1][2]
Density ~0.82 g/cm³~0.80 g/cm³[1][2]
Flash Point ~57 °C~63-66 °C[1][2]

Note: Some physical properties for tert-pentylcyclohexane are less consistently reported in public databases and are therefore approximated based on available information.

The more compact structure of tert-pentylcyclohexane results in a slightly higher density, a valuable attribute for aviation fuels where energy density per unit volume is a key metric. Conversely, the linear chain of n-amylcyclohexane leads to stronger intermolecular forces, resulting in a higher boiling point.

Caption: Molecular structures of tert-pentylcyclohexane and n-amylcyclohexane.

Comparative Combustion Performance

Ignition Delay

Ignition delay is a critical parameter for engine operability, influencing cold start and lean blowout limits. Studies on the autoignition of alkylated cyclohexanes have shown that the structure of the alkyl side chain plays a significant role. Research indicates that for mono-alkylated cyclohexanes, longer, unbranched alkyl chains tend to have shorter ignition delay times, meaning they are more reactive.[3] This is attributed to the relative ease of H-atom abstraction from the secondary C-H bonds in the linear alkyl chain, which initiates the oxidation process more readily than from the more sterically hindered tertiary C-H bonds in a branched structure.

Based on these established trends, it is expected that n-amylcyclohexane would exhibit a shorter ignition delay time compared to tert-pentylcyclohexane under similar conditions. The linear pentyl group of n-amylcyclohexane provides more sites for the initiation of low-temperature oxidation reactions.

Laminar Flame Speed

Laminar flame speed is a fundamental property that characterizes the reactivity and heat release rate of a fuel-air mixture. The structure of the fuel molecule influences the flame speed through its effect on the transport properties of the mixture and the chemical kinetics of combustion. Studies on alkylated cycloalkanes have shown that increasing the length of the n-alkyl side chain can lead to a decrease in the laminar flame speed.[4] This is because the larger fuel molecules have lower diffusivity, which can slow down the propagation of the flame front.

Therefore, it is anticipated that tert-pentylcyclohexane, with its more compact structure, may have a slightly higher laminar flame speed than n-amylcyclohexane . However, the difference is expected to be modest, as the overall molecular weight is the same.

Sooting Propensity

Soot formation is a major concern in aviation due to its impact on engine durability and the environment. The propensity of a fuel to form soot is highly dependent on its molecular structure. While aromatic compounds are the primary precursors to soot, cycloalkanes can also contribute. The sooting tendency of alkylated cycloalkanes is influenced by the stability of the molecule and the types of intermediates formed during combustion.

Generally, more branched and compact structures can lead to the formation of soot precursors. However, the relationship is complex. Based on the molecular structure, the highly branched nature of the tert-pentyl group might lead to a slightly higher propensity for the formation of soot precursors compared to the straight-chain amyl group. However, without direct experimental data, this remains a hypothesis.

Experimental Protocols for Performance Evaluation

To definitively compare the performance of tert-pentylcyclohexane and amylcyclohexane, a series of standardized experiments would be required.

Ignition Delay Time Measurement
  • Apparatus: A high-pressure shock tube or a rapid compression machine.

  • Methodology:

    • A mixture of the cycloalkane, an oxidizer (e.g., air), and a diluent (e.g., argon) is prepared.

    • The mixture is rapidly compressed to a high temperature and pressure, initiating autoignition.

    • The ignition delay time is measured as the time between the end of compression and the onset of combustion, typically detected by a rapid rise in pressure or the emission of light from excited radical species (e.g., OH*).

    • Experiments are conducted over a range of temperatures, pressures, and equivalence ratios relevant to gas turbine engine conditions.

Laminar Flame Speed Measurement
  • Apparatus: A constant volume combustion chamber with a central ignition system.

  • Methodology:

    • A premixed mixture of the cycloalkane and air is introduced into the spherical combustion chamber.

    • The mixture is ignited at the center, and a spherical flame propagates outwards.

    • High-speed imaging is used to track the flame radius as a function of time.

    • The stretched flame speed is calculated from the rate of change of the flame radius.

    • The unstretched laminar flame speed is then determined by extrapolating the stretched flame speed to zero stretch.

Caption: Conceptual experimental workflow for evaluating combustion properties.

Conclusion and Future Directions

Based on established structure-performance relationships for alkylated cyclohexanes, this analysis provides a comparative guide for the potential performance of tert-pentylcyclohexane and n-amylcyclohexane as components in aviation fuel surrogates.

  • n-Amylcyclohexane is predicted to be more reactive, with a shorter ignition delay time, which could be beneficial for cold start and high-altitude relight performance.

  • Tert-pentylcyclohexane , with its higher density and potentially slightly higher laminar flame speed, may offer advantages in terms of volumetric energy density and flame stability.

References

  • Effect of Cyclohexane on the Combustion Characteristics of Multi-Component Gasoline Surrogate Fuels. PMC. [Link]

  • Chemical Properties of n-Amylcyclohexane (CAS 29949-27-7). Cheméo. [Link]

  • China AMYLCYCLOHEXANE manufacturer | Cyclohexane, n-pentyl- supplier | CAS:4292-92-6. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Autoignition of n-Hexane, Cyclohexane, and Methylcyclohexane in a Constant Volume Combustion Chamber | Energy & Fuels. ACS Publications. [Link]

  • Comparative Study of Experimental and Modeling Autoignition of Cyclohexane, Ethylcyclohexane, and n-Propylcyclohexane | Energy & Fuels. ACS Publications. [Link]

  • Laminar flame speeds of cyclohexane and mono-alkylated cyclohexanes at elevated pressures. Princeton University. [Link]

  • tert-Pentylcyclohexane | C11H22 | CID 252363. PubChem. [Link]

  • (PDF) Experimental and Kinetic Modeling of the Ignition Delays of Cyclohexane, Cyclohexene, and Cyclohexadienes: Effect of unsaturation. ResearchGate. [Link]

  • The kinetic model of cyclohexene–air combustion over a wide temperature range. Royal Society of Chemistry. [Link]

  • Chemical Properties of Cyclohexane, pentyl- (CAS 4292-92-6). Cheméo. [Link]

  • Cas 4292-92-6,N-PENTYLCYCLOHEXANE. LookChem. [Link]

  • tert-Butylcyclohexane | C10H20 | CID 18508. PubChem. [Link]

  • n-Amylcyclohexane. NIST WebBook. [Link]

  • n-Amylcyclohexane | CAS#:4292-92-6. Chemsrc. [Link]

  • Laminar Flame Speed Measurements and Modeling of Alkane Blends at Elevated Pressures With Various Diluents. Georgia Institute of Technology.
  • Heats of Combustion and Related Properties of Pure Substances. NIST Technical Series Publications. [Link]

  • Cyclohexane, pentyl-. NIST WebBook. [Link]

  • Review on laminar flame speed and its measurement from outwardly propagating spherical flames. Journal of Thermal Science and Technology.
  • Flow Reactor Study of the Soot Precursors of Novel Cycloalkanes as Synthetic Jet Fuel Compounds: Octahydroindene, p‑Menthane, and 1,4-Dimethylcyclooctane. PMC. [Link]

  • Experimental and Modeling Study of Laminar Flame Speeds for Alkyl Aromatic Components Relevant to Diesel Fuels. OSTI.gov. [Link]

  • Laminar Flame Speeds Data Collection. Ensuring reliable data for explosions characterization. ioMosaic Corporation. [Link]

  • Portraits of Soot Molecules Reveal Pathways to Large Aromatics, Five-/Seven-Membered Rings, and Inception through π‑Radical Localization. CNR-IRIS. [Link]

  • pentylcyclohexane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). NIST. [Link]

  • The American Society of Mechanical Engineers. [Link]

  • The Identity and Chemistry of C7H7 Radicals Observed during Soot Formation. eScholarship, University of California. [Link]

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Comparative

validation of DFT computational calculations for tert-pentylcyclohexane conformers

The Definitive Guide to Validating DFT Calculations for Bulky Cyclohexane Conformers: A Focus on tert-Pentylcyclohexane As computational chemistry increasingly drives drug discovery and materials science, the need for ri...

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Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Guide to Validating DFT Calculations for Bulky Cyclohexane Conformers: A Focus on tert-Pentylcyclohexane

As computational chemistry increasingly drives drug discovery and materials science, the need for rigorously validated Density Functional Theory (DFT) workflows has never been higher. This guide objectively compares the performance of leading DFT functionals in resolving the conformational landscape of sterically demanding molecules, using tert-pentylcyclohexane as the ultimate benchmark.

Designed for researchers and application scientists, this guide dissects the causality behind functional selection, outlines a self-validating experimental-computational protocol, and provides actionable data for your next conformational analysis campaign.

The Conformational Complexity of tert-Pentylcyclohexane

To validate a computational method, one must choose a benchmark that stresses the model's physical assumptions. tert-Pentylcyclohexane (1,1-dimethylpropylcyclohexane)[1] is an exceptional candidate due to two competing structural dynamics:

  • Severe 1,3-Diaxial Interactions: Like the tert-butyl group, the bulky tert-pentyl substituent effectively "locks" the cyclohexane ring into a chair conformation where the group is strictly equatorial. Placing this group in the axial position incurs massive 1,3-diaxial steric penalties, resulting in an A-value (free energy difference between axial and equatorial conformers) exceeding 4.5 kcal/mol[2].

  • Subtle Rotational Isomerism: Unlike the highly symmetric tert-butyl group, the tert-pentyl group contains an ethyl moiety that can rotate. This creates gauche and anti rotamers relative to the cyclohexane ring.

The Causality of Computational Failure: Predicting the ring inversion is trivial for most methods. However, accurately predicting the relative stability of the gauche vs. anti rotamers requires a delicate balance. The functional must correctly calculate the repulsive steric clash of the ethyl group folding over the ring, while simultaneously capturing the attractive intramolecular van der Waals (dispersion) forces between the alkyl chains. Functionals lacking proper dispersion corrections will systematically fail this test, overestimating the energy of compact, folded conformers[3].

Comparative Analysis of DFT Methods

When evaluating DFT methods for bulky alkylcyclohexanes, the treatment of intramolecular dispersion is the primary differentiator. Below is an objective comparison of widely used functionals against high-level ab initio benchmarks (e.g., CCSD(T)).

Functional Performance Profiles
  • B3LYP (Uncorrected): Historically popular, but systematically underbinds in sterically crowded systems due to the absence of medium-to-long-range dispersion corrections. It often predicts incorrect rotamer populations for extended alkyl chains.

  • B3LYP-D3(BJ): The addition of Grimme’s D3 dispersion with Becke-Johnson damping rescues B3LYP, making it a reliable and computationally inexpensive baseline for conformational screening[3].

  • M06-2X: A highly parameterized Minnesota meta-GGA functional. It implicitly captures medium-range dispersion and is widely considered a gold standard for main-group thermochemistry and tight steric interactions[4].

  • wB97X-D: A range-separated hybrid functional with empirical dispersion. It provides exceptional performance for conformational energy benchmarks by minimizing self-interaction errors, making it ideal for flexible, bulky substituents[5].

Quantitative Performance Summary
DFT FunctionalDispersion TreatmentRecommended Basis SetMean Unsigned Error (MUE)*Suitability for tert-Pentylcyclohexane
B3LYP None6-311+G(d,p)1.8 - 2.4 kcal/molPoor: Underestimates steric crowding; lacks long-range correlation.
B3LYP-D3(BJ) Empirical (D3)def2-TZVP0.4 - 0.6 kcal/molGood: Reliable baseline; recovers missing van der Waals interactions.
M06-2X Implicit (Parameterized)6-311++G(2d,p)0.2 - 0.4 kcal/molExcellent: Highly accurate for non-covalent interactions and sterics.
wB97X-D Empirical (D2) + Range-Separateddef2-TZVPP0.2 - 0.3 kcal/molExcellent: Best overall for extended alkyl chains and rotamer energies.

*MUE values represent typical deviations for alkylcyclohexane isomerization energies compared to CCSD(T)/CBS limits[4].

Self-Validating Experimental Protocol

Trustworthiness in computational chemistry requires a closed-loop system where theoretical predictions are anchored to experimental observables. For tert-pentylcyclohexane, this is achieved by comparing DFT-calculated NMR tensors against low-temperature experimental NMR spectra.

Phase 1: Computational Workflow (In Silico)
  • Conformational Search: Utilize a Molecular Mechanics force field (e.g., OPLS4 or CREST) to generate all possible ring and rotamer microstates.

  • Geometry Optimization: Optimize the filtered ensemble at the M06-2X/6-311+G(d,p) level.

  • Thermochemical Frequencies: Run frequency calculations at the same level of theory to confirm all structures are true minima (zero imaginary frequencies) and to extract Zero-Point Energy (ZPE) and Gibbs free energy corrections.

  • High-Level Single Point Energy: Refine the electronic energies using a larger basis set, such as wB97X-D/def2-TZVPP, to ensure basis set convergence[5].

  • Boltzmann Population Analysis: Calculate the fractional population of each conformer at the target experimental temperature (e.g., 150 K).

  • GIAO NMR Calculation: Compute the isotropic shielding tensors for ^13C and ^1H using the Gauge-Independent Atomic Orbital (GIAO) method at the wB97X-D/pcSseg-2 level.

Phase 2: Experimental Validation (In Vitro)
  • Sample Preparation: Dissolve tert-pentylcyclohexane in a deuterated, low-freezing-point solvent mixture (e.g., CD2Cl2 / CS2).

  • Low-Temperature NMR: Cool the NMR probe to 150 K. This temperature is required to "freeze out" the rapid bond rotations and ring inversions, allowing distinct signals for the gauche and anti rotamers to be observed.

  • Data Cross-Validation: Extract the experimental chemical shifts and integration values (populations). Compare these directly to the Boltzmann-weighted GIAO NMR calculations. A Mean Absolute Error (MAE) of < 1.5 ppm for ^13C validates the chosen DFT functional's accuracy.

Computational Workflow Visualization

The following diagram illustrates the logical architecture of the self-validating DFT protocol described above.

G MM 1. Conformational Sampling (Molecular Mechanics / CREST) Opt 2. DFT Geometry Optimization (e.g., M06-2X/6-311+G**) MM->Opt Freq 3. Thermochemical Frequencies (ZPE, Gibbs Free Energy) Opt->Freq Filter Filter Redundant Conformers (RMSD & Energy Cutoffs) Freq->Filter SPE 4. High-Level Single Point Energy (e.g., wB97X-D/def2-TZVPP) Filter->SPE NMR 5. GIAO NMR Tensor Calculation (Isotropic Shielding) Filter->NMR Boltz 6. Boltzmann Weighting (Ensemble Averaging) SPE->Boltz NMR->Boltz Valid 7. Experimental Cross-Validation (Low-Temp NMR Comparison) Boltz->Valid

Figure 1: Self-validating DFT workflow for conformational analysis.

References

  • PubChem (National Institutes of Health). tert-Pentylcyclohexane | C11H22 | CID 252363. Retrieved from:[Link]

  • Chemistry LibreTexts . 2.16: Conformations of Disubstituted Cyclohexanes. Retrieved from:[Link]

  • The Journal of Physical Chemistry A (ACS Publications). Toward Validated Quantum Mechanical Workflows Predicting pH-Dependent Properties: Benchmarking Protocols for Conformational Sampling, Model Solvent, Basis Set, Density Functional, and Empirical Corrections. Retrieved from:[Link]

  • ResearchGate . A comparative examination of density functional performance against the ISOL24/11 isomerization energy benchmark. Retrieved from:[Link]

  • PubMed Central (PMC) . Simulation Reveals the Chameleonic Behavior of Macrocycles. Retrieved from:[Link]

Sources

Validation

A Comparative Toxicological Assessment of Tert-Pentylcyclohexane and Other Cycloalkanes for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, a thorough understanding of the toxicological profiles of solvents and reagents is paramount. This guide provides a comparative analysis of the toxici...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, a thorough understanding of the toxicological profiles of solvents and reagents is paramount. This guide provides a comparative analysis of the toxicity of tert-pentylcyclohexane against other commonly used cycloalkanes: cyclohexane, methylcyclohexane, and decalin. By examining key toxicological endpoints and the methodologies used to assess them, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed substance selection and risk assessment.

Introduction: The Importance of Solvent Toxicity Profiling

The selection of a solvent in a chemical process, particularly in drug formulation and synthesis, extends beyond its physical and chemical properties. The inherent toxicity of a solvent can have significant implications for occupational safety, environmental impact, and the safety of the final pharmaceutical product. Cycloalkanes, a class of saturated cyclic hydrocarbons, are widely employed as nonpolar solvents. Their toxicological profiles, however, can vary significantly based on their molecular structure, including alkyl substitution and bicyclic nature. This guide will delve into the specifics of these differences, with a focus on tert-pentylcyclohexane, a less commonly documented cycloalkane, in comparison to its more well-known counterparts.

Comparative Toxicity Profiles: A Data-Driven Analysis

The following sections provide a detailed comparison of tert-pentylcyclohexane, cyclohexane, methylcyclohexane, and decalin across several critical toxicological endpoints. The data presented is a synthesis of information from safety data sheets, toxicological reviews, and registration dossiers from regulatory bodies like the European Chemicals Agency (ECHA).

Acute Toxicity

Acute toxicity assesses the adverse effects of a substance that result from a single exposure or multiple exposures in a short period (usually 24 hours). It is typically quantified by the median lethal dose (LD50) or median lethal concentration (LC50).

CycloalkaneOral LD50 (rat, mg/kg)Dermal LD50 (rabbit, mg/kg)Inhalation LC50 (rat, 4h)
tert-Pentylcyclohexane > 5000[1]No data availableNo data available
Cyclohexane > 5000[2]> 2000[2]> 32.88 mg/L[3]
Methylcyclohexane > 3200[4]> 86700[4]41.5 mg/m³/2h (mouse)[5]
Decalin 4170[6][7]5900[7]4.08 mg/L[6][7]

Interpretation: Tert-pentylcyclohexane exhibits low acute oral toxicity, comparable to cyclohexane.[1][2] Methylcyclohexane and decalin show slightly higher acute oral toxicity.[4][6][7] It is important to note the limited availability of dermal and inhalation acute toxicity data for tert-pentylcyclohexane, highlighting an area for further investigation.

Skin and Eye Irritation

These endpoints evaluate the potential of a substance to cause reversible or irreversible inflammatory changes to the skin and eyes upon contact.

CycloalkaneSkin Irritation (Rabbit)Eye Irritation (Rabbit)
tert-Pentylcyclohexane Mild irritant, potential for defatting with prolonged exposure[1]No data available
Cyclohexane Irritating[8][9]Mildly irritating[10]
Methylcyclohexane Irritating[5][11]Mild irritant
Decalin Corrosive (Category 1C)[7]Causes severe eye damage[4]

Interpretation: Decalin presents the most significant hazard for skin and eye contact, being classified as corrosive.[4][7] Cyclohexane and methylcyclohexane are considered skin irritants.[5][8][9][11] Tert-pentylcyclohexane is reported to be a mild skin irritant, primarily causing defatting of the skin with repeated exposure.[1] The lack of specific eye irritation data for tert-pentylcyclohexane warrants a cautious approach.

Skin Sensitization

Skin sensitization is an allergic response of the skin following contact with a substance.

CycloalkaneSkin Sensitization
tert-Pentylcyclohexane No data available
Cyclohexane Not sensitizing[8]
Methylcyclohexane Not sensitizing
Decalin Not classified as a sensitizer[4]

Interpretation: Based on available data, cyclohexane, methylcyclohexane, and decalin are not considered to be skin sensitizers.[4][8] The sensitization potential of tert-pentylcyclohexane has not been determined, indicating another data gap.

Genotoxicity and Carcinogenicity

Genotoxicity assays assess the ability of a substance to damage genetic material, while carcinogenicity studies evaluate its potential to cause cancer.

CycloalkaneGenotoxicity (Ames Test)Carcinogenicity
tert-Pentylcyclohexane No evidence of mutagenicity in standard assays[1]Not classified as a carcinogen by IARC, EPA, or ECHA[1]
Cyclohexane NegativeData inadequate for assessment of human carcinogenic potential[8]
Methylcyclohexane Negative[12]Shall not be classified as carcinogenic[13][14]
Decalin Negative[15][16]Clear evidence of carcinogenic activity in male rats (kidney tumors); equivocal evidence in female mice.[15][16]

Interpretation: Tert-pentylcyclohexane, cyclohexane, and methylcyclohexane are generally considered non-mutagenic.[1][12] Decalin has shown some evidence of carcinogenic potential in animal studies, although the relevance to humans is debated for the male rat kidney tumors.[15][16] The carcinogenicity of cyclohexane has not been definitively determined due to insufficient data.[8]

Experimental Protocols for Toxicity Assessment

The following are standardized protocols, based on OECD guidelines, for evaluating the key toxicological endpoints discussed above. These methods are crucial for generating reliable and comparable data.

Acute Oral Toxicity (OECD 401)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.

Methodology:

  • Animal Selection: Healthy, young adult rodents (typically rats) of a single sex are used.[5]

  • Dose Administration: The test substance is administered in a single dose by gavage. At least 5 animals are used per dose level.[5]

  • Dose Levels: A range of dose levels is used to determine the LD50 value.

  • Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.[17]

  • Data Analysis: The LD50 value, the statistically derived dose at which 50% of the animals are expected to die, is calculated.[5]

OECD401 cluster_protocol OECD 401: Acute Oral Toxicity start Animal Selection (e.g., Rats) dose_admin Dose Administration (Single gavage) start->dose_admin Healthy, young adults observation Observation Period (14 days) dose_admin->observation Multiple dose levels data_analysis Data Analysis (LD50 Calculation) observation->data_analysis Record mortality & clinical signs end Toxicity Classification data_analysis->end

OECD 401 Workflow
Acute Dermal Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause irritation or corrosion to the skin.

Methodology:

  • Animal Selection: Albino rabbits are the preferred species.

  • Test Substance Application: A single dose of the substance is applied to a small area of shaved skin.

  • Exposure Duration: The exposure period is typically 4 hours.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours) after patch removal.

  • Scoring: The severity of the skin reactions is scored, and an irritation index is calculated.

OECD404 cluster_protocol OECD 404: Acute Dermal Irritation/Corrosion start Animal Selection (Albino Rabbit) application Test Substance Application (Shaved skin) start->application exposure Exposure (4 hours) application->exposure observation Observation & Scoring (Erythema & Edema) exposure->observation Post-exposure end Irritation/Corrosion Classification observation->end

OECD 404 Workflow
Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This in vitro test is widely used to assess the mutagenic potential of a substance.[1]

Methodology:

  • Test System: Amino-acid requiring strains of Salmonella typhimurium and Escherichia coli are used.

  • Exposure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.

  • Incubation: Plates are incubated for 48-72 hours.

  • Evaluation: A positive result is indicated by a significant increase in the number of revertant colonies compared to the control.

OECD471 cluster_protocol OECD 471: Bacterial Reverse Mutation (Ames) Test start Bacterial Strain Selection exposure Exposure to Test Substance (+/- S9 Mix) start->exposure plating Plating on Minimal Agar exposure->plating incubation Incubation (48-72 hours) plating->incubation evaluation Count Revertant Colonies incubation->evaluation end Mutagenicity Assessment evaluation->end

OECD 471 Workflow

Conclusion and Recommendations

This comparative guide highlights the varying toxicological profiles of tert-pentylcyclohexane and other common cycloalkanes.

  • Tert-Pentylcyclohexane appears to have a favorable acute toxicity profile, with low oral toxicity and mild skin irritation potential.[1] However, the lack of comprehensive data for several key endpoints, including eye irritation, skin sensitization, and inhalation toxicity, necessitates a cautious approach and suggests the need for further testing to establish a complete safety profile.

  • Cyclohexane and Methylcyclohexane present a moderate hazard profile, being skin irritants and having the potential for central nervous system effects upon inhalation.[5][8][9][10][11] They are not considered to be sensitizers or mutagens.[8][12]

  • Decalin exhibits the most significant toxicological concerns among the compared cycloalkanes, with evidence of skin and eye corrosivity and carcinogenic potential in animal studies.[4][7][15][16]

For researchers and drug development professionals, the choice of a cycloalkane solvent should be guided by a thorough risk assessment that considers the specific application and potential for exposure. While tert-pentylcyclohexane shows promise as a potentially safer alternative based on its low acute toxicity, the existing data gaps must be addressed to ensure its safe use. It is recommended to consult the latest safety data sheets and regulatory databases for the most up-to-date toxicological information before incorporating any of these solvents into a process.

References

  • Decalin - OEHHA.

  • Test No. 404: Acute Dermal Irritation/Corrosion | OECD.

  • Tert-Butylcyclohexane 3178-22-1 wiki - Guidechem.

  • NTP toxicology and carcinogenesis studies of decalin (CAS No. 91-17-8) in F344/N rats and B6C3F(1) mice and a toxicology study of decalin in male NBR rats (inhalation studies) - PubMed.

  • Cyclohexane - Registration Dossier - ECHA.

  • Decalin - Wikipedia.

  • Cyclohexane - Chevron Phillips Chemical.

  • Safety Data Sheet: Cyclohexane - Chemos GmbH&Co.KG.

  • Methylcyclohexane - SAFETY DATA SHEET.

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471).

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987 - National Toxicology Program.

  • Safety Data Sheet: Methylcyclohexane - Carl ROTH.

  • Compound Decahydronaphthalene Data collection sheet (1/2).

  • Methylcyclohexane - Chevron Phillips Chemical.

  • Safety Data Sheet: Methylcyclohexane D 14 - Carl ROTH.

  • Test No. 404: Acute Dermal Irritation/Corrosion | OECD.

  • Toxicological basic data for the derivation of EU-LCI values for 1,4-cyclohexane dimethanol, 3-methoxybutanol.

  • Carcinogenicity - Registration Dossier - ECHA.

  • cis-cyclohexane-1,4-diol - Substance Information - ECHA.

  • Overview - ECHA CHEM.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • Safety Data Sheet: Methylcyclohexane - Chemos GmbH&Co.KG.

  • Methylcyclohexane | C6H11CH3 | CID 7962 - PubChem.

  • Methylcyclohexane; 1.. - SAFETY DATA SHEET.

  • Methylcyclohexane, water free - PAC LP.

  • DECALIN (D18, 99%) CIS/TRANS MIX - Cambridge Isotope Laboratories.

  • ICSC 0242 - CYCLOHEXANE.

  • Carcinogenicity - Registration Dossier - ECHA.

  • Cyclohexane - SIGMA-ALDRICH.

  • Cyclohexane - ECHA CHEM.

  • Substance Information - ECHA - European Union.

  • 100.008.721 - ECHA.

  • Cyclohexane - SAFETY DATA SHEET - PENTA.

  • Cyclohexane.

  • OECD 402: Acute Dermal Toxicity Guide | PDF - Scribd.

  • Bacterial Reverse Mutation Test (Ames Test, OECD 471) - Creative Bioarray.

  • FINAL REPORT - Regulations.gov.

  • Material Safety Data Sheet - Decalin Chemicals.

  • Test No. 474: Mammalian Erythrocyte Micronucleus Test - Overton.

  • Test No. 401: Acute Oral Toxicity - University of California Riverside.

  • OECD 403/OCSPP 870.1300: Acute inhalation toxicity.

  • Test No. 403: Acute Inhalation Toxicity - OECD.

  • Acute Inhalation Toxicity OECD 403 - Altogen Labs.

  • OECD 402: Acute Dermal Toxicity - Fixed Dose Procedure - Nucro-Technics.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Acute Dermal Toxicity OECD 402 - Altogen Labs.

  • OECD Guideline 401 Overview | PDF - Scribd.

  • Cyclohexane - Chemius. [URL]([Link]

Sources

Safety & Regulatory Compliance

Safety

tert-Pentylcyclohexane proper disposal procedures

Comprehensive Operational Guide for the Handling and Disposal of tert-Pentylcyclohexane 1. Chemical Characterization & Risk Assessment Before executing any disposal protocol, it is critical to understand the physicochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide for the Handling and Disposal of tert-Pentylcyclohexane

1. Chemical Characterization & Risk Assessment Before executing any disposal protocol, it is critical to understand the physicochemical properties of the target compound. tert-Pentylcyclohexane (also known as tert-amylcyclohexane or 2-methylbutan-2-ylcyclohexane) is a branched, non-polar aliphatic hydrocarbon[1]. Due to its highly lipophilic nature and a topological polar surface area of 0 Ų, it is completely immiscible with aqueous solutions[1].

Causality Insight: Because it is less dense than water and insoluble, introducing this chemical into a standard sink drain will cause it to float on the aqueous layer, creating a persistent, highly flammable vapor hazard within the laboratory's plumbing infrastructure[2]. Consequently, aqueous drain disposal is strictly prohibited under Environmental Protection Agency (EPA) guidelines, and the chemical must be managed as a regulated hazardous waste[3].

Quantitative Data Profile Table 1: Physicochemical Properties of tert-Pentylcyclohexane

PropertyValueSource
IUPAC Name 2-methylbutan-2-ylcyclohexanePubChem[1]
CAS Registry Number 31797-64-5NIST[4]
Molecular Formula C11H22PubChem[1]
Molecular Weight 154.29 g/mol PubChem[1]
Topological Polar Surface Area 0 ŲPubChem[1]
Solubility Insoluble in waterPubChem[1]

2. Standard Operating Procedure: Waste Segregation & Disposal This protocol establishes a self-validating system for the safe disposal of tert-Pentylcyclohexane, ensuring compliance with Resource Conservation and Recovery Act (RCRA) standards[3].

Step 1: Waste Stream Segregation

  • Action: Determine if the tert-Pentylcyclohexane waste contains halogenated solvents (e.g., dichloromethane) or heavy metals.

  • Validation: Review the experimental methodology that generated the waste. If halogens are present, route to the "Halogenated Waste" stream. If pure or mixed only with other hydrocarbons, route to the "Non-Halogenated Organic Waste" stream.

  • Causality: Segregating non-halogenated from halogenated waste is critical because commercial disposal facilities incinerate these streams under vastly different thermodynamic conditions to prevent the formation of highly toxic dioxins[3].

Step 2: Container Selection and Integrity Check

  • Action: Select a High-Density Polyethylene (HDPE) or borosilicate glass waste container.

  • Validation: Visually inspect the container for micro-fractures, chemical degradation, or residual moisture before introducing the waste. Ensure the cap provides a hermetic seal.

  • Causality: tert-Pentylcyclohexane is a potent organic solvent that can degrade incompatible plastics (like polystyrene or low-density polyethylene), leading to catastrophic container failure and secondary spills[5].

Step 3: Waste Transfer and Labeling

  • Action: Transfer the liquid using a grounded, spark-resistant funnel. Immediately cap the container and affix an EPA-compliant "Hazardous Waste" label.

  • Validation: Ensure the label explicitly spells out "tert-Pentylcyclohexane" (no chemical formulas or abbreviations) and includes the exact accumulation start date.

  • Causality: The EPA mandates that accumulation start dates be tracked to prevent prolonged storage of volatile organics, which can lead to dangerous pressure buildup and peroxide formation over time[5].

Step 4: Secondary Containment and Storage

  • Action: Place the sealed container in a designated flammable storage cabinet within a secondary containment tray.

  • Validation: Verify that the secondary tray has sufficient volume to hold at least 110% of the primary container's capacity.

  • Causality: In the event of primary container rupture, secondary containment prevents the hydrocarbon from spreading across the floor, mitigating immediate fire risks and environmental contamination[5].

3. Disposal Workflow Visualization

G Start Waste Generation: tert-Pentylcyclohexane Decision Halogenated Solvents or Heavy Metals Present? Start->Decision NonHalo Non-Halogenated Organic Waste Stream Decision->NonHalo NO Halo Halogenated/Mixed Waste Stream Decision->Halo YES Container Transfer to HDPE or Glass Waste Container NonHalo->Container Halo->Container Label Attach EPA Hazardous Waste Label & Date Container->Label Containment Place in Secondary Containment (Flammables) Label->Containment Incineration Commercial Incineration (EPA Permitted Facility) Containment->Incineration

Workflow for the segregation and EPA-compliant disposal of tert-Pentylcyclohexane waste.

4. Emergency Spill Response & Decontamination Protocol In the event of an accidental release, standard aqueous cleanup methods are ineffective. Implement the following self-validating recovery protocol:

  • Step 1: Source Isolation and Vapor Suppression

    • Action: Immediately extinguish all open flames and heat sources. Increase laboratory ventilation (e.g., open fume hood sashes to maximum safe operating height).

    • Causality: tert-Pentylcyclohexane generates flammable vapors that can travel to ignition sources. Rapid ventilation dilution prevents the local atmosphere from reaching its Lower Explosive Limit (LEL).

  • Step 2: Absorbent Application

    • Action: Deploy an inert, non-combustible absorbent material such as diatomaceous earth, dry sand, or commercial vermiculite over the spill perimeter, working inward.

    • Validation: Ensure no combustible absorbents (like sawdust or paper towels) are used.

    • Causality: Combustible absorbents soaked in highly concentrated hydrocarbons become extreme fire hazards and can spontaneously ignite under certain conditions.

  • Step 3: Mechanical Recovery

    • Action: Use non-sparking tools (e.g., brass or plastic scoops) to collect the saturated absorbent. Place the material into a heavy-duty hazardous waste bag or a dedicated solid waste drum.

    • Causality: Steel tools can strike surfaces and generate mechanical sparks, instantly igniting the hydrocarbon vapors trapped within the absorbent matrix.

References

  • "tert-Pentylcyclohexane | C11H22 | CID 252363", National Institutes of Health (NIH) PubChem Database. [Link]

  • "Cyclohexane, (1,1-dimethylpropyl)-", National Institute of Standards and Technology (NIST) WebBook. [Link]

  • "Chapter 7 Chemical Disposal Procedures", University of Wisconsin–Madison Environment, Health & Safety. [Link]

  • "Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual)", U.S. Environmental Protection Agency (EPA) NEPIS. [Link]

Handling

Mastering Safety: A Guide to Personal Protective Equipment for Handling tert-Pentylcyclohexane

For the diligent researcher, scientist, or drug development professional, safety is not a matter of protocol, but a foundational principle of scientific integrity. Handling any chemical reagent demands a thorough underst...

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Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, scientist, or drug development professional, safety is not a matter of protocol, but a foundational principle of scientific integrity. Handling any chemical reagent demands a thorough understanding of its properties and the requisite measures to ensure personal and environmental safety. This guide provides an in-depth, experience-driven framework for the safe handling of tert-Pentylcyclohexane, focusing on the correct selection, use, and disposal of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, empowering you with the causal logic behind each safety recommendation, a cornerstone of a self-validating safety culture in any high-performing laboratory.

Hazard Assessment: Understanding tert-Pentylcyclohexane

Before any container is opened, a comprehensive understanding of the potential hazards is paramount. tert-Pentylcyclohexane (CAS No: 31797-64-5) is a flammable liquid and vapor.[1][2][3] A critical review of its Safety Data Sheet (SDS) reveals several key hazards that directly inform our PPE strategy:

  • Flammability: The compound is a flammable liquid with a flashpoint of approximately 40°C (104°F).[4] Vapors can form explosive mixtures with air and may travel to an ignition source.[1] All handling should be conducted away from open flames, sparks, and hot surfaces.[3][5]

  • Inhalation Hazard: Vapors may cause drowsiness and dizziness.[1][2] While specific toxicity data is limited, the general principle for volatile organic compounds is to minimize inhalation exposure. Therefore, engineering controls, such as a certified chemical fume hood, are the primary line of defense.

  • Skin Contact: While not classified as a severe skin irritant, repeated or prolonged contact can cause skin dryness, cracking, and non-allergic contact dermatitis due to its degreasing properties.[1] The possibility of absorption through the skin necessitates robust hand protection.

  • Aspiration Hazard: If swallowed, the liquid may be fatal if it enters the airways, posing a significant risk of chemical pneumonitis.[1][2]

This hazard profile dictates that our PPE strategy must protect against splashes, vapor inhalation, and incidental skin contact.

Risk-Based PPE Selection & Operational Protocols

The type and level of PPE are not static; they must be adapted to the specific task and the associated risks of exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the appropriate PPE for their employees.[6][7] We can categorize handling operations into distinct scenarios to clarify PPE requirements.

PPE Selection Summary
Scenario Task Example Minimum PPE Required
A: Low-Volume / Controlled Use Preparing a dilute solution inside a certified chemical fume hood.Safety glasses with side shields, nitrile gloves, flame-resistant lab coat.
B: High-Volume / Splash Potential Transferring several liters of the solvent between containers.Chemical splash goggles, a face shield worn over goggles, nitrile or neoprene gloves, flame-resistant lab coat.
C: Emergency / Spill Response Cleaning up a spill of >100 mL outside of a fume hood.Air-purifying respirator with organic vapor cartridges, chemical splash goggles, heavy-duty gloves (e.g., Butyl rubber), chemically resistant apron or suit.
Scenario A: Low-Volume Handling in a Fume Hood

This is the most common scenario for bench-scale research. The primary engineering control is the chemical fume hood, which provides ventilation to minimize inhalation exposure.

  • Eye Protection: ANSI Z87-marked safety glasses with side shields are the minimum requirement to protect against minor splashes.[8]

  • Hand Protection: For incidental contact, nitrile gloves are appropriate.[9] It is crucial to inspect gloves before each use and remove them immediately if contamination is suspected.

  • Body Protection: A long-sleeved, flame-resistant lab coat should be worn and kept fully buttoned to protect skin and clothing.[8][9]

Scenario B: High-Volume Handling or Splash Risk

When handling larger quantities where the risk of splashing is significant, PPE must be upgraded.

  • Eye and Face Protection: Chemical splash goggles are required to provide a seal around the eyes.[8] For pouring large volumes, a face shield should be worn in addition to goggles to protect the entire face.[8][9]

  • Hand Protection: While nitrile gloves offer good splash protection, consider neoprene gloves for tasks involving prolonged contact, as they may offer enhanced resistance.[10] Always consult the glove manufacturer's compatibility data.

Scenario C: Emergency Spill Response

A spill outside of a primary engineering control like a fume hood constitutes an emergency. The goal is to control the spill and protect response personnel from high vapor concentrations and direct contact.

  • Respiratory Protection: An air-purifying respirator (APR) equipped with organic vapor (OV) cartridges is necessary. All personnel requiring respirator use must be part of a formal respiratory protection program as mandated by OSHA (29 CFR 1910.134), which includes medical clearance, fit-testing, and training.[11]

  • Hand Protection: Heavy-duty gloves, such as butyl rubber or Viton®, are recommended for their high resistance to organic solvents during cleanup operations.

  • Body Protection: A chemically resistant apron or coveralls may be necessary over a lab coat to prevent saturation of clothing.

Procedural Guide: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent upon its correct use. Contamination during the removal (doffing) of used PPE is a common route of exposure.

Step-by-Step PPE Protocol
  • Inspection: Before any work, visually inspect all PPE for defects such as cracks, tears, or signs of degradation.

  • Donning (Putting On) Sequence:

    • Put on the lab coat and fasten all buttons.

    • Put on safety glasses, goggles, or respirator.

    • Wash hands thoroughly.

    • Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off) Sequence: This sequence is designed to limit the spread of potential contaminants.

    • Gloves: This is the most contaminated item. Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove inside.

    • Lab Coat: Unbutton the lab coat. Remove it by folding it inward, ensuring the contaminated exterior does not touch your skin or clothing.

    • Face/Eye Protection: Remove the face shield or goggles from the back of the head.

    • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Waste Disposal Plan

Proper disposal is a critical final step to prevent environmental contamination and ensure safety.

  • Contaminated Solids: Used gloves, absorbent materials from minor spills, and other contaminated solid waste should be considered hazardous chemical waste.[9]

    • Place these items in a designated, clearly labeled, sealed plastic bag or container.[9][12]

    • If materials are heavily saturated with the solvent, they should be left in a fume hood to allow residual vapors to evaporate before being placed in the waste bag.[9]

  • Liquid Waste: Unused or waste tert-Pentylcyclohexane is a flammable hazardous waste.[13]

    • NEVER pour it down the drain.[12][13]

    • Collect all liquid waste in a designated, properly sealed, and labeled waste container.[13][14] The label must clearly identify the contents as "Flammable Waste: tert-Pentylcyclohexane".[13]

    • Store waste containers in a cool, well-ventilated area away from ignition sources, and ensure they are segregated from incompatible materials like oxidizers.[9][12]

    • Follow your institution's specific procedures for hazardous waste pickup and disposal through a licensed service.[12][14]

Visualization of PPE Selection Logic

To aid in the rapid and accurate selection of PPE, the following decision-making workflow has been developed.

PPE_Selection_Workflow start Start: Handling tert-Pentylcyclohexane fume_hood Working inside a certified chemical fume hood? start->fume_hood splash_risk Significant splash potential or large volume transfer? fume_hood->splash_risk Yes spill Is this an active spill outside of a fume hood? fume_hood->spill No ppe_low Required PPE: - Safety Glasses (side shields) - Nitrile Gloves - Flame-Resistant Lab Coat splash_risk->ppe_low No ppe_high Required PPE: - Chemical Splash Goggles - Face Shield (over goggles) - Nitrile/Neoprene Gloves - Flame-Resistant Lab Coat splash_risk->ppe_high Yes spill->ppe_low No (Small spill inside hood) ppe_spill EMERGENCY PPE: - Air-Purifying Respirator (OV) - Chemical Splash Goggles - Heavy-Duty Gloves (e.g., Butyl) - Chemically Resistant Apron spill->ppe_spill Yes

Caption: PPE selection workflow for tert-Pentylcyclohexane.

References

  • We Clear Junk. (2025, October 28). How to Dispose of Flammable Liquids Safely and Responsibly.
  • University of Hong Kong, Health, Safety and Environment Office. C003 - Use, Storage and Disposal of Flammable Liquids.
  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards.
  • Greenflow. (2024, October 1). How Should Flammables Be Disposed Of?.
  • Quest Disposal & Recycling Inc. (2025, December 19). Navigating Flammable Liquids | Classifications, Safety, & Proper Waste Disposal.
  • University of Washington, Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
  • University of Pittsburgh, Environmental Health & Safety. (2023, September 19). Guidelines for Flammable Liquid Disposal.
  • National Center for Biotechnology Information. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • Certified Safety. (2025, November 14). OSHA Lab Safety Equipment: Requirements & Compliance Guide.
  • National Center for Biotechnology Information. tert-Pentylcyclohexane. PubChem.
  • Occupational Safety and Health Administration. Laboratories - Standards. U.S. Department of Labor.
  • PowerPak. (2025, December 16). When Should You Wear Chemical-Resistant Gloves - Essential Safety Tips.
  • Santa Cruz Biotechnology, Inc. tert-Butylcyclohexane Material Safety Data Sheet.
  • Merck Millipore. (2025, June 26). Cyclohexane SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 21). tert-Butylcyclohexane SAFETY DATA SHEET.
  • TCI Chemicals. (2025, January 23). tert-Butylcyclohexane SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 6). tert-Butylcyclohexane SAFETY DATA SHEET.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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